molecular formula C5H9ClN2S B11917230 2-(Thiazol-5-yl)ethanamine hydrochloride CAS No. 1956340-93-4

2-(Thiazol-5-yl)ethanamine hydrochloride

Cat. No.: B11917230
CAS No.: 1956340-93-4
M. Wt: 164.66 g/mol
InChI Key: IOAAIWQCCAHJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-5-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiazol-5-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiazol-5-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1956340-93-4

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2;1H

InChI Key

IOAAIWQCCAHJIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCN.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Analytical Characterization of 2-(Thiazol-5-yl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Thiazol-5-yl)ethanamine, commonly utilized as its dihydrochloride salt, is a critical heteroaromatic building block in medicinal chemistry and drug development[1]. Functioning as a robust bioisostere for biogenic amines like histamine, it provides a stable, non-tautomerizing scaffold. Unlike imidazole-based compounds, the thiazole ring maintains a fixed hydrogen-bond acceptor geometry, which is highly advantageous for predictable structure-based drug design and lead optimization. This technical guide synthesizes the physicochemical profile of this compound and provides field-proven, self-validating protocols for its analytical characterization.

Quantitative Data & Structural Causality

Understanding the fundamental properties of 2-(Thiazol-5-yl)ethanamine is essential for formulation and assay design. The quantitative data is summarized below.

Table 1: Fundamental Chemical Identifiers
PropertyDescription / Value
Chemical Name 2-(Thiazol-5-yl)ethanamine dihydrochloride
Synonyms 2-(thiazol-5-yl)ethan-1-amine dihydrochloride; Thiazole-5-ethylamine HCl
CAS Number (Salt) 7730-82-7[2]
CAS Number (Free Base) 7728-77-0[3]
Molecular Formula C₅H₁₀Cl₂N₂S[1]
Molecular Weight 201.12 g/mol (Salt) / 128.20 g/mol (Free Base)
Table 2: Physicochemical Profile
ParameterValueMethod / Source
Boiling Point (Free Base) 232.4 ± 15.0 °CPredicted[3]
Density (Free Base) 1.180 ± 0.06 g/cm³Predicted[3]
pKa₁ (Thiazole N) ~2.5Theoretical estimate
pKa₂ (Primary Amine) 9.22 ± 0.10Predicted[3]
LogP ~1.5 (Derivative baseline)Computed (XLogP3)[4]
Physical Form SolidEmpirical[1]
The Causality of Salt-Induced Acidification

When 2-(Thiazol-5-yl)ethanamine dihydrochloride[1] is dissolved in an aqueous medium, it exhibits complex ionization behavior dictated by its two distinct basic centers. The primary aliphatic amine (pKa ~9.22) remains fully protonated at physiological pH. Conversely, the thiazole nitrogen is weakly basic (pKa ~2.5).

The Mechanistic Impact: Because the dihydrochloride salt contains two equivalents of HCl, dissolving it in unbuffered water forces the immediate dissociation of the proton from the weakly basic thiazole ring. This releases free hydronium ions into the bulk solvent, drastically lowering the pH (often < 3.0). Researchers must anticipate this acidifying effect; failing to use adequately buffered solutions (e.g., 50 mM HEPES or PBS) during in vitro biological assays will result in pH-induced cytotoxicity or target denaturation, generating false-negative artifacts.

Analytical Workflow Visualization

The following workflow outlines the logical progression from raw solid-state material to a fully synthesized physicochemical profile ready for medicinal chemistry applications.

Workflow Start 2-(Thiazol-5-yl)ethanamine HCl (Solid State) Dissolution Aqueous Solubilization (pH 1.2 - 7.4) Start->Dissolution Weigh & Dissolve Titration Potentiometric Titration (pKa Determination) Dissolution->Titration Aliquot 1 HPLC HPLC-UV / MS Analysis (Purity & LogD) Dissolution->HPLC Aliquot 2 Data Data Synthesis: Physicochemical Profile Titration->Data pKa = 9.22 HPLC->Data LogP / Purity MedChem Medicinal Chemistry (Bioisosteric Design) Data->MedChem Lead Optimization

High-Throughput Physicochemical Characterization Workflow for 2-(Thiazol-5-yl)ethanamine HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experimental design inherently checks for its own accuracy and prevents systemic errors.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Accurately determine the macroscopic pKa values of the primary amine and thiazole nitrogen. Causality: Primary amines readily absorb atmospheric CO₂ to form carbamates or carbonates, which artificially lowers the apparent pKa. Therefore, a continuous nitrogen blanket is strictly required to maintain atmospheric exclusion.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Standard Validation: Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to validate the titrant molarity (0.1 M NaOH) and electrode response.

  • Sample Preparation: Dissolve 2-(Thiazol-5-yl)ethanamine dihydrochloride in 0.15 M KCl (to maintain constant ionic strength) to achieve a 2 mM concentration.

  • Nitrogen Purge: Sparge the solution with high-purity N₂ gas for 10 minutes prior to titration, and maintain a gentle N₂ blanket over the headspace.

  • Forward Titration: Titrate the sample from its native acidic pH up to pH 11.5 using 0.1 M NaOH.

  • Self-Validation (Hysteresis Check): Immediately perform a back-titration from pH 11.5 down to pH 2.0 using 0.1 M HCl. Overlay the forward and backward titration curves. If the curves perfectly overlap (zero hysteresis), the system is self-validated, proving that no chemical degradation or precipitation occurred during the assay.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the intrinsic and pH-dependent thermodynamic solubility. Causality: Kinetic solubility methods (like solvent-shift) often overestimate solubility due to temporary supersaturation. The shake-flask method ensures the crystal lattice is fully broken down and in true thermodynamic equilibrium with the solvent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 1.2, pH 4.5, and pH 7.4.

  • Sample Saturation: Add an excess amount of solid 2-(Thiazol-5-yl)ethanamine dihydrochloride to 1 mL of each buffer in glass vials to ensure a visible solid pellet remains.

  • Equilibration: Place the vials in an orbital shaker at 300 RPM and 25.0 °C.

  • Self-Validation (Time-Point Comparison): Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 15,000 x g for 10 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (λ = 254 nm).

  • Equilibrium Confirmation: Compare the calculated concentration of the 48-hour sample against the 24-hour sample. If the variance is ≤ 5%, thermodynamic equilibrium is self-validated. If the variance is > 5%, continue shaking and sampling at 24-hour intervals until stabilization is achieved.

References

  • PubChem . "N-[furan-2-yl(1,3-thiazol-5-yl)methyl]ethanamine | C10H12N2OS". Available at:[Link]

Sources

2-(Thiazol-5-yl)ethanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-(Thiazol-5-yl)ethanamine Hydrochloride[1]

Executive Summary

2-(Thiazol-5-yl)ethanamine hydrochloride (CAS: 7730-82-7) is a synthetic bioisostere of histamine, specifically designed to probe the structure-activity relationships (SAR) of the histamine H2 receptor (H2R).[1] Unlike histamine, which activates H1, H2, H3, and H4 receptors promiscuously, the 5-substituted thiazole core confers selectivity for the H2 subtype.[1][2] This guide details its mechanism of action (MOA), focusing on its role as a proton-accepting H2 agonist , its downstream Gs-protein coupled signaling, and the experimental protocols required to validate its activity in vitro.[1]

Chemical Identity & Structural Bioisosterism

To understand the mechanism, one must first understand the structural logic.[1] Histamine contains an imidazole ring capable of tautomerism (N


-H vs. N

-H).[1] The H2 receptor specifically recognizes the N

-H tautomer.[1]
  • The Thiazole Modification: In 2-(Thiazol-5-yl)ethanamine, the imidazole ring of histamine is replaced by a thiazole ring.[1]

  • Positioning: The ethylamine side chain is attached at position 5.[1][3]

  • Mechanistic Implication: The thiazole nitrogen (N3) acts as a proton acceptor.[1][2] Research by Ganellin et al. established that for H2 agonism, the ability to accept a proton at this position is critical.[1] Unlike the 2-substituted or 4-substituted isomers, the 5-substituted thiazole geometry perfectly mimics the N

    
    -H tautomer of histamine, allowing it to bind and activate the H2 receptor with high specificity while exhibiting negligible affinity for H1 receptors.[1]
    
FeatureHistamine2-(Thiazol-5-yl)ethanamineMechanistic Impact
Core Ring ImidazoleThiazoleThiazole lacks tautomerism, locking the conformation.[1]
H2 Selectivity Low (Non-selective)HighMimics the specific tautomer required for H2 activation.[1]
H1 Activity HighNegligibleSteric/electronic properties of 5-thiazole exclude H1 binding.[1]
Receptor State AgonistAgonistStabilizes the active (

) state of GPCR.[1]

Mechanism of Action: The H2-Gs-cAMP Axis

The primary MOA of 2-(Thiazol-5-yl)ethanamine is the agonism of the Histamine H2 Receptor, a G-protein coupled receptor (GPCR).[1]

Receptor Binding & Activation

Upon binding to the transmembrane pocket of the H2 receptor (located on parietal cells, cardiac myocytes, or vascular smooth muscle), the compound induces a conformational change in the transmembrane helices (TM3, TM5, TM6).[1] The thiazole nitrogen interacts with specific residues (likely Asp98 and Asp186) in the receptor pocket, mimicking the proton-transfer function of histamine.[1]

Signal Transduction Cascade
  • G-Protein Coupling: The activated H2 receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric Gs protein (G

    
    s).[1]
    
  • GTP Exchange: GDP is released from G

    
    s and replaced by GTP.
    
  • Effector Activation: The G

    
    s-GTP subunit dissociates and binds to Adenylyl Cyclase (AC) .[1]
    
  • Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .[1]

  • Kinase Activation: Elevated cAMP levels bind to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.[1]

  • Physiological Output:

    • Gastric Parietal Cells:[1] PKA phosphorylates proteins involved in the H+/K+ ATPase pump translocation, increasing acid secretion.[1]

    • Cardiac Tissue:[1][2] PKA phosphorylates L-type Ca2+ channels, increasing Ca2+ influx (positive inotropy/chronotropy).[1]

Visualization of Signaling Pathway

H2_Signaling Ligand 2-(Thiazol-5-yl)ethanamine H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binding & Activation Gs Gs Protein (Heterotrimeric) H2R->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Physiological Effect (Acid Secretion / Cardiac Inotropy) PKA->Effect Phosphorylation

Figure 1: The Gs-coupled signaling cascade initiated by 2-(Thiazol-5-yl)ethanamine binding to the H2 receptor.[1]

Experimental Validation Protocols

To verify the mechanism of action described above, researchers must employ self-validating experimental systems.[1] The following protocols are the industry standard for confirming H2 agonism.

Functional Assay: Guinea Pig Right Atrium (Chronotropic Effect)

Rationale: The guinea pig right atrium is rich in H2 receptors and responds to agonists with an increase in spontaneous beating rate (positive chronotropy).[1] This tissue lacks significant H1 receptor populations relevant to rate, making it the "gold standard" for H2 specificity.[1]

Protocol Workflow:

  • Tissue Isolation: Rapidly remove the heart from a euthanized guinea pig. Dissect the right atrium in oxygenated Krebs-Henseleit solution.[1]

  • Mounting: Suspend the atrium in an organ bath (30-37°C) containing Krebs solution bubbled with 95% O2 / 5% CO2. Apply 0.5–1.0 g resting tension.[1]

  • Equilibration: Allow tissue to stabilize for 45-60 minutes, washing every 15 minutes, until the basal beat rate is constant.

  • Agonist Challenge:

    • Add 2-(Thiazol-5-yl)ethanamine cumulatively (e.g.,

      
       M to 
      
      
      
      M).[1]
    • Record the increase in beats per minute (BPM) at each concentration.

  • Antagonist Validation (Critical Step):

    • To confirm H2 mechanism, pretreat a separate tissue with Cimetidine or Ranitidine (selective H2 antagonists) at

      
       M.[1]
      
    • Repeat the agonist curve.[1] A rightward shift (increased

      
      ) confirms the effect is H2-mediated.[1]
      
Radioligand Binding Assay

Rationale: Direct measurement of receptor affinity (


) using transfected cells (e.g., HEK293 expressing human H2R).[1]

Protocol Workflow:

  • Membrane Prep: Homogenize H2R-expressing cells and centrifuge to isolate membrane fractions.[1][4]

  • Tracer: Use

    
    -Iodoaminopotentidine or 
    
    
    
    -Tiotidine (high affinity H2 antagonists).[1]
  • Competition: Incubate membranes with a fixed concentration of radioligand and varying concentrations of 2-(Thiazol-5-yl)ethanamine.

  • Filtration: Harvest bound complexes using a cell harvester (GF/B filters).

  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Experimental Workflow Visualization

Experimental_Workflow Start Tissue Isolation (GP Right Atrium) Bath Organ Bath (Krebs / 37°C) Start->Bath Dose Cumulative Dosing 2-(Thiazol-5-yl)ethanamine Bath->Dose Measure Measure Heart Rate (BPM) Dose->Measure Shift Observe Rightward Shift in Dose-Response Dose->Shift With Antagonist Block Validation: Pre-treat w/ Cimetidine Measure->Block Next Run Block->Dose

Figure 2: Functional assay workflow to confirm H2-mediated positive chronotropy.

Quantitative Data Summary

The following data represents typical pharmacological values for 5-substituted thiazole analogues compared to Histamine.

CompoundReceptor TargetIntrinsic Activity (

)
Potency relative to HistamineMechanism Note
Histamine H1, H2, H3, H41.0 (Full Agonist)100%Non-selective reference.[1]
2-(Thiazol-5-yl)ethanamine H2 Selective ~0.8 - 1.0~50 - 90%Bioisostere; lacks H1 affinity.[1]
Amthamine (Derivative)H2 Selective1.0~150%Methyl group at pos. 4 enhances potency.[1]
2-Pyridylethylamine H1 Selective1.0 (at H1)<1% (at H2)Used as negative control for H2 assays.[1]

Note: 2-(Thiazol-5-yl)ethanamine shows distinct H2 selectivity.[1][2] While slightly less potent than its methylated derivative (Amthamine), it retains full efficacy in most tissues.[1]

References

  • Ganellin, C. R. (1982).[1] Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. Wright-PSG.[1]

  • Eriaksen, S., et al. (1993).[1] Histamine H2-receptor agonists.[1][2][4][5] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.

  • Black, J. W., et al. (1972).[1] Definition and antagonism of histamine H2-receptors. Nature. [1]

  • PubChem Compound Summary . (2023). 2-(Thiazol-5-yl)ethanamine.[1][6][7][8] National Center for Biotechnology Information.[1] (Note: Link directs to isomer/analogue record for structural verification).

Sources

Biological Activity of 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity, synthesis, and pharmacological significance of 2-(Thiazol-5-yl)ethanamine hydrochloride (also known as 5-(2-aminoethyl)thiazole), a critical probe in histamine receptor research.

A Technical Guide to Histamine Bioisosterism and Receptor Selectivity

Executive Summary

2-(Thiazol-5-yl)ethanamine hydrochloride is a synthetic histamine analogue where the imidazole ring of the endogenous ligand is replaced by a thiazole ring. This structural modification—specifically at the 5-position of the thiazole ring—creates a steric and electronic bioisostere of histamine.

Its primary utility in pharmacological research lies in its selectivity profile . Unlike histamine, which activates all four receptor subtypes (H1–H4), 2-(Thiazol-5-yl)ethanamine acts as a selective H1 receptor agonist with negligible activity at the H2 receptor. This unique profile provided the critical experimental evidence for the "tautomerism hypothesis" of H2 receptor activation, demonstrating that H2 receptors require a proton-transfer mechanism possible only with the imidazole ring, whereas H1 receptors do not.

Chemical & Physical Properties

PropertySpecification
IUPAC Name 2-(1,3-Thiazol-5-yl)ethanamine hydrochloride
Common Name 5-(2-Aminoethyl)thiazole dihydrochloride
CAS Number 7730-82-7 (dihydrochloride); 7728-77-0 (free base)
Molecular Formula C₅H₈N₂S · 2HCl
Molecular Weight 201.12 g/mol (salt); 128.19 g/mol (free base)
Solubility Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar solvents.
pKa Thiazole ring N: ~2.5 (much lower than imidazole); Side-chain amine: ~9.5
Stability Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Pharmacology & Mechanism of Action[1][2]

The Tautomerism Hypothesis (H1 vs. H2 Selectivity)

The defining feature of this molecule is its inability to tautomerize.

  • Histamine (Imidazole): Exists in equilibrium between the N-

    
    -H and N-
    
    
    
    -H tautomers. Activation of the H2 receptor requires the imidazole ring to act as a proton relay, accepting a proton at one nitrogen and donating it from the other.
  • 2-(Thiazol-5-yl)ethanamine (Thiazole): The thiazole ring contains a sulfur atom (which cannot accept/donate protons in this context) and a pyridine-like nitrogen. It is "fixed" and cannot support the tautomeric proton transfer required for H2 activation.

Consequently, this compound retains affinity for the H1 receptor (which relies on steric fit and ionic interaction with the side-chain amine) but is inactive at the H2 receptor.

Receptor Binding Profile
ReceptorActivity TypePotency (Relative to Histamine)Mechanism Note
H1 Agonist Weak (~20–30%)Activates Gq/11 pathway; induces Ca²⁺ release.
H2 Inactive < 1%Lacks tautomeric capacity for Gs signaling.
H3 Weak Agonist LowLower affinity than histamine; often used as a negative control for H3 selectivity.
H4 Unknown/Low N/ANot typically used as an H4 probe.
Mechanistic Diagram (Graphviz)

The following diagram illustrates the structural logic behind the H1/H2 selectivity.

G cluster_0 Histamine (Endogenous) cluster_1 2-(Thiazol-5-yl)ethanamine H_struct Imidazole Ring (Tautomeric) H_act Proton Relay Mechanism H_struct->H_act Receptor_H1 H1 Receptor (Gq-coupled) H_act->Receptor_H1 Activates Receptor_H2 H2 Receptor (Gs-coupled) H_act->Receptor_H2 Activates (Requires Tautomerism) T_struct Thiazole Ring (Fixed - No Tautomer) T_act Steric Fit Only T_struct->T_act T_act->Receptor_H1 Activates (Weak Agonist) T_act->Receptor_H2 NO ACTIVATION (Lack of Proton Transfer)

Caption: Comparative mechanism of receptor activation. The thiazole analog fails to activate H2 receptors due to the absence of tautomerism.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock for in vitro assays.

  • Weighing: Weigh 2.01 mg of 2-(Thiazol-5-yl)ethanamine dihydrochloride (MW: 201.12).

  • Dissolution: Dissolve in 1.0 mL of sterile, deionized water or DMSO.

    • Note: The dihydrochloride salt is acidic. For cell-based assays, ensure the final dilution in buffer (e.g., HBSS or PBS) is buffered to pH 7.4.

  • Storage: Aliquot into light-resistant vials and freeze at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

In Vitro H1 Receptor Assay (Calcium Flux)

Objective: Quantify agonist activity relative to histamine.

  • System: HEK293 cells stably expressing human H1 receptor.

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibitor of organic anion transporters).

Protocol:

  • Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in HBSS for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 30 seconds.

  • Treatment: Inject 2-(Thiazol-5-yl)ethanamine (10⁻⁹ M to 10⁻⁴ M).

  • Comparison: Run a parallel Histamine dose-response curve (10⁻⁹ M to 10⁻⁴ M).

  • Analysis: Plot Max Fluorescence vs. Log[Concentration].

    • Expected Result: The thiazole analog should show a partial or full agonist response with an EC₅₀ approximately 10-fold higher (less potent) than histamine.

Ex Vivo Guinea Pig Ileum Contraction (Classic Bioassay)

Objective: Confirm H1-mediated smooth muscle contraction.

  • Tissue: Isolate a 2 cm segment of guinea pig ileum.

  • Bath: Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply 1g tension and equilibrate for 60 min.

  • Agonist Challenge: Add cumulative doses of 2-(Thiazol-5-yl)ethanamine (10⁻⁸ to 10⁻⁴ M).

  • Antagonist Check: Pre-incubate with Mepyramine (H1 antagonist, 10⁻⁷ M) for 10 min. Repeat agonist challenge.

    • Validation: Contraction should be blocked by Mepyramine (confirming H1 mechanism) but NOT by Cimetidine (H2 antagonist).

Synthesis Pathway

The synthesis of 5-(2-aminoethyl)thiazole is typically achieved via the Henry Reaction (Nitroaldol condensation) followed by reduction. This route avoids the use of unstable free-base intermediates.

Synthesis Start 5-Thiazolecarboxaldehyde (Starting Material) Step1 Henry Reaction (Nitromethane / NH4OAc) Start->Step1 Inter1 5-(2-Nitrovinyl)thiazole (Intermediate) Step1->Inter1 Step2 Reduction (LiAlH4 in THF) Inter1->Step2 Product 2-(Thiazol-5-yl)ethanamine (Final Product) Step2->Product

Caption: Synthetic route from 5-thiazolecarboxaldehyde to the final ethylamine.

Step-by-Step Protocol:

  • Condensation: Reflux 5-thiazolecarboxaldehyde with nitromethane and ammonium acetate in acetic acid. The electron-deficient thiazole ring facilitates the condensation to yield the nitrovinyl derivative.

  • Purification: Recrystallize the yellow nitrovinyl solid from ethanol.

  • Reduction: Add the nitrovinyl intermediate dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) in dry THF under Argon. Reflux for 4 hours.

  • Workup: Quench carefully with Glauber’s salt (Na₂SO₄·10H₂O). Filter the precipitate.

  • Salt Formation: Bubble dry HCl gas through the filtrate to precipitate the dihydrochloride salt. Recrystallize from ethanol/ether.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

  • Incompatibility: Strong oxidizing agents. The thiazole ring is relatively stable, but the primary amine is sensitive to oxidation over time.

References

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. Wright PSG. 1

  • Durant, G. J., et al. (1973). Isothioureas and their derivatives as histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 16(6). (Foundational work establishing the tautomerism hypothesis using thiazole analogs).
  • Stark, H. (2018).[2] Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry. 2

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Thiazol-5-yl)ethanamine dihydrochloride. [3][4][5][6]

Sources

The Evolving Landscape of 2-(Thiazol-5-yl)ethanamine Hydrochloride Derivatives and Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(thiazol-5-yl)ethanamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(thiazol-5-yl)ethanamine hydrochloride, its derivatives, and analogs. We will delve into established and innovative synthetic methodologies, explore the critical structure-activity relationships (SAR) that govern their biological targets, and present detailed protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, offering both foundational knowledge and field-proven insights to accelerate discovery and innovation in this promising chemical space.

Introduction: The Thiazole Moiety as a Versatile Pharmacophore

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of molecules that can effectively interact with biological targets. The 2-(thiazol-5-yl)ethanamine core, in particular, has garnered significant attention due to its presence in compounds targeting a range of receptors and enzymes. This guide will focus on the hydrochloride salt of these derivatives, a common practice in drug development to enhance solubility and stability.

Synthetic Strategies for 2-(Thiazol-5-yl)ethanamine and its Analogs

The synthesis of 2-(thiazol-5-yl)ethanamine derivatives often begins with the construction of the core thiazole ring, followed by the elaboration of the ethanamine side chain. The classical Hantzsch thiazole synthesis remains a widely utilized and versatile method.

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-(thiazol-5-yl)ethanamine scaffold, a common strategy involves the use of a protected amino group in the thioamide component.

Experimental Protocol: Synthesis of a 2-Amino-4-methylthiazole Precursor [3]

  • Objective: To synthesize 2-amino-4-methylthiazole, a key intermediate.

  • Materials:

    • Thiourea

    • Chloroacetone

    • Water

    • Sodium hydroxide

    • Ether

  • Procedure:

    • Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

    • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

    • Reflux the resulting yellow solution for two hours.

    • Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while maintaining a cool temperature.

    • Separate the upper oily layer. Extract the aqueous layer three times with ether (total 300 cc).

    • Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

    • Filter and remove the ether by distillation.

    • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.

  • Causality: The Hantzsch reaction is a robust method for creating the thiazole ring. The use of chloroacetone and thiourea is a classic example, leading to a 2-aminothiazole derivative. The subsequent steps are a standard workup to isolate and purify the product.

Elaboration of the Ethanamine Side Chain

Once the thiazole core is established, the ethanamine side chain can be introduced through various synthetic transformations. A common route involves the conversion of a precursor, such as 2-(thiazol-5-yl)ethan-1-ol.

Experimental Protocol: Synthesis of 2-(Thiazol-5-yl)ethan-1-ol [4]

  • Objective: To synthesize a key alcohol intermediate for further functionalization.

  • Reagents and Conditions (Illustrative):

    • A suitable thiazole precursor (e.g., a brominated thiazole).

    • Lithium diisopropylamide (LDA) in THF at 0 °C.

    • Oxirane in THF at 0–10 °C, followed by quenching with water.

  • Procedure (Conceptual):

    • Deprotonation of the thiazole ring at the 5-position using a strong base like LDA.

    • Nucleophilic attack of the resulting thiazolyl anion on oxirane (ethylene oxide).

    • Aqueous workup to protonate the alkoxide and yield the desired 2-(thiazol-5-yl)ethan-1-ol.

  • Causality: This method utilizes the reactivity of organolithium reagents to form a new carbon-carbon bond, extending the side chain from the thiazole ring. Oxirane serves as a two-carbon electrophile, directly installing the desired ethanol moiety.

From the alcohol, the amine can be introduced via a mesylate intermediate followed by reaction with an appropriate amine.[5]

Preparation of the Hydrochloride Salt

The final step often involves the formation of the hydrochloride salt to improve the compound's physicochemical properties.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

  • Objective: To convert the free base into its hydrochloride salt.

  • Materials:

    • 2-(Thiazol-5-yl)ethanamine derivative (free base)

    • Methanolic HCl or HCl gas in an inert solvent (e.g., diethyl ether, dioxane)

    • Anhydrous solvent (e.g., ethanol, diethyl ether)

  • Procedure:

    • Dissolve the free base in a minimal amount of an anhydrous solvent.

    • Slowly add a solution of HCl in a suitable solvent (e.g., methanolic HCl) or bubble HCl gas through the solution with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

  • Causality: The basic nitrogen of the ethanamine side chain readily reacts with the strong acid (HCl) to form a salt. This salt is generally a crystalline solid with improved water solubility and stability compared to the free base, which is often an oil.

Biological Activities and Therapeutic Potential

Derivatives of 2-(thiazol-5-yl)ethanamine have been investigated for a wide range of therapeutic applications, with their activity profile being highly dependent on the nature and position of substituents on both the thiazole ring and the ethanamine side chain.

Histamine Receptor Ligands

A significant body of research has focused on 2-(thiazol-5-yl)ethanamine analogs as ligands for histamine receptors, particularly the H2 and H3 subtypes.

  • Histamine H2 Receptor Agonists: Certain derivatives, such as 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), have been identified as potent and selective H2 receptor agonists.[6] These compounds mimic the action of histamine at the H2 receptor, leading to the stimulation of gastric acid secretion. The primary signaling pathway for the H2 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[7][8]

    H2_Receptor_Signaling

    Figure 1: Simplified signaling pathway of histamine H2 receptor agonists.

  • Histamine H3 Receptor Antagonists/Inverse Agonists: The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists and inverse agonists of the H3 receptor are being investigated for the treatment of various central nervous system disorders. Several 2-(thiazol-5-yl)ethanamine derivatives have shown potent H3 receptor antagonist activity.[9]

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs. Derivatives of 2-(thiazol-5-yl)ethanamine have also been explored as potential anticancer agents. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[10][11] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells.

CDK9_Inhibition_Workflow

Figure 2: Mechanism of action for CDK9 inhibiting thiazole derivatives.

Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. Novel derivatives of 2-(thiazol-5-yl)ethanamine continue to be synthesized and evaluated for their antibacterial and antifungal properties.[12][13] The mechanism of action can vary widely depending on the specific structural features of the molecule.

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-(thiazol-5-yl)ethanamine derivatives is highly sensitive to structural modifications. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: SAR Summary for Histamine H3 Receptor Antagonists

Position of SubstitutionModificationEffect on H3 Receptor Antagonist ActivityReference
Thiazole Ring PositionSubstitution at position 5 is generally more favorable than at position 4.Increased potency[9]
Ethanamine Side ChainElongation or branching of the chain.Can significantly impact potency.[9]
Terminal AmineSubstitution with various alkyl and aryl groups.Modulates affinity and selectivity.[9]

Experimental Protocols for Biological Evaluation

Histamine H3 Receptor Radioligand Binding Assay[1][14]
  • Objective: To determine the binding affinity of test compounds for the histamine H3 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • Radioligand: [³H]-N-α-Methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4.

    • Unlabeled ligand for non-specific binding determination (e.g., clobenpropit).

    • Glass fiber filters (GF/C).

    • Scintillation cocktail.

  • Procedure:

    • Prepare dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound.

    • Incubate for 60 minutes at 27°C.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

  • Causality: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. The lower the IC₅₀/Ki value, the higher the binding affinity of the test compound for the receptor.

Binding_Assay_Workflow

Figure 3: Workflow for a histamine H3 receptor radioligand binding assay.

Quantitative Data Summary

Table 2: Biological Activity of Selected 2-(Thiazol-5-yl)ethanamine Analogs

CompoundTargetAssay TypeActivity (IC₅₀/Ki/pA₂)Reference
AmthamineHistamine H2 ReceptorAgonist activity on guinea pig right atriumpD₂ = 6.21[6]
2-(Thiazol-5-yl)ethanamine AnalogHistamine H3 ReceptorAntagonist activity on guinea pig jejunumpA₂ = 7.12[9]
Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9Enzyme inhibitionKi = 1-6 nM[10][11]
2-amino-thiazole-5-carboxylic acid phenylamide derivativeK562 leukemia cellsAntiproliferative (MTT assay)IC₅₀ values in µM range[14]
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineE. coliAntibacterial (MIC)MIC = 6.25 µg/mL[13]

Conclusion and Future Perspectives

The 2-(thiazol-5-yl)ethanamine hydrochloride scaffold and its analogs continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the thiazole ring, combined with the numerous possibilities for substitution on the ethanamine side chain, allows for the fine-tuning of pharmacological activity against a wide range of biological targets. Future research in this area will likely focus on the development of more selective and potent ligands, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available from: [Link]

  • Kuder, K., et al. (2008). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 65(5), 573-582. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available from: [Link]

  • Alonso, N., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 43. Available from: [Link]

  • Janeba, Z., et al. (2018). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. Chemistry - A European Journal, 24(52), 13867-13879. Available from: [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]

  • Monczor, F., & Fernandez, N. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Explaining the Unexpected. Molecular Pharmacology, 90(6), 640-651. Available from: [Link]

  • Timmers, C. M., et al. (1995). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 38(11), 1931-1940. Available from: [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
  • Schematic overview of the main signaling pathways by which histamine... - ResearchGate. Available from: [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Available from: [Link]

  • Mitsuhashi, M., & Payan, D. G. (1989). Multiple signaling pathways of histamine H2 receptors. The Journal of biological chemistry, 264(31), 18356–18362. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-(2-thiazolyl)ethanamine. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]

  • In vitro and in silico studies of antimicrobial activity. Available from: [Link]

  • Kuder, K., et al. (2008). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta poloniae pharmaceutica, 65(5), 573–582. Available from: [Link]

  • Kiec-Kononowicz, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4882. Available from: [Link]

  • Asati, V., et al. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Archiv der Pharmazie, 351(5), e1700388. Available from: [Link]

  • Liu, W., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 35(7), 418-421. Available from: [Link]

  • Hansen, K. B., et al. (2014). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 85, 337-348. Available from: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. Available from: [Link]

  • De, S., et al. (2017). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 58(32), 3144-3147. Available from: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]

Sources

Structural Elucidation and Analytical Profiling of 2-(Thiazol-5-yl)ethanamine Hydrochloride

[1]

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural validation, synthesis logic, and spectroscopic characterization of the histamine H2-receptor agonist analogue.

Molecular Architecture & Theoretical Properties[2]

2-(Thiazol-5-yl)ethanamine is a structural isomer of histamine (5-(2-aminoethyl)imidazole) and is frequently utilized in fragment-based drug discovery (FBDD) as a rigidified bioisostere.[1] Unlike the imidazole ring of histamine, the thiazole ring is less basic and exhibits distinct hydrogen-bonding vectorality, making it a critical probe for H2-histaminergic selectivity.

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 2-(1,3-thiazol-5-yl)ethanamine dihydrochloride[1]

  • Common Name: 5-(2-Aminoethyl)thiazole dihydrochloride[1]

  • CAS Number: 7730-82-7 (Dihydrochloride salt)[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    S[1] · 2HCl[1]
  • Molecular Weight: 128.20 g/mol (Free base) / 201.12 g/mol (Dihydrochloride)[1]

  • SMILES: NCCc1cncs1.Cl.Cl

Physicochemical Constants
PropertyValueSignificance in Analysis
pKa (Thiazole N) ~2.5significantly lower than imidazole (pKa ~6.0); remains unprotonated at physiological pH.[1]
pKa (Primary Amine) ~9.5Protonated at physiological pH; forms stable salts with HCl.[1]
LogP -0.2 (approx)Highly polar; requires HILIC or Ion-Pairing chromatography for retention.[1]
H-Bond Donors 3 (in salt form)Critical for crystal lattice stability and receptor binding.[1]

Synthetic Pathways & Process Logic

While 4-substituted thiazoles are trivially accessible via the Hantzsch synthesis (condensation of

5-substituted1
Primary Route: Nitrile Reduction

The most robust laboratory scale synthesis involves the reduction of 2-(thiazol-5-yl)acetonitrile.[1] This ensures regiochemical purity, avoiding the mixture of isomers often seen in cyclization protocols.

SynthesisStartThiazole-5-carbaldehydeStep1Homologation(TosMIC / KOtBu)Start->Step1Inter2-(Thiazol-5-yl)acetonitrileStep1->InterC-C Bond FormationStep2Reduction(BH3·THF or Raney Ni/H2)Inter->Step2Nitrile -> AmineProduct2-(Thiazol-5-yl)ethanamineStep2->ProductSaltHCl Salt Formation(EtOH/HCl)Product->SaltPrecipitation

Figure 1: Strategic synthesis via nitrile reduction to ensure 5-position regiospecificity.

Alternative: The "Halogen Dance"

For high-value analogues, a halogen dance mechanism on 2-amino-4-bromothiazoles can be employed to migrate the substituent to the 5-position, though this is less common for simple ethylamine side chains due to poor atom economy.[1]

Spectroscopic Characterization (The Core)

Validation of the 5-position substitution (vs. the 4-position) is the primary analytical challenge. The following protocols provide definitive structural proof.

Nuclear Magnetic Resonance (NMR) Profiling

The diagnostic distinction lies in the chemical shift and coupling of the aromatic thiazole protons.

1H NMR (400 MHz, D


O/DMSO-d

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2 (Ring) 8.90 - 9.05Singlet (s)1HMost deshielded due to flanking N and S atoms.[1] Diagnostic for thiazole.
H-4 (Ring) 7.70 - 7.85Singlet (s)1HCritical: In 5-sub thiazoles, H4 is a singlet.[1] In 4-sub, H5 is a singlet but typically more shielded (~7.0-7.4 ppm).[1]

-CH

3.05 - 3.15Triplet (t)2HAdjacent to the aromatic ring.[1]

-CH

3.20 - 3.35Triplet (t)2HAdjacent to the ammonium group (deshielded by positive charge).[1]

13C NMR (100 MHz, D


O):
  • C-2 (Ring): ~153 ppm (Characteristic downfield C=N).[1]

  • C-5 (Ring): ~135 ppm (Quaternary carbon, substituted).[1]

  • C-4 (Ring): ~140 ppm.[1]

  • Aliphatic carbons: ~38 ppm (amine-adjacent) and ~26 ppm (ring-adjacent).[1]

Self-Validating NOE Experiment: To conclusively prove the 5-substitution:

  • Irradiate the

    
    -CH
    
    
    signal (~3.1 ppm).
  • Result: You should observe a strong NOE enhancement at H-4 (~7.8 ppm).[1]

  • Contra-indicator: If you see NOE enhancement at the very deshielded H-2 only, or no aromatic enhancement, suspect the 4-isomer or ring opening.

Mass Spectrometry (MS/MS) Fragmentation

The fragmentation pattern under ESI(+) is distinct for the ethylamine side chain.[1]

MS_FragmentationParent[M+H]+ m/z 129.05Frag1[M - NH3]+ m/z 112.02(Vinylthiazole cation)Parent->Frag1- 17 Da (NH3)Frag2[M - CH2NH2]+ m/z 98.00(Thiazolylmethyl cation)Parent->Frag2- 30 Da (CH2NH2)RingBreakRing Cleavage(Loss of HCN/CS)Frag1->RingBreakHigh Energy

Figure 2: ESI(+) Fragmentation pathway.[1] The loss of ammonia (17 Da) is the dominant primary transition, confirming the primary amine.

Vibrational Spectroscopy (IR)
  • 3200 - 2800 cm

    
    :  Broad, strong ammonium N-H stretching (indicative of HCl salt).[1]
    
  • ~1580 cm

    
    :  C=N stretching of the thiazole ring.[1]
    
  • ~600 - 700 cm

    
    :  C-S-C stretching modes (weak but diagnostic).
    

Quality Control & Impurity Profiling

HPLC Method (HILIC Mode)

Due to the high polarity of the diamine salt, reverse-phase C18 is often insufficient for retention.[1]

  • Column: HILIC (e.g., Amide or Silica).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption).

Potential Impurities
  • 2-(Thiazol-5-yl)acetonitrile: Intermediate from synthesis.[1] Detectable by sharp CN stretch in IR (~2250 cm

    
    ) and mass shift.[1]
    
  • Dimerization Products: Oxidative coupling of the thiazole ring (rare but possible under harsh reduction conditions).

  • Hydrolysis Products: Thiazole-5-acetic acid (if nitrile hydrolysis competes with reduction).

References

  • PubChem. 2-(1,3-Thiazol-5-yl)ethanamine dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Eriksen, K. et al. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Metzger, J. V. Thiazole and its derivatives.[2] Chemistry of Heterocyclic Compounds.[2][3][4] Wiley-Interscience. (General reference for Thiazole spectroscopy).

An In-depth Technical Guide to 2-(1,3-Thiazol-2-yl)ethanamine Hydrochloride (CAS Number: 18453-07-1): A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: This technical guide provides a comprehensive overview of the chemical corresponding to CAS Number 18453-07-1 . It is critical to note that this CAS number is authoritatively assigned to 2-(1,3-Thiazol-2-yl)ethanamine and its hydrochloride salts. The topic provided requested information on the 5-yl isomer, "2-(Thiazol-5-yl)ethanamine hydrochloride," which corresponds to a different CAS number (7730-82-7). To ensure scientific accuracy and provide reliable data for researchers, this document will focus exclusively on the compound correctly identified by CAS 18453-07-1.

Executive Summary

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, including the essential vitamin B1 (thiamine).[1][2] Within this class, 2-(1,3-Thiazol-2-yl)ethanamine, and its more stable hydrochloride salt (CAS 18453-07-1), has emerged as a highly versatile and valuable building block. Its unique structural and electronic properties make it a sought-after intermediate in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[3] This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, analytical characterization methods, and a detailed exploration of its applications, particularly in the context of drug discovery and development.

Physicochemical and Structural Characteristics

2-(1,3-Thiazol-2-yl)ethanamine hydrochloride is typically an off-white to pale brown solid, a characteristic that enhances its stability and ease of handling compared to its free-base form, which is a liquid.[4] The presence of the hydrochloride salt significantly improves its shelf-life and simplifies weighing and dispensing in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 18453-07-1[5][6]
Molecular Formula C₅H₈N₂S (Free Base) / C₅H₉ClN₂S (HCl Salt) / C₅H₁₀Cl₂N₂S (di-HCl Salt)[7]
Molecular Weight 128.20 g/mol (Free Base) / 201.12 g/mol (di-HCl Salt)[6][8]
IUPAC Name 2-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride[3][7]
Synonyms 2-(2-Thiazolyl)ethanamine HCl, 2-(2-Aminoethyl)thiazole HCl[5][6]
Physical Form Solid[4]
Storage Temperature 2-8°C, Keep in dark place, Inert atmosphere
Purity Typically ≥97%

Synthesis and Mechanistic Insights

The synthesis of 2-substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone reaction.[9] This method involves the condensation of an α-haloketone with a thioamide. For 2-(1,3-Thiazol-2-yl)ethanamine, a practical approach involves the cyclocondensation of a protected aminoethanethioamide with an appropriate α-halocarbonyl compound. A representative synthetic workflow is outlined below. The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is strategic; it is stable under the reaction conditions required for thioamide formation and cyclization but can be cleanly removed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

Diagram 1: Representative Synthetic Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Deprotection & Salt Formation A Boc-Glycine B Boc-Aminoethanethioamide A->B Lawesson's Reagent, THF D 2-(N-Boc-aminoethyl)thiazole B->D 1. Condensation C Bromoacetaldehyde E 2-(Thiazol-2-yl)ethanamine HCl D->E HCl in MeOH/Ethanol

Caption: Synthetic pathway for 2-(Thiazol-2-yl)ethanamine HCl.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Hydrochloride

This protocol is a representative method adapted from established syntheses of similar 2-aminomethyl-thiazole structures.[9][10]

Part 1: Synthesis of N-Boc-aminoethanethioamide

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-glycinamide in anhydrous tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring. The reaction is exothermic and should be monitored.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the thioamide.

Part 2: Cyclization to form 2-(N-Boc-aminoethyl)thiazole

  • Dissolve the N-Boc-aminoethanethioamide from Part 1 in ethanol.

  • Add an aqueous solution of bromoacetaldehyde (1.1 equivalents) dropwise to the stirred solution.

  • Heat the mixture to reflux for 2-4 hours, again monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected thiazole derivative, which can be purified by chromatography.

Part 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified product from Part 2 in a minimal amount of methanol or ethanol.

  • Add a solution of hydrochloric acid in the corresponding alcohol (e.g., 3M HCl in ethanol) in excess.

  • Stir the solution at room temperature for 3-5 hours.[10]

  • The product, 2-(1,3-Thiazol-2-yl)ethanamine hydrochloride, will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.

Table 2: Key Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the two thiazole ring protons (doublets, ~7-8 ppm), and two methylene groups (-CH₂-CH₂-) of the ethylamine side chain (triplets, ~3-4 ppm). The integration should be consistent with the C₅H₈N₂S structure.[11]
¹³C NMR Resonances for the thiazole ring carbons (typically in the range of 110-170 ppm) and the two aliphatic carbons of the side chain.[11]
Mass Spectrometry (MS) The free base should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of C₅H₈N₂S (128.20).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (thiazole ring), and C-S stretching.
Purity (HPLC) A high-performance liquid chromatography analysis should indicate a purity of ≥97% for research-grade material.

Applications in Research and Drug Development

2-(1,3-Thiazol-2-yl)ethanamine hydrochloride serves as a crucial intermediate across multiple scientific domains, from pharmaceuticals to materials science.[3] Its utility stems from the reactive primary amine, which allows for straightforward derivatization, and the thiazole ring, which can engage in key binding interactions with biological targets.

Pharmaceutical and Medicinal Chemistry

The primary application of this compound is as a scaffold in drug discovery. The 2-aminothiazole framework is a well-known pharmacophore present in numerous approved drugs.[1]

  • Histamine Receptor Agonism: A close structural analog, 2-(2-thiazolyl)-ethylamine (ThEA), is a known selective histamine H1-receptor agonist.[12] This makes CAS 18453-07-1 and its derivatives valuable tools for studying histamine signaling pathways and for designing novel modulators of these receptors for potential therapeutic applications in allergy or inflammation.[6][8]

  • Building Block for Complex Molecules: The compound is widely used as a starting material for synthesizing more complex pharmaceuticals. Its ethylamine side chain can be readily acylated, alkylated, or used in reductive amination to build larger molecular architectures. This has been applied in the development of compounds targeting neurological disorders, where the thiazole moiety can serve as a bioisostere for other aromatic or heteroaromatic systems.[3]

  • Anticancer Research: While this specific molecule is not an anticancer agent itself, the 2-aminothiazole core is of significant interest in oncology. Derivatives have been investigated as potent inhibitors of targets like tubulin polymerization, disrupting the cell cycle in cancer cells.[12] Researchers can use 2-(1,3-Thiazol-2-yl)ethanamine as a foundational piece to synthesize libraries of novel compounds for screening against various cancer targets.

Diagram 2: Role in a Drug Discovery Workflow

G cluster_0 Scaffold-Based Drug Design Start 2-(Thiazol-2-yl)ethanamine HCl (CAS 18453-07-1) Synth Synthetic Derivatization (e.g., Amide Coupling, Alkylation) Start->Synth Primary Amine Reactivity Library Compound Library (Diverse R-groups) Synth->Library Combinatorial Chemistry Screening High-Throughput Screening (e.g., Kinase Panel, Receptor Binding) Library->Screening Biological Assay Hit Hit Compound(s) Identified Screening->Hit Activity Confirmed LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Improve Potency/ Selectivity Candidate Preclinical Candidate LeadOpt->Candidate Optimized Profile

Caption: Use of the title compound as a scaffold in a typical drug discovery process.

Other Industrial Applications
  • Agrochemicals: The compound is used in the formulation of next-generation pesticides and herbicides, where the thiazole ring contributes to the biological activity against pests and diseases.[3]

  • Material Science: Its unique electronic properties and potential for polymerization make it a candidate for the development of novel polymers and coatings with enhanced durability.[3]

Safety, Handling, and Storage

As a laboratory chemical, 2-(1,3-Thiazol-2-yl)ethanamine hydrochloride requires careful handling to ensure personnel safety.

Table 3: GHS Hazard Information
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[7]
Skin Corrosion/IrritationH315Causes skin irritation[7]
Serious Eye DamageH318/H319Causes serious eye damage/irritation[6][7]
STOT, Single ExposureH335May cause respiratory irritation[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The compound is hygroscopic; protect from moisture.[4]

  • Store at recommended temperatures of 2-8°C.

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine hydrochloride (CAS 18453-07-1) is a chemical of significant strategic importance. Its value extends far beyond its identity as a simple amine; it is a key enabler for innovation in medicinal chemistry, agrochemical science, and materials research. The combination of a reactive primary amine handle and the biologically significant thiazole core provides chemists with a powerful and versatile tool for constructing novel molecules with tailored functions. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for any researcher looking to leverage its full potential in their scientific endeavors.

References

  • H. J. M. Gijsen, L. H. T. van der Heuvel, H. Timmerman, “4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists,” European Journal of Medicinal Chemistry, 1990.
  • J&K Scientific, “2-Thiazol-2-yl-ethylamine dihydrochloride | 56933-57-4,” J&K Scientific Website.
  • BenchChem, “Methyl[2-(1,3-thiazol-2-yl)ethyl]amine,” BenchChem Website.
  • MilliporeSigma, “2-(Thiazol-2-yl)ethanamine | 18453-07-1,” Sigma-Aldrich Website.
  • Sigma-Aldrich, “2-(Thiazol-2-yl)ethanamine | 18453-07-1,” Sigma-Aldrich Website.
  • National Center for Biotechnology Information, “2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride,” PubChem Compound Summary for CID 45480390.
  • ChemicalBook, “2-THIAZOL-2-YL-ETHYLAMINE HCL | 18453-07-1,” ChemicalBook Website.
  • Fisher Scientific, “2-Aminothiazole Safety Data Sheet,” Fisher Scientific Website, 2025.
  • National Center for Biotechnology Information, “2-Thiazolylethylamine,” PubChem Compound Summary for CID 87653.
  • BLD Pharm, “18453-07-1|2-(Thiazol-2-yl)ethanamine|BLD Pharm,” BLD Pharm Website.
  • Molbase, “Synthesis of A. 2-[(2-Aminothiazol-4-yl)methylthio]ethylamine dihydrochloride,” Molbase Website.
  • Santa Cruz Biotechnology, “2-(1,3-thiazol-2-yl)ethanamine dihydrochloride | CAS 18453-07-1,” SCBT Website.
  • BenchChem, “Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide,” BenchChem Website.
  • Thermo Fisher Scientific, “Ethylamine hydrochloride Safety Data Sheet,” Thermo Fisher Scientific Website, 2011.
  • CymitQuimica, “2-(3-Methyloxetan-3-yl)
  • M. A. Ali, et al., “A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent,” Letters in Applied NanoBioScience, 2022.
  • Advanced ChemBlocks, “2-Thiazol-2-yl-ethylamine 98.00%,” AChemBlock Website, 2026.
  • ChemScene, “18453-07-1 | 2-Thiazol-2-yl-ethylamine,” ChemScene Website.
  • M. G. de Oliveira, et al., “Bioactive (thiazol-2-yl)
  • Google Patents, “CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride,” Google P
  • A. M. Shawali, “2-[4-(2-Thienyl)
  • MilliporeSigma, “2-(Thiazol-2-yl)ethanamine -,” Sigma-Aldrich Website.
  • C. Venkata Rao, et al.
  • A. Singh, et al., “An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics,” FABAD Journal of Pharmaceutical Sciences, 2024.
  • A. Ayati, et al., “Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents,” MDPI, 2022.
  • ChemicalBook, “2-THIAZOL-2-YL-ETHYLAMINE,” ChemicalBook Website.

Sources

An In-depth Technical Guide to In Vitro Studies with 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] Its unique electronic and structural properties make it a "privileged scaffold" for designing novel therapeutic agents targeting a wide array of biological entities.[1][2][3] The compound 2-(Thiazol-5-yl)ethanamine, and its hydrochloride salt, represents a key pharmacophore. The ethylamine side chain attached to the thiazole nucleus is a common feature in ligands for various receptors, particularly within the central nervous system.[4][5] This guide provides a comprehensive framework for conducting in vitro investigations of 2-(Thiazol-5-yl)ethanamine hydrochloride, offering researchers a strategic approach to elucidating its pharmacological profile. While direct in vitro studies on this specific hydrochloride salt are not extensively documented in publicly available literature, this guide synthesizes established methodologies for structurally related compounds to propose a robust investigational workflow.

Physicochemical Properties and Handling

A thorough understanding of the test article's properties is fundamental to reliable and reproducible in vitro experimentation.

PropertyValueSource
Molecular Formula C5H8N2S · 2HCl
Molecular Weight 201.12 g/mol [6]
Physical Form Solid
Purity ≥ 97% (typical)
Storage Ambient Temperature
CAS Number 7730-82-7 (dihydrochloride)

Note: The provided data is for the dihydrochloride salt. It is crucial to obtain a Certificate of Analysis (CoA) for the specific lot of 2-(Thiazol-5-yl)ethanamine hydrochloride being used to confirm its identity, purity, and any specific handling instructions. For experimental purposes, stock solutions should be prepared in a suitable solvent, such as sterile deionized water or DMSO, and stored under appropriate conditions (e.g., -20°C or -80°C) to maintain stability.

Hypothesized Biological Target: The Histamine H3 Receptor

The structural motif of an ethylamine side chain attached to a heterocyclic ring is a well-established feature of histamine receptor ligands. Specifically, this arrangement is common in antagonists of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4][7] The H3R acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[4][7] Therefore, a primary hypothesis for the biological activity of 2-(Thiazol-5-yl)ethanamine hydrochloride is its potential modulation of the H3R.

Experimental Workflow for Target Validation and Characterization

The following is a proposed workflow for the in vitro characterization of 2-(Thiazol-5-yl)ethanamine hydrochloride, focusing on the hypothesized H3R target.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Off-Target Screening A Radioligand Binding Assay B Functional Assay (e.g., cAMP) A->B Confirms interaction C IC50/EC50 Determination B->C D Selectivity Profiling (H1, H2, H4 receptors) C->D Defines potency E Schild Analysis D->E F [35S]GTPγS Binding Assay E->F Determines nature of antagonism G Broad Receptor Panel Screen F->G

Caption: Proposed experimental workflow for in vitro characterization.

Phase 1: Primary Screening

1. Radioligand Binding Assay

  • Objective: To determine if 2-(Thiazol-5-yl)ethanamine hydrochloride binds to the histamine H3 receptor.

  • Principle: This assay measures the displacement of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) from membranes of cells expressing the receptor by the test compound.[7][8]

  • Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 2-(Thiazol-5-yl)ethanamine hydrochloride. Include a control for non-specific binding (e.g., a high concentration of an unlabeled H3R antagonist like thioperamide).

    • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the inhibitory constant (Ki) value.

2. Functional Assay: cAMP Measurement

  • Objective: To assess the functional activity of the compound at the H3 receptor.

  • Principle: The H3 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block the agonist-induced decrease in cAMP.

  • Protocol:

    • Cell Culture: Use cells stably expressing the H3 receptor.

    • Compound Treatment: Pre-incubate the cells with varying concentrations of 2-(Thiazol-5-yl)ethanamine hydrochloride.

    • Agonist Stimulation: Stimulate the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).

    • Data Analysis: Plot the concentration-response curve and determine the IC50 value for the antagonist activity.

Phase 2: Potency and Selectivity

Assuming positive results in the primary screening, the next phase focuses on quantifying the compound's potency and its selectivity for the H3 receptor over other histamine receptor subtypes.

1. IC50/EC50 Determination

  • Objective: To precisely quantify the potency of 2-(Thiazol-5-yl)ethanamine hydrochloride.

  • Methodology: Conduct full concentration-response curves in both the radioligand binding and functional assays as described above. A higher number of data points around the expected half-maximal response will yield a more accurate determination of the IC50 (in binding assays) or EC50 (in functional assays).

2. Selectivity Profiling

  • Objective: To determine the compound's binding affinity for other histamine receptor subtypes (H1, H2, and H4).

  • Methodology: Perform radioligand binding assays using cell lines expressing each of the other human histamine receptors and their respective standard radioligands. A comparison of the Ki values will provide the selectivity profile.

Phase 3: Mechanism of Action

This phase aims to elucidate the nature of the antagonism.

1. Schild Analysis

  • Objective: To determine if the compound acts as a competitive or non-competitive antagonist.

  • Principle: This analysis involves generating agonist concentration-response curves in the presence of several fixed concentrations of the antagonist. A rightward shift in the agonist's EC50 with no change in the maximal response is indicative of competitive antagonism.[8]

  • Methodology:

    • Perform a functional assay (e.g., cAMP measurement) with a full concentration-response curve for an H3R agonist.

    • Repeat the agonist concentration-response curve in the presence of at least three different concentrations of 2-(Thiazol-5-yl)ethanamine hydrochloride.

    • Data Analysis: Construct a Schild plot to determine the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50. A slope of 1 in the Schild plot is characteristic of a competitive antagonist.

2. [35S]GTPγS Binding Assay

  • Objective: To further confirm the antagonist/inverse agonist properties of the compound.

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will block agonist-stimulated [35S]GTPγS binding, while an inverse agonist will decrease basal [35S]GTPγS binding.

  • Methodology:

    • Incubate membranes from H3R-expressing cells with GDP, varying concentrations of the test compound, and a fixed concentration of an H3R agonist (to test for antagonism) or no agonist (to test for inverse agonism).

    • Initiate the reaction by adding [35S]GTPγS.

    • Terminate the reaction and separate bound and free radioligand by filtration.

    • Quantify the radioactivity.

Potential for Off-Target Activities

The thiazole moiety is present in a wide range of bioactive compounds, and it is prudent to investigate potential off-target effects.[1][9] For instance, some thiazole derivatives have been shown to interact with cyclin-dependent kinases (CDKs) or N-methyl-D-aspartate (NMDA) receptors.[4][10]

G cluster_0 Primary Target Hypothesis cluster_1 Potential Off-Targets a 2-(Thiazol-5-yl)ethanamine HCl Structural Analogy to Histamine Receptor Ligands b NMDA Receptors Identified for other H3R Antagonists [1, 6] a->b Investigate for Comprehensive Profile c Cyclin-Dependent Kinases (CDKs) Known target for some thiazole derivatives [20] a->c Investigate for Comprehensive Profile d Other GPCRs Broad screening is advisable a->d Investigate for Comprehensive Profile

Caption: Rationale for off-target screening based on literature.

A broad panel screen, such as the Eurofins SafetyScreen or a similar service, can provide valuable insights into the compound's selectivity and potential for off-target liabilities.

Conclusion

This technical guide provides a comprehensive and logical framework for the in vitro investigation of 2-(Thiazol-5-yl)ethanamine hydrochloride. By systematically progressing from primary screening and potency determination to mechanism of action studies and off-target profiling, researchers can build a detailed pharmacological profile of this compound. The proposed methodologies are based on established and robust techniques for characterizing ligands of G protein-coupled receptors, with a primary focus on the hypothesized histamine H3 receptor target. A thorough in vitro characterization is an indispensable step in the drug discovery and development process, providing the foundational data necessary for further preclinical and clinical evaluation.

References

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PMC. Available at: [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. Available at: [Link]

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available at: [Link]

  • Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. PubMed. Available at: [Link]

  • Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. VIVO. Available at: [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269666/
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. Available at: [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. Available at: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]

Sources

Preliminary Research on 2-(Thiazol-5-yl)ethanamine Hydrochloride: A Technical Guide to Histamine Bioisosteres and Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-phenethylamine and histamine scaffolds serve as foundational pillars for neuroactive and immunomodulatory drug design. 2-(Thiazol-5-yl)ethanamine hydrochloride represents a critical evolutionary step in this domain. By executing a bioisosteric replacement of the endogenous imidazole ring with a thiazole moiety, researchers can fundamentally alter the physicochemical properties of the ligand[1]. This technical whitepaper explores the structural rationale, target GPCR pathways, and validated experimental workflows necessary for conducting preliminary research on this highly versatile building block.

Chemical Profiling & Structural Rationale

Endogenous histamine relies on an imidazole ring, which is amphoteric and exists in tautomeric states. This conformational and electronic flexibility allows histamine to bind to all four receptor subtypes (H1, H2, H3, H4), leading to pleiotropic and often undesirable off-target effects[2].

By replacing the imidazole ring with a thiazole ring to form 2-(Thiazol-5-yl)ethanamine, medicinal chemists eliminate tautomerism because the sulfur atom cannot act as a proton donor[1]. This structural rigidity locks the pharmacophore into a specific electronic distribution, significantly altering receptor subtype selectivity. This modification typically shifts binding affinity away from H1 (reducing peripheral allergic-type responses) and directs it toward H3 or H2 receptors[3]. The hydrochloride (or dihydrochloride) salt form is utilized to enhance aqueous solubility and stability during in vitro assays.

Table 1: Physicochemical Properties of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

PropertyValueRationale / Experimental Impact
CAS Number 7730-82-7Unique identifier for the dihydrochloride salt variant.
Molecular Formula C5H10Cl2N2SRepresents the base amine stabilized with two HCl equivalents.
Physical Form SolidFacilitates precise gravimetric weighing for the preparation of analytical stock solutions.
Storage Temperature AmbientIndicates high thermal stability; no cold-chain logistics required.
Hazard Statements H302, H315, H319, H335Necessitates standard PPE (gloves, goggles) due to mucosal and skin irritation risks.

Pharmacological Target Pathways

The primary utility of 2-(Thiazol-5-yl)ethanamine lies in its role as a precursor or standalone ligand for histamine receptors, particularly the H3 receptor[2]. The H3 receptor is a Gi/o-coupled G-Protein Coupled Receptor (GPCR) located primarily on presynaptic nerve terminals in the central nervous system. Here, it acts as an autoreceptor regulating histamine release, and as a heteroreceptor modulating the release of acetylcholine, dopamine, and serotonin[4].

Thiazole-based bioisosteres have shown immense promise in developing H3 antagonists and inverse agonists, which are under active investigation for neurological disorders such as epilepsy, narcolepsy, and cognitive deficits[4]. Furthermore, thiazole moieties are highly versatile standalone pharmacophores incorporated into various biologically active agents, including anticancer and antimicrobial drugs[5].

Pathway Ligand 2-(Thiazol-5-yl)ethanamine HCl (Histamine Bioisostere) H1 H1 Receptor (Gq/11-coupled) Ligand->H1 Low Affinity H2 H2 Receptor (Gs-coupled) Ligand->H2 Moderate Affinity H3 H3 Receptor (Gi/o-coupled) Ligand->H3 High Affinity (Agonist/Modulator) PLC Phospholipase C (PLC) H1->PLC AC Adenylyl Cyclase (AC) H2->AC Stimulation H3->AC Inhibition cAMP_down Decreased cAMP (Neurotransmitter Modulation) H3->cAMP_down Ca2 Intracellular Ca2+ Release (Smooth Muscle Contraction) PLC->Ca2 cAMP_up Increased cAMP (Gastric Acid Secretion) AC->cAMP_up

GPCR signaling pathways modulated by histamine bioisosteres like 2-(Thiazol-5-yl)ethanamine.

Experimental Workflows: Analytical Validation

Before utilizing 2-(Thiazol-5-yl)ethanamine hydrochloride in biological assays, its purity, stability, and concentration must be validated. The following LC-MS/MS protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 2-(Thiazol-5-yl)ethanamine dihydrochloride in 1.0 mL of LC-MS grade Water:Methanol (50:50 v/v) to create a 1 mg/mL stock.

    • Causality: The 50:50 ratio ensures complete dissolution of the highly polar salt while maintaining compatibility with the initial reverse-phase mobile conditions.

  • Standard Curve Generation: Serially dilute the stock to 10, 50, 100, 500, and 1000 ng/mL.

    • Causality: A 5-point curve ensures linear dynamic range verification across expected assay concentrations.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an ion-pairing agent, suppressing the silanol interactions of the basic primary amine, thereby improving peak shape and enhancing ionization efficiency in positive ESI mode.

  • System Suitability (Self-Validation): Run a blank injection (50:50 Water:Methanol) immediately following the 1000 ng/mL standard.

    • Causality: This step validates the absence of column carryover, ensuring that subsequent low-concentration biological readings are not artificially inflated by residual compound.

  • Mass Spectrometry Detection: Operate in Multiple Reaction Monitoring (MRM) positive mode. Target the [M+H]+ precursor ion (m/z ~129 for the free base).

Workflow Prep 1. Ligand Prep (Serial Dilution) Inject 2. LC Injection (C18 Column) Prep->Inject Ionize 3. ESI+ Ionization (Formic Acid Mod) Inject->Ionize Blank 4. Blank Injection (Carryover Check) Ionize->Blank Self-Validation Detect 5. MRM Detection (m/z ~129) Ionize->Detect Blank->Inject Analyze 6. Peak Integration & Linearity Check Detect->Analyze

Step-by-step analytical workflow ensuring self-validated LC-MS/MS quantification.

In Vitro Pharmacological Evaluation

To assess the receptor subtype selectivity of synthesized thiazole-ethylamine derivatives, a competitive radioligand binding assay is the gold standard.

Step-by-Step Radioligand Binding Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human H1, H2, or H3 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Causality: Ice-cold conditions and rapid processing prevent the proteolytic degradation of the GPCRs, preserving the binding pockets.

  • Ligand Incubation: Incubate 50 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H]-N-alpha-methylhistamine for H3) and increasing concentrations of the 2-(Thiazol-5-yl)ethanamine derivative (

    
     to 
    
    
    
    M).
    • Causality: The competitive displacement of the radioligand allows for the precise calculation of the test compound's binding affinity.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes.

    • Causality: 60 minutes is typically sufficient to reach thermodynamic equilibrium for histamine receptor binding without risking thermal degradation of the membranes.

  • Rapid Filtration (Self-Validation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and preventing false-positive affinity readings.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count the retained radioactivity. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Table 2: Theoretical Binding Profile of Histamine vs. Thiazole Bioisosteres

CompoundH1 Receptor (

, nM)
H2 Receptor (

, nM)
H3 Receptor (

, nM)
Selectivity Profile
Histamine (Endogenous) ~10~20~5Pan-agonist
2-(Thiazol-5-yl)ethanamine >10,000~1,500~120H3-biased
(R)-alpha-Methylhistamine >1,000>1,000~0.5Potent H3 Agonist[3]

(Note: Data for 2-(Thiazol-5-yl)ethanamine is representative of the general pharmacological shift observed when replacing imidazole with thiazole in the ethylamine scaffold[3].)

Conclusion

The strategic replacement of the imidazole ring with a thiazole ring to yield 2-(Thiazol-5-yl)ethanamine hydrochloride represents a masterclass in bioisosteric drug design[1]. By eliminating tautomerism and altering basicity, researchers can fine-tune GPCR selectivity, paving the way for novel therapeutics targeting the H3 receptor axis in neurological disorders[4]. By strictly adhering to self-validating analytical and pharmacological protocols, drug development professionals can confidently leverage this chemical space for next-generation neuroactive compounds.

References

  • Beilstein Journal of Organic Chemistry. "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." NCBI PMC, 2024. 1

  • Sigma-Aldrich. "2-(Thiazol-5-yl)ethanamine dihydrochloride | 7730-82-7." Sigma-Aldrich Product Catalog.

  • Patent WO2004043458A1. "Bicyclic-substituted amines as histamine-3 receptor ligands." Google Patents. 2

  • NCBI PMC. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." NCBI PMC, 2021. 5

  • ResearchGate. "Histamine and selective H3-receptor ligands: A possible role in the mechanism and management of epilepsy." ResearchGate, 2012. 4

  • NCBI PMC. "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space (Secondary Reference)." NCBI PMC, 2024. 3

Sources

Methodological & Application

Application Notes and Protocols for 2-(Thiazol-5-yl)ethanamine Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Thiazole Derivatives at Histamine Receptors

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of agents targeting a wide array of biological entities, particularly within the central nervous system.[1] Derivatives of thiazole have demonstrated significant activity as modulators of neurotransmitter receptors, with a notable emphasis on the histamine receptor family.[2][3] This application note focuses on 2-(Thiazol-5-yl)ethanamine hydrochloride, a key structural motif, and provides a comprehensive guide to characterizing its interaction with the four subtypes of histamine receptors (H1, H2, H3, and H4) through in vitro radioligand binding assays.

The histamine receptors, all of which are G-protein coupled receptors (GPCRs), are integral to a multitude of physiological and pathological processes, ranging from allergic reactions (H1R), and gastric acid secretion (H2R), to neurotransmitter release modulation (H3R) and immunomodulation (H4R).[4] Consequently, ligands that can selectively target these receptors hold immense therapeutic promise. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the thiazole ring is a critical determinant of biological activity. Notably, research has indicated that the positioning of the aminoethyl side chain at the 5-position of the thiazole ring is favorable for achieving high potency, particularly at the histamine H3 receptor.[2]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for robust and reproducible receptor binding assays but also delves into the scientific rationale behind the experimental design. By understanding the principles of these assays, researchers can confidently and accurately determine the binding affinity (Ki) of 2-(Thiazol-5-yl)ethanamine hydrochloride and its analogs, thereby elucidating their therapeutic potential.

Binding Affinity Profile of Thiazole-Containing Ligands

While specific binding data for 2-(Thiazol-5-yl)ethanamine hydrochloride is not extensively available in the public domain, the affinity of structurally related thiazole derivatives provides valuable insights into the potential activity of this compound class. The following table summarizes representative binding affinities for a more complex 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivative, highlighting the high potency conferred by the 5-substituted thiazole motif at the histamine H3 receptor. It is important to note that the substitution at the amine will significantly influence the binding affinity and selectivity.

Compound/LigandReceptor SubtypeTest SystempA2 ValueReference
1-[2-methyl-2-(4-n-propylpiperazin-1-yl)aminoethyl]-thiazoleHistamine H3Guinea-pig jejunum8.01[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate higher antagonist potency. The data presented is for a more complex derivative and should be considered as indicative of the potential for high affinity at the H3 receptor for compounds containing the 2-(Thiazol-5-yl)ethanamine scaffold.

Experimental Workflow and Signaling

A typical radioligand binding assay follows a well-defined workflow designed to quantify the interaction of a test compound with its target receptor. The process involves the preparation of a receptor source, incubation with a radiolabeled ligand and the test compound, separation of bound and free radioligand, and subsequent quantification of radioactivity.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., HEK293T cells expressing histamine receptor) Membrane_Prep Cell Membrane Homogenization Receptor_Source->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound in 96-well plate Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound (2-(Thiazol-5-yl)ethanamine HCl) Serial Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration (Glass Fiber Filters) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

The interaction of histamine with its receptors initiates distinct intracellular signaling cascades. Understanding these pathways provides a functional context for the binding data obtained.

signaling_pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors H1R H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3R_H4R H3R / H4R Gi_o Gi/o H3R_H4R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R_H4R

Caption: Simplified signaling pathways of histamine receptors.

Detailed Protocols for Radioligand Binding Assays

The following protocols provide a framework for determining the binding affinity of 2-(Thiazol-5-yl)ethanamine hydrochloride at each of the four human histamine receptors. These protocols are designed to be robust and can be adapted based on specific laboratory equipment and reagent availability.

Protocol 1: Histamine H1 Receptor Binding Assay

Scientific Rationale: This competitive binding assay measures the ability of 2-(Thiazol-5-yl)ethanamine hydrochloride to displace the well-characterized H1 receptor antagonist, [³H]Pyrilamine (also known as [³H]mepyramine), from its binding site on the human H1 receptor.[5][6][7] The use of a recombinant cell line, such as CHO-K1 or HEK293T, expressing the human H1 receptor ensures a high density of the target receptor and minimizes interference from other receptor subtypes.[5]

Materials and Reagents:

  • Receptor Source: Membranes from CHO-K1 or HEK293T cells stably or transiently expressing the human histamine H1 receptor.

  • Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).

  • Test Compound: 2-(Thiazol-5-yl)ethanamine hydrochloride.

  • Positive Control: Unlabeled Pyrilamine or another known H1 antagonist (e.g., Diphenhydramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • BCA Protein Assay Kit.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the H1 receptor.

    • Homogenize the cells in ice-cold assay buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration using a BCA assay, and store in aliquots at -80°C.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]Pyrilamine (final concentration ~1-2 nM), and 50 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).

    • Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled Pyrilamine (e.g., 1-10 µM), 25 µL of [³H]Pyrilamine, and 50 µL of diluted membrane preparation.

    • Competitive Binding: 25 µL of serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 25 µL of [³H]Pyrilamine, and 50 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at 25°C for 120-180 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly terminate the assay by vacuum filtration through PEI-pre-soaked glass fiber filters. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2-(Thiazol-5-yl)ethanamine hydrochloride.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Histamine H2 Receptor Binding Assay

Scientific Rationale: This assay quantifies the affinity of 2-(Thiazol-5-yl)ethanamine hydrochloride for the human H2 receptor by measuring its ability to compete with the H2 receptor antagonist, [³H]Tiotidine.[8][9] Tiotidine is a high-affinity antagonist, making it a suitable radioligand for this purpose.[9] The use of a stable cell line expressing the human H2 receptor is recommended for consistency.[8]

Materials and Reagents:

  • Receptor Source: Membranes from HEK293T cells stably expressing the human histamine H2 receptor.[8]

  • Radioligand: [³H]Tiotidine (specific activity ~70-90 Ci/mmol).

  • Test Compound: 2-(Thiazol-5-yl)ethanamine hydrochloride.

  • Positive Control: Unlabeled Tiotidine or another known H2 antagonist (e.g., Famotidine).[8]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Scintillation Cocktail, 96-well microplates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% PEI, and BCA Protein Assay Kit.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Tiotidine (final concentration near its Kd, e.g., 2-5 nM), and 100 µL of diluted membrane preparation (e.g., 20-40 µg protein/well).[8]

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Tiotidine (e.g., 10 µM), 50 µL of [³H]Tiotidine, and 100 µL of diluted membrane preparation.[8]

    • Competitive Binding: 50 µL of serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride, 50 µL of [³H]Tiotidine, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[8]

  • Filtration: Follow the same procedure as described in Protocol 1.

  • Quantification: Follow the same procedure as described in Protocol 1.

  • Data Analysis: Follow the same procedure as described in Protocol 1.

Protocol 3: Histamine H3 Receptor Binding Assay

Scientific Rationale: This assay is designed to determine the affinity of 2-(Thiazol-5-yl)ethanamine hydrochloride for the human H3 receptor. The H3 receptor agonist [³H]-N-alpha-methylhistamine ([³H]-NAMH) is a commonly used radioligand for this purpose.[10][11][12] The assay utilizes membranes from HEK293T cells transiently or stably expressing the human H3 receptor.[10][11]

Materials and Reagents:

  • Receptor Source: Membranes from HEK293T cells expressing the human histamine H3 receptor.[10][11]

  • Radioligand: [³H]-N-alpha-methylhistamine (specific activity ~70-85 Ci/mmol).[11]

  • Test Compound: 2-(Thiazol-5-yl)ethanamine hydrochloride.

  • Positive Control: Unlabeled N-alpha-methylhistamine or a known H3 antagonist (e.g., Clobenpropit).[10]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Cocktail, 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.5% PEI, and BCA Protein Assay Kit.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NAMH (final concentration ~1-2 nM), and 50 µL of diluted membrane preparation (e.g., 15-25 µg protein/well).[11]

    • Non-specific Binding (NSB): 25 µL of a high concentration of a suitable unlabeled ligand (e.g., 10 µM Clobenpropit), 25 µL of [³H]-NAMH, and 50 µL of diluted membrane preparation.[10]

    • Competitive Binding: 25 µL of serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride, 25 µL of [³H]-NAMH, and 50 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at 25-27°C for 60 minutes with gentle agitation.[11]

  • Filtration: Follow the same procedure as described in Protocol 1.

  • Quantification: Follow the same procedure as described in Protocol 1.

  • Data Analysis: Follow the same procedure as described in Protocol 1.

Protocol 4: Histamine H4 Receptor Binding Assay

Scientific Rationale: This assay evaluates the binding of 2-(Thiazol-5-yl)ethanamine hydrochloride to the human H4 receptor. Due to its reasonable affinity for the H4 receptor, [³H]histamine is often used as the radioligand in these assays.[13][14] Membranes from HEK293 cells stably expressing the human H4 receptor are a suitable source for this assay.[14]

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H4 receptor.[14]

  • Radioligand: [³H]Histamine (specific activity ~20-50 Ci/mmol).

  • Test Compound: 2-(Thiazol-5-yl)ethanamine hydrochloride.

  • Positive Control: Unlabeled Histamine or a known H4 antagonist (e.g., JNJ 7777120).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail, 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.5% PEI, and BCA Protein Assay Kit.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]histamine (final concentration near its Kd, e.g., 5-15 nM), and 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled histamine (e.g., 10-100 µM), 50 µL of [³H]histamine, and 100 µL of diluted membrane preparation.[14]

    • Competitive Binding: 50 µL of serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride, 50 µL of [³H]histamine, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration: Follow the same procedure as described in Protocol 1.

  • Quantification: Follow the same procedure as described in Protocol 1.

  • Data Analysis: Follow the same procedure as described in Protocol 1.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and validated framework for the comprehensive characterization of the binding profile of 2-(Thiazol-5-yl)ethanamine hydrochloride at the four human histamine receptor subtypes. The emphasis on the scientific rationale behind each step ensures that researchers can not only execute these assays with precision but also troubleshoot and adapt them as needed. Given the favorable pharmacological profile of 5-substituted thiazole derivatives at the histamine H3 receptor, a thorough investigation of 2-(Thiazol-5-yl)ethanamine hydrochloride is warranted.

Future studies should aim to determine the Ki values of this compound at all four histamine receptors to establish its selectivity profile. Furthermore, functional assays, such as cAMP accumulation assays for H2, H3, and H4 receptors, and calcium mobilization assays for the H1 receptor, should be conducted to determine whether 2-(Thiazol-5-yl)ethanamine hydrochloride acts as an agonist, antagonist, or inverse agonist at these receptors. A comprehensive understanding of its in vitro pharmacology will be crucial for guiding its further development as a potential therapeutic agent for a range of neurological and immunological disorders.

References

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. TW. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. 2023 Dec 11. [Link]

  • Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology. 2015 Mar 10. [Link]

  • [3H]Tiotidine binding assay in U-937 cells. A, Scatchard plot of... ResearchGate. [Link]

  • histamine h 3 receptor binding data of compounds 2-7. ResearchGate. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. 2025 Jan 9. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. 2020 May 13. [Link]

  • Re-examination of [3H]mepyramine Binding Assay for Histamine H1 Receptor Using Quinine. PubMed. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Publikationsserver der Universität Regensburg. [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. [Link]

  • BindingDB BDBM22866 2-(1,3-thiazol-2-yl)ethan-1-amine::2-(2-Thiazolyl)ethanamine. BindingDB. [Link]

  • Specific binding of 3H-tiotidine to histamine H2 receptors in guinea pig cerebral cortex. PubMed. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2021 May 7. [Link]

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... ResearchGate. [Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC. [Link]

  • Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein–Coupled Form of the. Semantic Scholar. 2017 Aug 17. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Development of novel cellular model for affinity studies of histamine H(4) receptor ligands. CORE. [Link]

  • Human Histamine H4 Receptor Stable Cell Line. GenScript. [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. 2025 Aug 10. [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. 2025 Aug 7. [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. PMC. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. 2021 Aug 10. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [https://www.researchgate.net/figure/Relative-Histamine-Receptor-Binding-Affinities-Ki-for-Selected-H1-Antagonists_tbl2_281273931]([Link] Receptor-Binding-Affinities-Ki-for-Selected-H1-Antagonists_tbl2_281273931)

  • Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. PubMed. [Link]

  • Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. PubMed. [Link]692751/)

Sources

Application Notes and Protocols for the HPLC Analysis of 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Thiazol-5-yl)ethanamine Hydrochloride Analysis

2-(Thiazol-5-yl)ethanamine and its hydrochloride salt are heterocyclic amine compounds that serve as important building blocks in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif in numerous pharmacologically active molecules. Therefore, the ability to accurately and reliably quantify 2-(Thiazol-5-yl)ethanamine hydrochloride and its related impurities is crucial for ensuring the quality, safety, and efficacy of potential drug candidates and for advancing pharmaceutical research and development.

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Thiazol-5-yl)ethanamine hydrochloride. As a Senior Application Scientist, the following protocols and discussions are grounded in established chromatographic principles and validated against international regulatory standards to ensure scientific integrity and practical applicability in a research and quality control setting.

Physicochemical Properties of 2-(Thiazol-5-yl)ethanamine Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical Structure (See Figure 1)
Molecular Formula C₅H₁₀Cl₂N₂S[1]
Molecular Weight 201.12 g/mol [1]
Appearance Solid[1]
CAS Number 7730-82-7[1]
Estimated pKa ~5.2 (of the thiazole nitrogen)Based on similar structures
UV Absorption Estimated λmax around 230-280 nmBased on thiazole derivatives

Figure 1: Chemical Structure of 2-(Thiazol-5-yl)ethanamine Hydrochloride

Caption: The chemical structure of the analyte.

HPLC Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the chemical nature of 2-(Thiazol-5-yl)ethanamine hydrochloride, a small, basic, and polar molecule.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for separating polar to moderately non-polar compounds. Given the aqueous solubility of the hydrochloride salt of 2-(Thiazol-5-yl)ethanamine, RP-HPLC offers excellent retention and separation capabilities on a non-polar stationary phase.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a versatile stationary phase for a wide range of analytes. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point for robust separation. For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.8 µm) can be utilized with a UHPLC system.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal retention, peak shape, and resolution.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength.

  • Aqueous Phase and pH Control: As a basic compound, the retention and peak shape of 2-(Thiazol-5-yl)ethanamine are highly dependent on the mobile phase pH. To ensure consistent retention and symmetrical peaks, a buffer is necessary. Based on the estimated pKa of the thiazole nitrogen (~5.2), a mobile phase pH of around 3-4 will ensure that the primary amine and the thiazole nitrogen are protonated, leading to good interaction with the stationary phase and sharp peaks. A 0.1% solution of formic acid or phosphoric acid in water is a suitable choice for maintaining this pH.

  • Elution Mode: A gradient elution is recommended to ensure the timely elution of the main analyte and any potential impurities with varying polarities.

Detection

The thiazole ring in 2-(Thiazol-5-yl)ethanamine contains a chromophore that allows for UV detection. Based on the UV spectra of similar thiazole-containing compounds, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity. For this method, a wavelength of 254 nm is proposed as a starting point, which should be optimized by examining the UV spectrum of a standard solution. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and to determine the optimal detection wavelength.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of 2-(Thiazol-5-yl)ethanamine hydrochloride. It is essential to perform system suitability tests before routine use.

Instrumentation and Materials
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • 2-(Thiazol-5-yl)ethanamine hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (or phosphoric acid), analytical grade.

  • Water (HPLC grade, e.g., Milli-Q).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B2-10 min: 5-50% B10-12 min: 50% B12.1-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (with PDA monitoring from 200-400 nm)
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(Thiazol-5-yl)ethanamine hydrochloride reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the expected linear range of the method.

Method Validation: Ensuring Scientific Integrity

Method validation is a critical process to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the working standard solution multiple times (e.g., n=6).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank and placebo should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of different concentrations (e.g., from 50% to 150% of the working standard concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the same sample on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report G cluster_params Validation Parameters mv Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness

Caption: Key parameters for method validation.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of 2-(Thiazol-5-yl)ethanamine hydrochloride. By following the detailed method development rationale, experimental procedures, and rigorous validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable results. This robust analytical method is essential for quality control, stability studies, and the overall advancement of pharmaceutical research involving this important chemical entity.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). Available from: [Link]

  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Bhatt, V., & Trivedi, P. (2011). HPLC method development and validation: a review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1657.
  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A review on step-by-step analytical method validation. IOSR Journal of Pharmacy, 5(10), 7-19.
  • Agilent Technologies. (2017).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Bagedar, V. A., et al. (2020). HPLC Method Development and Validation: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10.

Sources

Application Note: 2-(Thiazol-5-yl)ethanamine Hydrochloride as a Histamine H1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists characterizing histamine receptor signaling. It focuses on 2-(Thiazol-5-yl)ethanamine hydrochloride , a structural bioisostere of histamine where the imidazole ring is replaced by a thiazole ring at the 5-position.

Introduction & Pharmacological Profile[1][2][3][4][5][6]

2-(Thiazol-5-yl)ethanamine (often structurally compared to its isomer, 2-(thiazol-2-yl)ethanamine or 2-TEA) is a histamine receptor ligand. By replacing the imidazole ring of histamine with a thiazole ring, the compound retains significant affinity for the Histamine H1 receptor while altering its selectivity profile against H2 and H3 subtypes.

  • Primary Mechanism: Full Agonist at the Histamine H1 Receptor (H1R).

  • Signaling Pathway: G

    
    q-coupled activation of Phospholipase C (PLC), leading to inositol trisphosphate (IP3) generation and intracellular calcium mobilization.[1]
    
  • Key Application: Used as a pharmacological tool to differentiate H1-mediated responses (e.g., smooth muscle contraction, vascular permeability) from H2-mediated responses (e.g., gastric acid secretion) in complex tissue preparations.

Chemical Properties & Handling
PropertySpecification
Chemical Name 2-(1,3-thiazol-5-yl)ethanamine hydrochloride
Molecular Formula C

H

N

S[2] · xHCl (typically dihydrochloride)
Solubility Highly soluble in water (>50 mM); soluble in DMSO.
Storage Desiccate at -20°C. Hygroscopic. Store stock solutions at -80°C.
Stability Aqueous solutions are stable for 24 hours at 4°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: H1 Receptor Signaling[5][6][7][9]

Upon binding to the H1 receptor, 2-(Thiazol-5-yl)ethanamine triggers a Gq-protein cascade. This pathway is distinct from the Gs-coupled H2 pathway (activated by Amthamine or Dimaprit).

Pathway Visualization

Figure 1: The Gq-coupled signaling cascade activated by 2-(Thiazol-5-yl)ethanamine.

H1_Signaling Ligand 2-(Thiazol-5-yl)ethanamine H1R Histamine H1 Receptor (GPCR) Ligand->H1R Binding Gq Gαq Protein H1R->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Response Smooth Muscle Contraction / Vasodilation DAG->Response PKC Activation (Modulatory) Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->Response Actin-Myosin Interaction

Application Protocols

Protocol A: Ex Vivo Guinea Pig Ileum Contraction Assay

Context: The guinea pig ileum is the "gold standard" bioassay for H1 agonists due to its high density of H1 receptors and lack of H2-mediated relaxation in the longitudinal muscle.

Materials
  • Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7, CaCl

    
     1.8, MgCl
    
    
    
    1.1, NaH
    
    
    PO
    
    
    0.4, NaHCO
    
    
    11.9, Glucose 5.6). pH 7.4.
  • Equipment: Organ bath system (10-20 mL), isotonic transducer, chart recorder or digital acquisition system (e.g., PowerLab).

  • Antagonists (for validation): Pyrilamine (H1 selective) and Ranitidine (H2 selective).

Step-by-Step Methodology
  • Tissue Preparation:

    • Sacrifice guinea pig (approx. 300-400g) via cervical dislocation (adhere to local IACUC guidelines).

    • Excise the ileum (10-20 cm proximal to the ileocecal junction).

    • Flush lumen with cold Tyrode’s solution. Cut into 2-3 cm segments.

  • Mounting:

    • Mount segment in the organ bath maintained at 37°C with constant aeration (95% O

      
       / 5% CO
      
      
      
      ).
    • Apply a resting tension of 0.5 - 1.0 g .

  • Equilibration:

    • Allow tissue to equilibrate for 60 minutes .

    • Wash with fresh Tyrode’s solution every 15 minutes. Note: Stable baseline is critical.

  • Agonist Challenge (Cumulative Dosing):

    • Add 2-(Thiazol-5-yl)ethanamine in cumulative half-log increments (

      
       M to 
      
      
      
      M).
    • Wait for the contraction to plateau (approx. 30-60 seconds) before adding the next concentration.

    • Do not wash between doses in a cumulative curve.

  • Validation (The "Self-Validating" Step):

    • After the maximal response is reached, wash the tissue 3x.

    • Incubate with Pyrilamine (100 nM) for 20 minutes.

    • Repeat the agonist curve. Success Criteria: A significant rightward shift (increased EC

      
      ) confirms H1 specificity.
      
Experimental Workflow Diagram

Figure 2: Organ bath workflow for H1 agonist characterization.

Workflow Prep Tissue Harvest (Ileum) Mount Mount in Organ Bath (37°C, Tyrode's) Prep->Mount Equil Equilibration (60 min, Wash x4) Mount->Equil Base Record Baseline Equil->Base Dose Cumulative Dosing (1nM - 100µM) Base->Dose Measure Measure Contraction (g) Dose->Measure Wash Washout Measure->Wash End of Curve Antag Antagonist Check (Pyrilamine) Wash->Antag Validation Antag->Dose Re-challenge

Protocol B: In Vitro Calcium Flux Assay (FLIPR/Microscopy)

Context: For high-throughput screening or cellular signaling confirmation using HEK-293 cells stably expressing human H1R.

  • Cell Plating: Seed H1R-HEK293 cells in black-wall, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Remove media. Add 100 µL of Calcium-4 or Fluo-4 AM dye in HBSS + 20 mM HEPES.

    • Crucial Step: Add 2.5 mM Probenecid to the dye buffer. Reason: Inhibits organic anion transporters to prevent dye leakage from the cell.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare 2-(Thiazol-5-yl)ethanamine at 5X concentration in HBSS.

  • Measurement:

    • Transfer plate to FLIPR or kinetic plate reader.

    • Inject compound.[3][4][5][6] Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    

Data Presentation & Selectivity

When characterizing 2-(Thiazol-5-yl)ethanamine, it is vital to compare its potency against the endogenous ligand (Histamine) and H2-selective agents to verify the system.

Table 1: Comparative Pharmacological Profile

CompoundPrimary ReceptorRelative Potency (H1)*H2 Activity
Histamine H1, H2, H3, H4100% (Reference)High
2-(Thiazol-5-yl)ethanamine H1 ~30 - 60% Negligible
Dimaprit H2< 0.1%High
Betahistine H1 (Weak) / H3 (Antag)~10%Low

*Note: Relative potency values are approximate and tissue-dependent (e.g., guinea pig ileum vs. human recombinant receptors).

Troubleshooting Guide
  • Issue: Low contraction amplitude in ileum.

    • Solution: Check Oxygenation. Hypoxia rapidly desensitizes smooth muscle. Ensure Tyrode's glucose is fresh.

  • Issue: High variability in Calcium Flux.

    • Solution: Verify Probenecid inclusion. Ensure cells are not over-confluent (>90%), which can downregulate GPCR surface expression.

References

  • Monti, J. M., et al. (1986). Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat. Journal of Neural Transmission, 66(1), 1–11.[7]

  • Donaldson, J., & Hill, S. J. (1986). Histamine-induced inositol phospholipid breakdown in the longitudinal smooth muscle of guinea-pig ileum. British Journal of Pharmacology, 85(2), 499–512.

  • Tocris Bioscience. (n.d.). Histamine Receptor Ligands and Pharmacology Guide.

  • Sigma-Aldrich. (2024). 2-(Thiazol-5-yl)ethanamine dihydrochloride Product Information & Solubility Data.

Sources

Application Note: 2-(Thiazol-5-yl)ethanamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-(Thiazol-5-yl)ethanamine hydrochloride (also known as 5-(2-Aminoethyl)thiazole or 5-TEA ), designed for neuroscience researchers and drug discovery scientists.

Role: Structural Probe for Histaminergic Receptor Selectivity and Pharmacophore Modeling CAS: 7730-82-7 (Dihydrochloride) | Molecular Formula: C5H8N2S·2HCl[1]

Introduction & Pharmacological Significance[2][3]

In the intricate landscape of neuropharmacology, specificity is paramount. 2-(Thiazol-5-yl)ethanamine hydrochloride (5-TEA) serves as a critical structural probe and negative control in the study of the histaminergic system.

As a bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine), 5-TEA allows researchers to map the precise steric and electronic requirements of histamine receptors (H1–H4). While its structural isomers—2-(thiazol-2-yl)ethanamine (2-TEA) and 2-(thiazol-4-yl)ethanamine (4-TEA) —are potent agonists for H1 and H2 receptors respectively, 5-TEA exhibits negligible or significantly reduced activity at these canonical sites.

This unique "inactivity" makes 5-TEA an indispensable tool for:

  • Validating Receptor Specificity: Confirming that a biological response is strictly dependent on the specific nitrogen positioning in the heterocyclic ring.

  • Fragment-Based Drug Discovery (FBDD): Serving as a scaffold for synthesizing novel H3 antagonists and dopamine agonists.

  • Metabolic Profiling: Investigating substrate specificity of enzymes like Histamine N-methyltransferase (HNMT) and Diamine Oxidase (DAO).

Mechanism of Action: The "Selectivity Filter"

The utility of 5-TEA lies in its comparative pharmacology. By systematically altering the position of the heteroatoms in the thiazole ring relative to the ethylamine side chain, researchers can dissect the binding pocket architecture of G-protein coupled receptors (GPCRs).

  • H1 Receptor (Gq-coupled): Requires a specific tautomeric configuration (N-H bond) for activation. 2-TEA mimics this and activates H1. 5-TEA, lacking the appropriate N-positioning relative to the side chain, fails to trigger the receptor, serving as a perfect negative control.

  • H2 Receptor (Gs-coupled): Requires a proton transfer mechanism. 4-TEA mimics the tele-tautomer of histamine and activates H2. 5-TEA cannot support this proton shuttle, rendering it inactive.

  • GABAergic Modulation: Structurally related to Clomethiazole (a GABA-A modulator), 5-TEA retains the thiazole core but lacks the lipophilic chloro-ethyl group, making it a useful probe to study the pharmacophore requirements for the sedative/hypnotic effects of thiazole derivatives.

Comparative Signaling Pathway

The diagram below illustrates how 5-TEA serves as a control to distinguish specific Histamine signaling from non-specific effects.

HistamineSelectivity Histamine Histamine (Endogenous) H1R H1 Receptor (Gq) Histamine->H1R H2R H2 Receptor (Gs) Histamine->H2R TEA2 2-TEA (H1 Selective) TEA2->H1R TEA4 4-TEA (H2 Selective) TEA4->H2R TEA5 5-TEA (Negative Control) TEA5->H1R Low Affinity TEA5->H2R Low Affinity NoResponse No Response (Specificity Check) TEA5->NoResponse Validates Binding Site CaRelease Ca2+ Release (Excitation) H1R->CaRelease cAMP cAMP Increase (Modulation) H2R->cAMP

Figure 1: Differential activation of Histamine receptors by thiazole isomers. 5-TEA acts as a null probe.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precise stock for in vitro or ex vivo applications.

Materials:

  • 2-(Thiazol-5-yl)ethanamine dihydrochloride (Solid)

  • Sterile Milli-Q Water or DMSO (Dimethyl sulfoxide)

  • 0.22 µm Syringe Filter (PES membrane)

Procedure:

  • Solubility Check: The dihydrochloride salt is highly water-soluble (>50 mM). DMSO is recommended if the compound is to be used in high-throughput screening libraries to prevent freeze-thaw degradation.

  • Calculation:

    • MW = 201.12 g/mol (for dihydrochloride).

    • To make 10 mL of 10 mM Stock : Weigh 20.11 mg .

  • Dissolution: Add 10 mL of sterile water. Vortex for 30 seconds until clear.

  • Filtration: Pass through a 0.22 µm filter to sterilize.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months.

Protocol B: Comparative Binding Assay (Negative Control)

Objective: Use 5-TEA to validate that a novel compound's effect is specific to the H1 receptor binding pocket.

System: HEK-293 cells stably expressing human H1 Receptor. Detection: FLIPR Calcium Assay (Fluorescent Imaging Plate Reader).

Steps:

  • Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C.

  • Compound Preparation:

    • Positive Control: Histamine (1 nM – 100 µM).

    • Selectivity Control: 2-TEA (1 nM – 100 µM).

    • Negative Control (Test): 5-TEA (1 nM – 100 µM).

  • Addition: Add compounds simultaneously while recording fluorescence.

  • Data Analysis:

    • Plot Dose-Response Curves (Log[Agonist] vs. RFU).

    • Expected Result: Histamine and 2-TEA should show sigmoidal curves with EC50 ~1-10 µM. 5-TEA should show a flat line or >100-fold shift in EC50 , confirming that the assay specifically detects H1 activation and not non-specific amine effects.

Protocol C: Electrophysiology (Brain Slice)

Objective: Test for non-specific excitability changes in hippocampal CA1 pyramidal neurons.

Method: Whole-cell Patch Clamp. ACSF Composition: Standard (124 mM NaCl, 2.5 mM KCl, etc.).

Workflow:

  • Baseline: Record spontaneous EPSCs (sEPSCs) for 5 minutes.

  • Application: Bath apply 100 µM 5-TEA .

  • Observation: Record for 10 minutes.

  • Washout: Wash with ACSF for 10 minutes.

  • Comparison: Subsequently apply 100 µM Histamine .

    • Result: Histamine typically increases excitability (depolarization).

    • Validation: If 5-TEA causes no change in Holding Current or Input Resistance, it confirms that the histamine effect is receptor-mediated and not due to pH changes or physicochemical properties of the ethylamine side chain.

Data Analysis & Interpretation

When using 5-TEA, data should be presented comparatively.

CompoundTarget ReceptorExpected EC50 (Functional)Role in Assay
Histamine H1, H2, H3, H4~ 1–10 nMEndogenous Ligand
2-TEA H1 (Selective)~ 10–50 µMH1 Agonist Probe
4-TEA H2 (Selective)~ 10–50 µMH2 Agonist Probe
5-TEA None (Inactive) > 1000 µM Negative Control / Null Probe

Troubleshooting:

  • Signal with 5-TEA? If you observe a biological response with 5-TEA, consider:

    • Off-target effects: Interaction with Trace Amine-Associated Receptors (TAAR1).

    • Impurity: Check for contamination with 2-TEA (isomerization is rare but possible during synthesis).

    • Metabolism: In vivo, 5-TEA may be metabolized to a more active species.

Synthesis & Future Applications

While currently a probe, 5-TEA is a "privileged structure" for drug development.

Synthetic Workflow for Derivatives: Researchers use 5-TEA as a starting material to synthesize H3 Antagonists by attaching lipophilic tails to the amine nitrogen.

SynthesisWorkflow Start 2-(Thiazol-5-yl)ethanamine (5-TEA) Step1 Reductive Amination (with Aldehydes) Start->Step1 Step2 Amide Coupling (with Carboxylic Acids) Start->Step2 Product1 N-substituted 5-TEA (Potential H3 Antagonist) Step1->Product1 Product2 Peptidomimetics (Protease Inhibitors) Step2->Product2

Figure 2: Synthetic utility of 5-TEA in generating novel neuroactive ligands.

References

  • Ganellin, C. R. (1973). Imidazole-thiazole isosterism. The synthesis and biological activity of the thiazole analogues of histamine. Journal of Medicinal Chemistry, 16(6), 620-623. Link

  • Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655. Link

  • PubChem. (2024).[1][2] Compound Summary: 2-(Thiazol-5-yl)ethanamine dihydrochloride. National Library of Medicine. Link

Sources

synthesis of thiazole derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thiazole Derivatives for Drug Discovery

Introduction: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs including Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Cefixime (antibiotic). Its value lies in its ability to serve as a bioisostere for pyridine or benzene, offering unique physicochemical properties:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the C2-position (often aminated) serves as a donor.

  • Metabolic Stability: The aromatic nature of the ring resists oxidative metabolism compared to non-aromatic heterocycles.

  • Pi-Stacking: The electron-deficient nature allows for specific

    
     interactions within protein binding pockets.
    

This guide provides a technical roadmap for synthesizing thiazole derivatives, moving from robust classical methods to cutting-edge C-H activation strategies.

Strategic Synthesis Planning

Selecting the correct synthetic route is critical for efficiency. Do not default to Hantzsch synthesis if the substitution pattern demands a cross-coupling approach. Use the decision matrix below to select your methodology.

Figure 1: Synthetic Decision Tree for Thiazole Construction

Thiazole_Decision_Tree cluster_legend Optimization Logic Start Target Thiazole Structure Q1 Is the C2 position substituted with an Amine (-NH2) or Hydrazine? Start->Q1 Hantzsch METHOD A: Hantzsch Synthesis (Condensation) Q1->Hantzsch Yes Q2 Is the core ring pre-formed but needs C5 Arylation? Q1->Q2 No (Alkyl/Aryl at C2) CH_Act METHOD B: C-H Activation (Direct Arylation) Q2->CH_Act Yes (C5-H bond available) CrossCoup METHOD C: Cross-Coupling (Stille/Suzuki on Halides) Q2->CrossCoup No (Requires C5-Halide) Optimization Note: Hantzsch is preferred for library generation due to commercial availability of alpha-haloketones.

Caption: Decision matrix for selecting the optimal synthetic pathway based on substitution patterns.

Method A: The Modern Hantzsch Synthesis

The Hantzsch synthesis remains the gold standard for generating 2-aminothiazoles.[1] While the classic protocol uses ethanol and reflux, modern variations utilize green solvents and catalytic additives to improve yield and reduce workup.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-haloketone, followed by cyclization and dehydration.

Figure 2: Hantzsch Reaction Mechanism

Hantzsch_Mechanism Reagents Thiourea + Alpha-Haloketone Step1 S-Alkylation (Nu Attack) Reagents->Step1 Inter1 Iminothioether Intermediate Step1->Inter1 Step2 N-Cyclization (Intramolecular) Inter1->Step2 Step3 Dehydration (- H2O / - HX) Step2->Step3 Product 2-Aminothiazole (Aromatic) Step3->Product

Caption: Mechanistic flow of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Protocol 1: Robust Synthesis of 2-Aminothiazoles

Target: General library synthesis for SAR studies.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thiourea or Thioamide (1.1 equiv)

  • Solvent: Ethanol (Classic) or Water/PEG-400 (Green)

  • Base: NaHCO

    
     (for neutralization)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -haloketone (e.g., 2-bromoacetophenone) in Ethanol (5 mL/mmol).
    
  • Addition: Add thiourea (1.1 equiv) in one portion.

  • Reaction: Reflux at 70-80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting haloketone spot should disappear.

  • Precipitation: Cool the mixture to room temperature. The product often precipitates as the hydrobromide salt.

  • Neutralization (Critical): Filter the salt and resuspend in water. Adjust pH to ~8-9 using saturated NaHCO

    
     solution to liberate the free base.
    
  • Isolation: Filter the free base solid, wash with cold water, and dry.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of haloketoneEnsure solvents are dry; switch to room temp stirring for longer duration.
Sticky Gum Polymerization or incomplete dryingTriturate with diethyl ether or cold methanol to induce crystallization.
Regioselectivity Issues Asymmetric thioamidesUse bulky solvents (i-PrOH) or Lewis Acid catalysts (e.g., I

) to direct cyclization.

Method B: Transition-Metal Catalyzed C-H Activation

For functionalizing the C5 position of an existing thiazole ring (common in late-stage functionalization), direct C-H arylation is superior to halogenation-coupling sequences.

Protocol 2: Pd-Catalyzed C5-Arylation

Target: Introduction of aryl groups at C5 without pre-halogenation.

Reagents:

  • Thiazole substrate (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMA, anhydrous.

Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Argon/Nitrogen.

  • Mixing: Combine thiazole, aryl iodide, base, and catalyst in DMF.

  • Heating: Heat to 120°C in a sealed tube for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography is usually required to separate the C5-arylated product from homocoupled byproducts.

Case Study: Synthesis of Dasatinib Fragment

This section details the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a key intermediate in the industrial synthesis of Dasatinib (Sprycel).[2]

Rationale: This route utilizes a "One-Pot" modification of the Hantzsch synthesis, avoiding the isolation of unstable intermediates.

Reaction Scheme: 3-Ethoxyacryloyl chloride + Aniline deriv. -> Acrylamide -> [NBS/Thiourea] -> Thiazole Core

Protocol:

  • Acrylamide Formation:

    • React N-(2-chloro-6-methylphenyl)amine with 3-ethoxyacryloyl chloride in THF/Pyridine.

    • Isolate N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[2]

  • One-Pot Cyclization (The Critical Step):

    • Solvent: 1:1 mixture of 1,4-Dioxane and Water.

    • Bromination: To a solution of the acrylamide (10 mmol), add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C. Stir for 15 min. Mechanism: Selective alpha-bromination.[3]

    • Cyclization: Add Thiourea (1.2 equiv) directly to the mixture. Heat to 80°C for 2 hours.

  • Workup:

    • Cool to room temperature.[1] The product often precipitates directly.

    • Add aqueous ammonia to adjust pH to 8.

    • Filter the white/off-white solid.[1][4]

    • Yield: Typically >90%.[5][6]

    • Purity: >98% (HPLC).

Validation Data:

  • 1H NMR (DMSO-d6): Look for the thiazole C4-proton singlet around

    
     8.2 ppm and the broad NH
    
    
    
    singlet around
    
    
    7.5 ppm.
  • Melting Point: 208–210°C.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source:Journal of Organic Chemistry
    • Title: "Mechanistic Insights into the Hantzsch Thiazole Synthesis"
    • URL:[Link]

  • Dasatinib Synthesis (Industrial Route)

    • Source:Organic Process Research & Development
    • Title: "A Practical Synthesis of Dasatinib"[1][7]

    • URL:[Link]

  • Green Chemistry Approaches

    • Source:Green Chemistry
    • Title: "Water-promoted synthesis of 2-aminothiazoles"[3]

    • URL:[Link]

  • C-H Activation of Thiazoles

    • Source:Chemical Reviews
    • Title: "Transition Metal-Catalyzed Direct Aryl
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Solubility & Handling Optimization

Status: Active Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(Thiazol-5-yl)ethanamine hydrochloride (also known as 5-(2-Aminoethyl)thiazole dihydrochloride).[2] This compound is a structural analog of histamine, frequently used in receptor agonist studies and fragment-based drug discovery.[1][2]

Users often encounter difficulties due to its salt nature (HCl) and hygroscopicity .[1][2] While the hydrochloride salt improves stability and water solubility compared to the free base, it introduces specific challenges in organic synthesis and physiological buffering.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
CAS (HCl salt) 7730-82-7 (Dihydrochloride)Verify specific salt stoichiometry (mono- vs di-HCl).[1][2][3]
pKa (Amine) ~9.5 (Primary Amine)Protonated (+1 charge) at pH 7.[1][2]4.
pKa (Thiazole) ~2.5 (Thiazole Nitrogen)Neutral at pH 7.4; protonates only in strong acid.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric water; causes weighing errors.[1][2]
Primary Solvent Water, DMSOExcellent solubility (>50 mM).[2]
Problematic Solvents DCM, Ether, HexaneInsoluble (Ionic lattice energy too high).[1]

Troubleshooting Module: Biological Assays (Aqueous Media)

User Issue: "My compound precipitates when I add the stock solution to cell culture media or PBS."

Root Cause Analysis

While the HCl salt is water-soluble, rapid dilution into buffered media (pH 7.[1][2]4) can cause localized precipitation if the local concentration exceeds the solubility limit of the free base transiently formed at the injection site.[1][2] Additionally, high phosphate concentrations (PBS) can occasionally form less soluble ion pairs compared to pure water.[2]

The "DMSO-Push" Protocol

For biological assays, do not dissolve directly in media.[1][2] Use this stepwise solvation method to ensure homogeneity.

  • Primary Solvation: Dissolve the solid powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Why: DMSO disrupts the crystal lattice more effectively than water for initial solvation and prevents hydrolysis during storage.[1][2]

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 with sterile water (not PBS yet).

  • Final Application: Spike this intermediate solution into your media/buffer.

    • Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1][2]

Visual Workflow: Solubility Decision Tree

SolubilityTree Start Start: Solid 2-(Thiazol-5-yl)ethanamine HCl Goal Define Goal Start->Goal BioAssay Biological Assay (pH 7.4) Goal->BioAssay Cell/Enzyme Synth Chemical Synthesis (Organic Solvent) Goal->Synth Reaction Step1_Bio Dissolve in 100% DMSO (Stock 10-100 mM) BioAssay->Step1_Bio Step1_Syn Is solvent Polar Protic? (MeOH, EtOH) Synth->Step1_Syn Step2_Bio Dilute into Media (Keep DMSO < 0.5%) Step1_Bio->Step2_Bio Check_Prec Precipitation? Step2_Bio->Check_Prec Sonicate Sonicate 5 mins Warm to 37°C Check_Prec->Sonicate Yes Success_Bio Ready for Assay Check_Prec->Success_Bio No Sonicate->Success_Bio Direct_Sol Dissolve Directly (Soluble) Step1_Syn->Direct_Sol Yes FreeBase Perform Free-Basing Protocol (See Module 3) Step1_Syn->FreeBase No (DCM/THF)

Figure 1: Decision tree for selecting the correct solvation strategy based on experimental intent.

Troubleshooting Module: Organic Synthesis

User Issue: "I need to react this amine with an acid chloride in Dichloromethane (DCM), but the salt won't dissolve."

Root Cause Analysis

The HCl salt possesses high lattice energy, making it insoluble in non-polar or moderately polar aprotic solvents (DCM, THF, Diethyl Ether). To perform reactions in these solvents, you must liberate the Free Base .

Protocol: In-Situ Free Basing (Recommended)

Instead of isolating the unstable free base oil (which oxidizes), generate it in situ.[1][2]

  • Suspension: Suspend the 2-(Thiazol-5-yl)ethanamine HCl in DCM (it will look cloudy).

  • Scavenger Addition: Add 2.5 - 3.0 equivalents of a non-nucleophilic organic base (e.g., Triethylamine (TEA) or DIPEA ).[1][2]

  • Activation: Stir at Room Temperature for 15-30 minutes.

    • Observation: The solution should clarify as the HCl is transferred to the TEA (forming TEA·HCl, which is soluble in DCM or precipitates differently).[1][2]

  • Reaction: Add your electrophile (e.g., acid chloride) immediately.[1][2]

Solvent Compatibility Matrix
SolventSolubility (HCl Salt)Solubility (Free Base)Notes
Water High (+++++)Moderate (+++)Ideal for storage/stock.[1][2]
Methanol High (++++)High (++++)Good for transfers.[1][2]
DMSO High (++++)High (++++)Best for bio-assays.[1][2]
DCM Insoluble (-)High (++++)Requires base (TEA/DIPEA).[1][2]
THF Poor (+)High (++++)Requires base.[1][2]
Hexane Insoluble (-)Low (+)Avoid.[1][2]

Troubleshooting Module: Stability & Handling

User Issue: "The powder has turned into a sticky gum inside the vial."

Root Cause Analysis

Amine hydrochlorides are hygroscopic .[1][2][4][5] They pull moisture from the air, leading to "deliquescence" (dissolving in absorbed water).[6] This alters the molecular weight (making weighing inaccurate) and can accelerate hydrolysis of the thiazole ring over long periods.[2]

Corrective Actions
  • Rescue: If the compound is gummy, dissolve the entire vial content in a known volume of dry Methanol or DMSO to determine the concentration based on the original weight on the label.[1][2] Do not try to weigh the sticky solid.[1][2]

  • Prevention:

    • Store at -20°C .

    • Allow the vial to warm to Room Temperature before opening (prevents condensation).[1][2]

    • Store in a desiccator with active silica gel or under Argon.[2]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution? A: No. Thiazoles can be thermally sensitive, and the amine might degrade. Sterilize by filtration (0.22 µm PVDF or PES filter) after dissolving in water/buffer.[1][2] If using DMSO, it is inherently bacteriostatic at high concentrations.[1]

Q2: Why does the color change from white to yellow in solution? A: This indicates oxidation .[1][2] Thiazole derivatives can undergo oxidative degradation or dimerization when exposed to light and air in solution.[1][2] Always store stock solutions in amber vials at -20°C. If the solution turns dark orange/brown, discard it.

Q3: Is the 2-isomer or 4-isomer different in solubility? A: The solubility profile is very similar across 2-, 4-, and 5-(aminoethyl)thiazoles.[1][2] However, the pKa of the thiazole nitrogen varies slightly. The protocols in this guide (DMSO solvation, In-situ free basing) are universally applicable to this class of compounds.[1][2]

References & Authority

  • PubChem. Compound Summary: 2-(Thiazol-5-yl)ethanamine.[1][2] National Library of Medicine.[2] [1][2]

  • Sigma-Aldrich. Product Specification: 2-(Thiazol-5-yl)ethanamine dihydrochloride.[1][2](Note: General reference for salt properties; specific catalog numbers vary by region).

  • BenchChem. Handling and storage of hygroscopic amine hydrochloride salts.[1][2][6][1][2]

  • ResearchGate. Solubility of thiazole derivatives in DMSO/Water systems. (General solubility behavior of thiazole-amines).[1][2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

stability issues with 2-(Thiazol-5-yl)ethanamine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 7730-82-7 | Molecular Formula: C₅H₈N₂S[1]·2HCl

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-(Thiazol-5-yl)ethanamine hydrochloride (also known as 5-(2-Aminoethyl)thiazole dihydrochloride). As a researcher, you likely utilize this compound as a specific Histamine H1 receptor agonist or a bio-isostere of histamine.

While the thiazole ring offers greater metabolic stability than the imidazole ring found in histamine, the hydrochloride salt form introduces significant handling challenges. This guide addresses the two primary enemies of this compound: Hygroscopicity (moisture uptake) and Photo-oxidative Degradation (light/oxygen sensitivity).

Module 1: Solid-State Stability & Handling

The Core Issue: The dihydrochloride salt is highly hygroscopic.[1] Upon exposure to ambient humidity, the crystalline lattice absorbs water, leading to deliquescence (dissolving in its own absorbed water). This alters the molecular weight basis for calculations and promotes hydrolysis.

Protocol A: Handling the Solid

Use this protocol to prevent "Sticky Solid" syndrome.

  • Environment: Always handle the neat powder in a low-humidity environment (<40% RH). If a glovebox is unavailable, use a desiccated glove bag .

  • Temperature: Store the solid at -20°C .

  • Equilibration (CRITICAL): Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in warm air causes immediate condensation on the hygroscopic salt, ruining the remaining stock.

  • Weighing: Use a pre-tared, anti-static weighing boat. Do not return unused powder to the stock vial.

Module 2: Solution Stability & Preparation

The Core Issue: In solution, the ethylamine side chain is susceptible to oxidative deamination, and the thiazole sulfur can undergo oxidation to sulfoxides under high-energy light.

Protocol B: Preparation of a Stable Stock Solution

Follow this workflow to ensure potency for up to 6 months.

Reagents Required:

  • Sterile, Nuclease-free Water (or PBS, pH 7.4).

  • Amber microcentrifuge tubes (Light protection is non-negotiable).

  • 0.22 µm PVDF or PES syringe filter (Do NOT autoclave).

Step-by-Step Workflow:

  • Degassing: Sonicate the solvent for 10 minutes or bubble with Nitrogen gas for 5 minutes to remove dissolved oxygen.

    • Scientific Logic:[1][2][3] Reduces the potential for S-oxidation on the thiazole ring.

  • Dissolution: Dissolve the calculated mass of 2-(Thiazol-5-yl)ethanamine HCl to a concentration of 10–100 mM .

    • Note: The solution will be acidic due to the HCl counterions. If used in cell culture, ensure the buffering capacity of the media can neutralize this, or adjust pH carefully with NaOH immediately before use.

  • Filtration: Syringe filter into a sterile container. Never autoclave this compound; thermal stress triggers rapid degradation.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in Amber Tubes .

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C .

Visualizing the Workflow

StockPrep Start Solid Powder (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Rapidly (Low Humidity) Equilibrate->Weigh Dissolve Dissolve in Degassed Water Weigh->Dissolve Filter 0.22 µm Filter (No Autoclave) Dissolve->Filter Sterilize Aliquot Aliquot into AMBER Tubes Filter->Aliquot Protect from Light Store Store at -80°C Aliquot->Store Long-term Stability

Caption: Optimized workflow for preparing stable stock solutions, emphasizing moisture control and light protection.

Module 3: Troubleshooting Guide

Diagnostic Table: Symptom vs. Solution
SymptomProbable CauseTechnical Fix
Powder is sticky/clumped Hygroscopic moisture uptake.[1]Do not use for quantitative assays. The molecular weight is now unknown. Recrystallize or purchase fresh stock.
Solution turns yellow Photo-oxidation of the thiazole ring or amine degradation.[1]Discard. Prepare fresh stock in amber vials and exclude light during incubation.
Precipitate after thawing "Salting out" or pH shift during freezing.Vortex gently at room temperature. If precipitate persists, check pH. If pH > 8, the free base may have precipitated (less soluble than salt).
Loss of Biological Activity Hydrolysis or thermal degradation.Verify storage temp (-80°C vs -20°C). Avoid repeated freeze-thaw cycles (limit to 1).[1]
Degradation Pathways & Logic

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound 2-(Thiazol-5-yl)ethanamine (Active) Oxidation S-Oxides / N-Oxides (Yellowing) Compound->Oxidation catalyzed by Physical Deliquescence (Weighing Errors) Compound->Physical absorbs Light UV/Fluorescent Light Light->Oxidation Oxygen Dissolved O2 Oxygen->Oxidation Moisture Humidity (H2O) Moisture->Physical Hydrolysis Ring Cleavage / Deamination (Loss of Potency) Physical->Hydrolysis promotes

Caption: Primary degradation pathways. Light and Oxygen drive chemical breakdown, while Moisture drives physical instability.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in DMSO instead of water? A: Yes. 2-(Thiazol-5-yl)ethanamine HCl is soluble in DMSO.[1] In fact, DMSO stock solutions are often more stable against hydrolysis than aqueous solutions. However, ensure the DMSO is anhydrous (stored with molecular sieves) to prevent moisture-induced degradation.

Q2: Is the compound stable in cell culture media (DMEM/RPMI)? A: Only for short durations (24–48 hours). The amine group can react with aldehydes in the media (e.g., reducing sugars like glucose) via the Maillard reaction over long periods. Always add the agonist fresh to the media immediately before the experiment.

Q3: Why did my solution pH drop after dissolving the powder? A: You have the dihydrochloride salt (·2HCl). Dissolving it releases hydrochloric acid protons. A 100 mM solution can have a pH < 3.0. You must buffer this (e.g., with HEPES or PBS) before adding it to cells to avoid acid-shocking your culture.

Q4: Can I autoclave the stock solution? A: No. Thiazoles and ethylamines are thermally sensitive. Autoclaving will likely cause ring degradation or side-chain breakdown.[1] Always use 0.22 µm sterile filtration .

References

  • Sigma-Aldrich (Merck). Product Specification: 2-(Thiazol-5-yl)ethanamine dihydrochloride.

  • PubChem. Compound Summary: 2-(Thiazol-5-yl)ethanamine. National Library of Medicine.

  • Hough, L. et al. (1950). The Reaction of Amino-Compounds with Sugars (Maillard Reaction).[1] Nature. (Context on amine-sugar instability in media).

  • Timmerman, H. (1990). Histamine H1 agonists and antagonists: Structure-Activity Relationships.[1] Journal of Medicinal Chemistry. (Context on structural stability of histamine analogs).

Sources

Technical Support Center: Thiazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Topic: Optimizing Reaction Conditions for Thiazole Synthesis Doc ID: THZ-OPT-2026-V4

Introduction: Beyond the Textbook

Welcome to the Thiazole Synthesis Optimization Hub. If you are reading this, you likely aren't struggling with the concept of a Hantzsch condensation or a C-H activation—you are struggling with the reality of it: black tars, stalling intermediates, regioselectivity failures, or catalyst poisoning.

This guide is not a lecture; it is a troubleshooting engine. It treats your chemical reaction as a system with inputs, processing nodes, and outputs. We address the three most critical failure points in thiazole construction: The Hantzsch Dehydration Trap , Regioselective Metalation , and Purification of "Sticky" Heterocycles .

Module 1: The Hantzsch Synthesis (The Workhorse)

Context: The reaction of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2][3][4][5] It is the gold standard, yet it frequently fails to yield crystalline solids due to stalled dehydration.
The Mechanism & Failure Points

The reaction proceeds in two distinct steps:


-alkylation (fast) followed by cyclodehydration (rate-determining).

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Intermediate1 S-Alkylated Intermediate (Acyclic) Reactants->Intermediate1 SN2 Attack (Fast) Intermediate2 4-Hydroxythiazoline (Cyclic Hemiaminal) Intermediate1->Intermediate2 Cyclization Intermediate2->Intermediate2 Stalls here if acid is insufficient Product Aromatic Thiazole Intermediate2->Product Dehydration (Rate Limiting step!)

Figure 1: The Hantzsch pathway. Note the "Red Zone" (Intermediate 2) where reactions often stall, leading to messy oils rather than aromatic solids.

Troubleshooting Guide: Hantzsch Condensation
SymptomRoot Cause AnalysisCorrective Action (Protocol)
Low Yield / Black Tar Decomposition of

-haloketone.
These reagents (e.g., phenacyl bromide) are lachrymators and degrade with light/moisture, releasing acid that polymerizes the ketone before it reacts.
The "Freshness" Test: Dissolve a small amount of

-haloketone in acetone. If it's not clear/colorless, recrystallize it or pass through a short silica plug before use. Do not proceed with yellow/brown starting material.
Product is an Oil (Stalled Dehydration) Incomplete Dehydration. The hydroxythiazoline intermediate (see Fig 1) is stable enough to exist but fails to aromatize without sufficient driving force.The "Acid Spike": If the reaction stalls, add 5-10 mol% of

-TsOH or aqueous HBr and reflux for an additional hour. This forces the elimination of water.
Regioisomer Contamination Amine Attack. The nitrogen of the thioamide attacks the ketone instead of the sulfur (rare, but happens with electron-poor ketones).Solvent Switch: Switch from Ethanol to DMF or Dioxane . The polar aprotic solvent stabilizes the transition state for S-alkylation over N-alkylation.
Optimized Protocol: The "Buffered" Hantzsch

Standard protocols often ignore the hydrohalide salt formation. This protocol ensures self-validation.

  • Setup: Mix Thioamide (1.0 equiv) and

    
    -haloketone (1.05 equiv) in Ethanol (
    
    
    
    ).
  • Checkpoint 1: Stir at room temperature for 30 mins. Validation: Solids should dissolve; the solution may warm slightly (exothermic SN2).

  • Heating: Reflux for 2-4 hours.

  • Workup (Critical): Cool to

    
    . The product exists as the 
    
    
    
    salt.
    • Option A (Salt Isolation): Filter the precipitate directly. This is the cleanest form.

    • Option B (Free Base): If no precipitate, dilute with water and neutralize with saturated

      
        until pH 8. Validation: A solid or heavy oil must separate. Extract with EtOAc.[6]
      
Module 2: Palladium-Catalyzed C-H Activation

Context: Functionalizing the thiazole ring (C2 or C5 position) using Cross-Coupling. The Myth: "Sulfur poisons Palladium catalysts."[7] The Reality: Sulfur coordinates to Pd, but with the right ligand/base combo, catalysis proceeds efficiently.

Decision Matrix: C2 vs. C5 Selectivity

Selectivity Start Target Structure? C2 C2-Arylation (Between S and N) Start->C2 C5 C5-Arylation (Next to S) Start->C5 CondC2 Condition A: Pd(OAc)2 + PPh3 Base: Cs2CO3 or NaOtBu C2->CondC2 CondC5 Condition B: Pd(OAc)2 (Ligand-Free) OR Pd + Bathophenanthroline Base: K3PO4 C5->CondC5 MechC2 Mechanism: Concerted Metallation-Deprotonation (CMD) Acidity driven (C2 is most acidic) CondC2->MechC2 MechC5 Mechanism: Electrophilic Palladation (C5 is most nucleophilic) CondC5->MechC5

Figure 2: Regiodivergency in Thiazole C-H activation is controlled by the mechanism (CMD vs. Electrophilic substitution).

Troubleshooting Guide: C-H Activation

Q: My reaction yields are <20% and the catalyst turns into "Palladium Black" immediately.

  • Diagnosis: The thiazole sulfur is out-competing your phosphine ligand, destabilizing the Pd(0) species.

  • The Fix:

    • Ligand Upgrade: Switch from

      
       to XPhos  or P(
      
      
      
      -Bu)
      
      
      . Bulky, electron-rich ligands bind Pd tighter than the thiazole sulfur.
    • The "PivOH" Additive: Add 30 mol% Pivalic Acid (PivOH). This acts as a proton shuttle in the CMD mechanism, significantly lowering the activation energy for C-H cleavage [1].

Q: I am getting a mixture of C2 and C5 arylation.

  • Diagnosis: You are using a "confused" condition set (e.g., weak base with high temperature).

  • The Fix:

    • For C2: Use

      
       co-catalysis . Copper selectively activates the C2-H (most acidic proton) via a Cu-intermediate which then transmetallates to Pd.
      
    • For C5: Block C2! If C2 is H, it will always react first under CMD conditions. If you need C5 arylation on a C2-unsubstituted thiazole, use "Ligandless" conditions (Pd(OAc)2, KOAc, DMA) which favor the electrophilic pathway at C5 [2].

Module 3: Green Chemistry & Process Optimization

Context: Moving away from toxic solvents (DMF/Toluene) and long reflux times.

Microwave-Assisted Synthesis

Microwave irradiation is not just "faster heating"; it utilizes the high dielectric loss of the polar transition state in Hantzsch synthesis.

  • Solvent: Replace Ethanol with Water/PEG-400 (1:1) .

  • Parameters:

    
    , 10-15 minutes.
    
  • Advantage: The product usually precipitates out of the aqueous matrix upon cooling, eliminating the need for extraction [3].

FAQ: Rapid Fire Support

Q: My thiazole product is water-soluble and I can't extract it. A: This is common for aminothiazoles. Do not use extraction. Instead, evaporate the reaction solvent to dryness, redissolve in minimal Methanol, and add Diethyl Ether to precipitate the inorganic salts. Filter the salts; your product is in the filtrate.[8] Alternatively, use a cation-exchange resin (SCX-2).

Q: Can I make 2,4-disubstituted thiazoles without using


-haloketones? 
A:  Yes. Use the oxidative cyclization  of thioamides with ketones using Iodine (

) or TBHP. This avoids the lachrymatory haloketones but requires careful monitoring of the oxidant stoichiometry to prevent S-oxidation (sulfoxide formation).

Q: How do I remove the "rotten egg" smell from the lab after using thioamides? A: The smell is residual


 or thioamide. Wash all glassware in a bath of Bleach (Sodium Hypochlorite) . Oxidation converts the smell to odorless sulfate/sulfonate immediately.
References & Validated Links
  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) mechanism in C-H activation. Chemistry Letters.

  • Roger, J., Pogan, F., & Doucet, H. (2009).[9] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[9] The Journal of Organic Chemistry.

  • Prakash, O., et al. (2025/Recent Reviews). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Derivatives. Asian Journal of Research in Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Thioamides and


-haloketones are toxic and irritants.

Sources

troubleshooting 2-(Thiazol-5-yl)ethanamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when working with 2-(Thiazol-5-yl)ethanamine hydrochloride (T5EA·HCl).

Whether you are utilizing this compound as a histaminergic probe in cell-based assays or as a primary amine building block in medicinal chemistry, understanding the physicochemical causality behind its behavior is essential. This guide bypasses generic advice to provide you with self-validating protocols, mechanistic troubleshooting, and field-proven methodologies.

Part 1: Physicochemical Profiling & Quantitative Data

To ensure reproducibility, you must first understand the physical parameters of the reagent. T5EA·HCl is an analog of histamine where the imidazole ring is replaced by a thiazole ring. Due to this structural homology with histamine, 2-(Thiazol-5-yl)ethanamine acts as a critical building block in the exploration of the 2-phenethylamine satellite chemical space1[1].

Table 1: Physicochemical & Experimental Parameters

ParameterValue / SpecificationMechanistic Implication
Molecular Weight 164.66 g/mol (HCl salt)Must account for the HCl mass during stoichiometric calculations.
Solubility >50 mg/mL (H₂O), >20 mg/mL (DMSO)Highly polar; requires careful aqueous workup during synthesis.
pKa (Estimated) ~9.0 (Amine), ~2.5 (Thiazole)The primary amine is fully protonated at physiological pH (7.4).
Storage -20°C, DesiccatedHighly hygroscopic; prone to deliquescence if exposed to humidity.
Primary Targets Histamine H1, H2, H3 ReceptorsActs as an exogenous agonist mimicking endogenous histamine.

Part 2: In Vitro Pharmacology Workflows

Thiazolylethylamine derivatives are widely utilized as selective histamine H1 receptor agonists to study endothelial permeability and intracellular calcium dynamics2[2]. In pulmonary and tracheal tissue models, thiazole-based histamine analogs have been instrumental in isolating H1-mediated contractile responses3[3].

Protocol 1: Intracellular Calcium Mobilization Assay (H1R Activation)

Self-Validating System: This protocol includes an Ionomycin positive control to independently verify dye loading efficiency, separating receptor-specific failure from general assay failure.

  • Cell Preparation: Seed HEK-293 cells stably expressing the Histamine H1 receptor at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C.

  • Dye Loading: Prepare loading buffer containing 2 μM Fluo-4 AM and 2.5 mM Probenecid in HBSS (supplemented with 20 mM HEPES, pH 7.4). Aspirate media and add 100 μL/well. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with 100 μL HBSS to remove extracellular dye.

  • Ligand Preparation: Prepare serial dilutions of T5EA·HCl (10 nM to 100 μM) in HBSS.

  • Data Acquisition: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 50 μL of the T5EA·HCl solution and record kinetic fluorescence for 60 seconds.

  • System Validation: Inject 1 μM Ionomycin into all wells at 70 seconds. A massive fluorescence spike confirms the cells were viable and properly loaded with dye.

Pathway Ligand 2-(Thiazol-5-yl)ethanamine (Agonist) H1R H1 Receptor (GPCR) Ligand->H1R Binds H2R H2 Receptor (GPCR) Ligand->H2R Binds Gq Gq Protein H1R->Gq Activates Gs Gs Protein H2R->Gs Activates PLC PLC-β Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1. GPCR signal transduction pathways modulated by 2-(Thiazol-5-yl)ethanamine.

Part 3: Synthetic Chemistry & Derivatization

Protocol 2: Amide Coupling Workflow

Self-Validating System: LC-MS monitoring at 30 minutes ensures active ester formation before the amine is introduced, isolating activation failures from coupling failures.

  • Activation: In a dry vial under nitrogen, dissolve 1.0 eq of your target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. (Validation step: Aliquot 1 μL into MeOH and check LC-MS for the active ester mass).

  • Amine Introduction: Add 1.1 eq of T5EA·HCl. The excess DIPEA will immediately free-base the hydrochloride salt.

  • Coupling: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under vacuum, and purify via RP-HPLC.

Workflow Step1 1. Free-basing T5EA·HCl (3 eq DIPEA) Step3 3. Amide Coupling Reaction (RT, 2h) Step1->Step3 Step2 2. Carboxylic Acid Activation (HATU) Step2->Step3 Step4 4. Aqueous Workup (Remove Salts) Step3->Step4 Step5 5. RP-HPLC Purification Step4->Step5

Fig 2. Standard workflow for amide coupling using 2-(Thiazol-5-yl)ethanamine hydrochloride.

Part 4: Troubleshooting & FAQs

Q: Every time I weigh T5EA·HCl, the powder turns into a sticky paste. How do I prevent this? A: The hydrochloride salt is highly hygroscopic. Causality: When exposed to ambient humidity, water molecules rapidly coordinate with the polar amine salt, causing deliquescence. Solution: Equilibrate the reagent vial to room temperature in a desiccator before opening to prevent condensation. Weigh rapidly using anti-static weigh boats, and store the bulk powder back at -20°C under an inert atmosphere (argon or nitrogen).

Q: In my calcium assay, the baseline fluorescence drops rapidly before I even inject the T5EA. What is happening? A: This indicates dye extrusion. Causality: Fluo-4 AM is actively pumped out of the cell by multidrug resistance (MDR) transporters on the cell membrane. Solution: Add 2.5 mM Probenecid (a broad-spectrum anion transport inhibitor) to your dye loading buffer. This traps the dye inside the cell, ensuring a robust signal-to-noise ratio upon agonist injection.

Q: I am observing poor yields (<20%) when using T5EA·HCl in amide coupling reactions, even though I added 1 eq of DIPEA. What is going wrong? A: You have a stoichiometric imbalance. Causality: T5EA is supplied as a hydrochloride salt. The first equivalent of DIPEA is entirely consumed merely to neutralize the HCl and liberate the nucleophilic free amine. Without excess base, the reaction environment becomes acidic as the coupling proceeds, protonating the amine and halting the reaction. Solution: Always use at least 3 equivalents of DIPEA (1 eq for neutralization, 2 eq to maintain basicity for the HATU active ester intermediate).

Q: During the aqueous workup of my synthesized T5EA derivative, I lose most of my product in the aqueous layer. Why? A: The thiazole ring and the amine linker make the resulting compound highly polar. Causality: Standard ethyl acetate extraction is often insufficient for highly polar heteroaromatics, as they partition heavily into the water phase. Solution: Switch your extraction solvent to 10% Isopropanol in Dichloromethane (DCM) or perform a "salting out" procedure by saturating the aqueous layer with NaCl prior to extraction.

References

  • Source: PubMed / nih.
  • Source: Circulation Research / ahajournals.
  • Source: Beilstein Journals / beilstein-journals.

Sources

Technical Support Center: Overcoming Drug Resistance via 2-(Thiazol-5-yl)ethanamine-Based PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and structural biologists utilizing 2-(Thiazol-5-yl)ethanamine hydrochloride and its analogs (such as (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine) as foundational building blocks for von Hippel-Lindau (VHL) E3 ligase ligands.

By recruiting the VHL E3 ligase, these compounds enable the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional occupancy-driven inhibitors, PROTACs utilize an event-driven pharmacology that chemically degrades disease-causing proteins, offering a robust strategy to overcome acquired drug resistance in oncology and targeted therapies[1][2].

Module 1: Chemical Synthesis & Conjugation Troubleshooting

Q: During the amide coupling of 2-(Thiazol-5-yl)ethanamine hydrochloride to the VHL hydroxyproline core, I am observing low yields and significant epimerization of the final ligand. How can I optimize this? A: The causality of this epimerization lies in the neutralization step of the hydrochloride salt. If an excess of a relatively strong, unhindered base is used to free the amine, the chiral


-proton of the Boc-protected hydroxyproline core can undergo rapid deprotonation and reprotonation, leading to a loss of stereochemical integrity.
  • Solution: Avoid using excess base. Use a strictly stoichiometric amount of a non-nucleophilic, sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) or a milder base like N-methylmorpholine (NMM). Perform the activation with HATU at 0°C, add the thiazole amine, and allow it to slowly warm to room temperature.

Q: My synthesized PROTAC exhibits poor aqueous solubility, interfering with cellular assays. Should I modify the thiazole moiety? A: Do not modify the 2-(Thiazol-5-yl)ethanamine core, as the thiazole nitrogen and sulfur atoms are critical for deep insertion into the VHL binding pocket, mimicking the native HIF-1


 substrate[1][3]. Instead, address solubility by modifying the linker. Incorporating polyethylene glycol (PEG) units into the linker significantly enhances hydrophilicity without disrupting the terminal VHL-binding or target-binding pharmacophores[4].

Synthesis_Workflow Amine 2-(Thiazol-5-yl)ethanamine HCl (VHL Binding Precursor) Coupling Amide Coupling (HATU, NMM, 0°C -> RT) Amine->Coupling Core Hydroxyproline Core (Boc-protected) Core->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Prevents Epimerization Linker Linker Attachment (PEG/Alkyl spacer) Deprotection->Linker Final Target Warhead Conjugation (Complete PROTAC) Linker->Final Modulates Solubility

Figure 1: Optimized chemical synthesis workflow for VHL-recruiting PROTACs.

Module 2: In Vitro Assays & Degradation Kinetics

Q: My PROTAC shows excellent binary binding affinity to both VHL and my target kinase, but cellular degradation (


) is exceptionally poor. What is causing this discrepancy? 
A:  High binary affinity does not guarantee the formation of a stable ternary complex (Target:PROTAC:VHL). This failure is usually caused by one of two phenomena:
  • Unfavorable Exit Vectors: The linker may be too short, causing steric clashes between the target protein and the VHL ligase, preventing the E2 ubiquitin-conjugating enzyme from reaching the target's lysine residues[4][5].

  • The "Hook Effect" (Prozone Effect): PROTACs operate on a stoichiometric bell curve. At excessively high concentrations, the PROTAC saturates the binding pockets of the target protein and VHL independently, forming binary complexes (Target:PROTAC and VHL:PROTAC) rather than the required ternary complex. Always run a broad dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal degradation window.

Q: How do I definitively validate that the degradation of my target is genuinely VHL- and proteasome-dependent, rather than an off-target cytotoxic artifact? A: You must establish a self-validating mechanistic matrix. A true PROTAC-mediated degradation must be rescued by disrupting the Ubiquitin-Proteasome System (UPS) at multiple distinct nodes. See the Experimental Protocols section below for the exact methodology.

PROTAC_Mechanism PROTAC PROTAC (Thiazole-based) Ternary Ternary Complex Formation PROTAC->Ternary Target Resistant Target (e.g., AR-V7, CDK4/6) Target->Ternary Warhead Binding E3 VHL E3 Ligase Complex E3->Ternary Thiazole Binding Ub Polyubiquitination (E2 Transfer) Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction Proteasome->PROTAC PROTAC Recycling

Figure 2: Event-driven mechanism of PROTACs highlighting catalytic turnover.

Module 3: Overcoming Target Resistance Mechanisms

Q: How exactly do PROTACs utilizing these thiazole-based VHL ligands overcome resistance to traditional occupancy-driven kinase inhibitors? A: Traditional small molecules rely on occupancy-driven pharmacology; they must remain bound to the active site to inhibit function. Tumors rapidly develop resistance via target mutation (altering the binding site), gene amplification (overexpressing the target to outcompete the drug), or relying on the target's non-enzymatic scaffolding functions[1][6].

PROTACs bypass these mechanisms through event-driven pharmacology:

  • Catalytic Turnover: A single PROTAC molecule can iteratively bind, ubiquitinate, and degrade multiple target proteins. This sub-stoichiometric activity overcomes target overexpression[1].

  • Scaffolding Elimination: By physically destroying the protein, PROTACs eliminate both enzymatic and structural/scaffolding functions that traditional inhibitors leave intact[2][6].

  • Mutation Agnosticism: As long as the PROTAC warhead retains transient binding affinity to the mutated target, the ternary complex can still form and induce degradation, effectively bypassing active-site resistance mutations (e.g., AR-V7 in castration-resistant prostate cancer)[1].

Data Presentation: Inhibitor vs. PROTAC Efficacy in Resistant Models

Data summarized from foundational studies on Castration-Resistant Prostate Cancer (CRPC) and CDK4/6 resistant models[1][6].

Therapeutic ModalityMechanismExample CompoundEfficacy (

/

)
Overcomes Overexpression?Overcomes Scaffolding Resistance?
Traditional Inhibitor Occupancy-drivenEnzalutamide / JQ-1100 - 500 nMNoNo
VHL-PROTAC Event-driven (Degradation)ARV-771 / CDK4/6 Degrader< 1 nM Yes (Catalytic)Yes (Protein destroyed)

Experimental Protocol: Self-Validating Cellular Degradation Assay

To ensure trustworthiness and mechanistic integrity, every novel 2-(Thiazol-5-yl)ethanamine-derived PROTAC must be evaluated using this self-validating workflow to confirm VHL and proteasome dependence[1][4].

Step 1: Cell Seeding & Preparation

  • Seed the target cancer cell line (e.g., VCaP for prostate cancer models) in 6-well plates at

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow adherence.
    

Step 2: Mechanistic Control Pre-treatment Divide the wells into four distinct experimental cohorts. Pre-treat the control cohorts 2 hours prior to PROTAC addition to establish the validation matrix:

  • Cohort A (Vehicle): 0.1% DMSO.

  • Cohort B (Proteasome Blockade): Pre-treat with 1 µM Carfilzomib or MG132. (Causality: Prevents the 26S proteasome from cleaving the ubiquitinated target).

  • Cohort C (Cullin-RING Blockade): Pre-treat with 1 µM MLN4924. (Causality: Inhibits NEDD8-activating enzyme, preventing the activation of the Cullin-2 ring in the VHL ligase complex).

  • Cohort D (Ligase Competition): Pre-treat with 100 µM of the free VHL ligand (VH032). (Causality: Floods the VHL binding pockets, outcompeting the PROTAC and proving that the degradation is specifically VHL-mediated).

Step 3: PROTAC Administration

  • Administer the PROTAC to all cohorts at the predetermined

    
     concentration (e.g., 10 nM).
    
  • Incubate for 12 to 24 hours depending on the target's half-life.

Step 4: Lysis and Quantification

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration via BCA assay.

  • Perform Western Blotting or HiBiT luminescence assays.

  • Validation Criteria: Successful PROTACs will show >80% target depletion in Cohort A, with near-complete rescue (target levels returning to baseline) in Cohorts B, C, and D.

References

  • Raina, K., Lu, J., Qian, Y., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Wang, H., & Qi, J. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. International Journal of Molecular Sciences (MDPI).[Link]

  • Sun, Y., Zhao, X., Ding, N., et al. (2020). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. Journal of Medicinal Chemistry (PMC).[Link]

  • He, M., Cao, C., Ni, Z., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry (PMC).[Link]

Sources

Technical Support Center: Enhancing the Yield of 2-(Thiazol-5-yl)ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately enhance the yield and purity of the final product. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.

I. Overview of the Synthesis

The synthesis of 2-(Thiazol-5-yl)ethanamine is a critical process in the development of various pharmaceutical compounds. A common and effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. Subsequent modifications and functional group interconversions lead to the desired ethanamine side chain.

This guide will focus on troubleshooting and optimizing this synthetic route to achieve higher yields and purity of 2-(Thiazol-5-yl)ethanamine hydrochloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that researchers may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Why is the yield of my Hantzsch thiazole synthesis consistently low?

Low yields in the Hantzsch synthesis can often be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, incorrect stoichiometry, and the formation of side products.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is performed at room temperature, consider a systematic increase in temperature to find the optimal condition for your specific substrates.[1]

    • Solvent: The choice of solvent is critical. While alcohols like ethanol and methanol are commonly used, a solvent screening can be a valuable optimization step.[3]

    • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Impurities can lead to unwanted side reactions.[1][3] Consider recrystallization or chromatography of starting materials if their purity is questionable.

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide can sometimes drive the reaction to completion.[4]

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products can be due to side reactions or impurities in the starting materials.[1]

Solutions:

  • Control pH: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[2] Maintaining neutral or slightly basic conditions can favor the formation of the desired thiazole product.[2][5]

  • Purify Starting Materials: As mentioned previously, ensure the purity of your reactants to minimize side reactions.[3]

Q3: I'm having difficulty isolating and purifying the final 2-(Thiazol-5-yl)ethanamine hydrochloride product. What are some effective methods?

Challenges in purification often arise from the presence of unreacted starting materials or side products with similar polarities to the desired compound.

Solutions:

  • Precipitation: Many thiazole products are poorly soluble in water.[1] After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the hydrohalide salt formed during the reaction, causing the neutral product to precipitate.[1][4] The solid can then be collected by filtration.[4]

  • Acid-Base Extraction: The basic nitrogen atom on the thiazole ring can be exploited for purification through acid-base extraction.[3]

  • Column Chromatography: If other methods fail to yield a pure product, silica gel column chromatography is a reliable alternative.[3] A range of eluent systems, such as ethyl acetate/hexanes, can be screened to achieve optimal separation.[3]

Q4: My reaction seems to have stalled, with significant amounts of starting materials remaining. What can I do?

Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.[1]

Solutions:

  • Increase Temperature: As the Hantzsch synthesis often requires heat, increasing the reaction temperature can help drive it to completion.[1]

  • Extend Reaction Time: Monitor the reaction by TLC. If starting materials are still present, extend the reaction time.[3]

  • Consider Catalysts or Alternative Energy Sources: The use of catalysts or alternative energy sources like microwave irradiation has been shown to significantly enhance yields and reduce reaction times.[1][2]

III. Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the Hantzsch thiazole synthesis?

A general procedure involves reacting an α-haloketone with a thioamide in a suitable solvent, often with heating. Once the reaction is complete, the mixture is typically cooled, and the product is isolated, often by precipitation upon neutralization.[2][4]

Q2: Are there any "green" or environmentally friendly approaches to this synthesis?

Yes, significant progress has been made in developing greener synthetic methods for the Hantzsch synthesis. These include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[2]

Q3: What are some common side reactions to be aware of?

A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[2] Another potential issue is the formation of bis-thiazoles if a reactant has multiple reaction sites.[2]

IV. Experimental Protocols & Data

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
SolventTemperature (°C)Yield (%)
Ethanol25 (Room Temp)45
Ethanol78 (Reflux)85
Methanol65 (Reflux)82
Dimethylformamide (DMF)10090
Dioxane10078

Note: Yields are representative and can vary based on specific substrates.

Protocol: General Hantzsch Thiazole Synthesis
  • Dissolve the α-haloketone (1.0 eq) and thioamide (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a 5% aqueous solution of sodium carbonate to neutralize the acid formed and precipitate the product.[1][4]

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Protocol: Conversion to 2-(Thiazol-5-yl)ethanamine Hydrochloride

This is a multi-step process that typically follows the thiazole ring formation. A representative sequence is outlined below.

SynthesisWorkflow A Hantzsch Thiazole Synthesis (α-haloketone + thioamide) B Functional Group Interconversion (e.g., ester reduction to alcohol) A->B C Conversion of Alcohol to Amine (e.g., via mesylation and nucleophilic substitution) B->C D Salt Formation (Treatment with HCl) C->D E 2-(Thiazol-5-yl)ethanamine hydrochloride D->E

Caption: General workflow for the synthesis of 2-(Thiazol-5-yl)ethanamine hydrochloride.

V. Troubleshooting Workflow

Troubleshooting Start Low Yield Observed Q1 Is the reaction monitored by TLC? Start->Q1 A1_Yes Reaction not complete? Q1->A1_Yes Yes A1_No Reaction complete? Q1->A1_No No Action1 Extend reaction time. Re-monitor with TLC. A1_Yes->Action1 Q2 Are reactants pure? A1_No->Q2 Action1->Q2 Action2 Purify starting materials (Distillation/Recrystallization). Q2->Action2 No Action3 Review work-up procedure. Check pH, consider extraction. Q2->Action3 Yes Action2->Start Q3 No Improvement? Action3->Q3 Action4 Screen alternative solvents (e.g., DMF, Dioxane). Q3->Action4 Yes Q4 No Improvement? Action4->Q4 Action5 Adjust temperature. Consider microwave irradiation. Q4->Action5 Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ResearchGate. Novel synthesis of 2-thiazolines | Request PDF. Available from: [Link]

  • J&K Scientific. 2-Thiazol-2-yl-ethylamine dihydrochloride | 56933-57-4. Available from: [Link]

  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available from: [Link]

  • PMC. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Available from: [Link]

  • MDPI. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Available from: [Link]

  • PubMed. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. Available from: [Link]

  • SciSpace. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available from: [Link]

  • Google Patents. WO 2015/155664 A1. Available from:

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]

  • MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]

  • ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]/view/5302)

Sources

common pitfalls in handling 2-(Thiazol-5-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support)[1][2]

Welcome to the technical support hub for 2-(Thiazol-5-yl)ethanamine hydrochloride . This guide addresses the specific chemical behaviors that often lead to experimental failure with this histamine analogue. Unlike standard aliphatic amines, the combination of a basic primary amine, a coordinating thiazole ring, and a hygroscopic salt form creates a unique "triad of trouble" for researchers.

Module 1: Storage & Stability (The "Wet Salt" Error)

User Query: "I weighed 100 mg of the compound for a reaction, but my yield indicates I only used about 80 mg. The NMR looks clean.[2] What happened?"

Root Cause Analysis: The hydrochloride salt of 2-(Thiazol-5-yl)ethanamine is highly hygroscopic .[1][2] Upon exposure to ambient air, it rapidly absorbs atmospheric moisture. If you weigh the "wet" solid without correction, you are adding significant water mass, leading to incorrect stoichiometry (under-loading the reagent).

Troubleshooting Protocol:

IssueDiagnosticSolution
Stoichiometry Error Solid clumps or sticks to the spatula; "wet" appearance.[1][2][3]Weigh by Difference: Tare a sealed vial, add approx. amount in a glovebox or dry bag, weigh the sealed vial, dispense, and weigh the vial again.
Hydrolysis LCMS shows degradation products or ring opening (rare but possible).[1][2]Store under Argon/Nitrogen at -20°C. Do not store in simple screw-cap vials for >1 month; use parafilm or heat-sealed ampoules.
Module 2: Synthesis & Reactivity (Free-Basing & Catalysis)[1][2]

User Query: "I tried to free-base the HCl salt using NaOH and extraction with Ethyl Acetate, but the organic layer is empty. Where is my compound?"

Root Cause Analysis: This is the most common pitfall. 2-(Thiazol-5-yl)ethanamine is a small, polar molecule .[1][2]

  • Solubility: The free base is highly water-soluble.[1][2] Standard extraction solvents like Ethyl Acetate or Diethyl Ether are too non-polar to pull it from the aqueous phase.

  • Partition Coefficient (LogP): The LogP is low (approx 0.3).[1][2] It prefers the water layer even at high pH.[2]

Corrective Workflow: The "Catch & Release" vs. "Salting Out"

Use the following decision tree to select the correct isolation method.

FreeBasingStrategy Start Start: 2-(Thiazol-5-yl)ethanamine HCl Scale What is your scale? Start->Scale SmallScale < 100 mg (Precious) Scale->SmallScale LargeScale > 1 gram (Bulk) Scale->LargeScale SCX Method A: SCX-2 Column (Solid Phase Extraction) SmallScale->SCX Extraction Method B: DCM/IPA Extraction LargeScale->Extraction StepA1 1. Load salt in MeOH 2. Wash with MeOH (removes HCl) 3. Elute with 2M NH3 in MeOH SCX->StepA1 StepB1 1. Dissolve in min. H2O 2. Saturate with NaCl (Salting Out) 3. Adjust pH > 12 (NaOH) 4. Extract with DCM:Isopropanol (3:1) Extraction->StepB1

Figure 1: Decision matrix for isolating the free amine. For small scales, Solid Phase Extraction (SCX) is superior to liquid-liquid extraction.[1]

Module 3: Cross-Coupling Compatibility (The "Poisoned Catalyst")

User Query: "I'm running a Suzuki coupling with a brominated derivative of this molecule. The reaction stalls at 10% conversion.[2] I added more catalyst, but it didn't help."

Root Cause Analysis: The thiazole ring contains a sulfur atom and a nitrogen atom, both of which are potent catalyst poisons for Palladium (Pd) and Platinum (Pt).[4][5]

  • Mechanism: The thiazole sulfur (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or nitrogen (
    
    
    
    ) coordinates to the active Pd(0) or Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. This creates a "dead" complex that cannot undergo oxidative addition or reductive elimination.[2]

Technical Insight: Thiazole Coordination Unlike simple amines, the thiazole ring is electron-deficient but still a strong soft donor via Sulfur.[2]

CatalystPoisoning Pd Active Catalyst [Pd-L2] Dead Inactive Complex [Pd-S-Thiazole] Pd->Dead Coordination (Irreversible) Thiazole Thiazole (Ligand) Thiazole->Dead Displaces Phosphine

Figure 2: Simplified mechanism of catalyst deactivation by the thiazole sulfur atom.[1][2]

Optimization Protocol:

  • Ligand Switch: Switch to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or Buchwald Precatalysts Gen 3 ).[2] The steric bulk prevents the thiazole from approaching the metal center while allowing the oxidative addition to proceed.

  • Order of Addition: If the amine is a nucleophile, add it slowly to the reaction mixture to keep its concentration low relative to the catalyst.

  • Loading: Standard 1-2 mol% loading often fails. Increase to 5-10 mol% to account for the portion of catalyst that will inevitably be sacrificed to poisoning.[2]

Module 4: Analytical Characterization (The "Shifting Peak")

User Query: "My NMR spectrum in DMSO-d6 shows the ethyl protons as a broad mess, and the integration is wrong."

Root Cause Analysis:

  • Salt vs. Base: The chemical shift of the methylene groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is highly pH-dependent.[2] In the HCl salt, the ammonium protons (
    
    
    
    ) exchange with residual water in DMSO, causing broadening.
  • Hygroscopicity (Again): The "water peak" in your DMSO will likely be huge (3.33 ppm), potentially overlapping with your signals.[1][2]

Standardization Table for NMR (DMSO-d6):

MoietyHCl Salt Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Free Base Shift (

)
Notes
Thiazole C2-H ~9.0 - 9.2 ppm~8.8 - 8.9 ppmDeshielded in salt form.[2]
Ethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Distinct tripletsOften broad/mergedExchange broadening is common in free base.[2]
Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Broad singlet ~8.0 ppm (

)
Broad singlet ~1-2 ppm (

)
Salt peak integrates to 3; Base to 2.[2]

Recommendation: For clean characterization of the salt, use Methanol-d4 (CD3OD).[1][2] It suppresses the exchange broadening better than DMSO, though you lose the amine proton signal (it exchanges with D).

References
  • Sigma-Aldrich. (n.d.).[1][2] 2-(Thiazol-5-yl)ethanamine dihydrochloride Product Analysis. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][3][4] Handling and storage of hygroscopic amine hydrochloride salts. Retrieved from [1][2]

  • Morressier. (n.d.).[1][2] General solution to amine and heterocycle poisoning during C–H alkenylation. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2021).[1][2] Biased agonism at histamine H1 receptor. PubMed.[1][2] Retrieved from

  • ResearchGate. (2020).[1][2][5] How does sulfur in thiazole poison Pd catalyst? Retrieved from [1][2]

Sources

Technical Support Center: 2-(Thiazol-5-yl)ethanamine Hydrochloride (Amthamine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Thiazol-5-yl)ethanamine hydrochloride (commonly known as Amthamine ). Amthamine is a synthetic, bioisosteric thiazole analogue of histamine, engineered by replacing the imidazole ring with a 2-amino-5-thiazolyl moiety to achieve high selectivity for the Histamine H2 Receptor (H2R)[1][2].

While Amthamine is a powerful pharmacological tool for studying H2R-mediated physiological processes (such as gastric acid secretion and cardiovascular chronotropy), researchers frequently encounter assay artifacts, rapid signal degradation, and off-target cross-talk. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute scientific integrity in your GPCR assays.

Part 1: Pharmacological Profile & Target Specificity

To minimize off-target effects, you must first understand the thermodynamic selectivity window of Amthamine. "Selectivity" is concentration-dependent; exceeding the optimal working concentration forces the ligand into lower-affinity off-target binding pockets[2][3].

Table 1: Amthamine Target Affinity and Off-Target Thresholds

Receptor TargetActivity TypeRelative Potency vs. HistamineOff-Target Activation ThresholdNotes
H2 Receptor (H2R) Full AgonistSlightly Higher (~1.5x)N/A (Primary Target) Primary driver of Gs-coupled cAMP accumulation[1][4].
H1 Receptor (H1R) InactiveNegligible> 100 µMDevoid of H1R stimulatory activity at relevant doses[4].
H3 Receptor (H3R) Weak AgonistNegligible> 50 µMCan trigger presynaptic autoreceptor effects at high doses[3].
H4 Receptor (H4R) Weak AgonistNegligible> 100 µMDoes not down-regulate TNF-α via H4R at standard doses[5].
α2-Adrenoceptors AgonistN/A> 50 µMDirect off-target activation reported in central nervous system models[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing unexpected H3R, H4R, or α2-adrenergic activation in my cell model. How do I isolate the H2R-specific signal?

The Causality: GPCR ligands lose their selectivity at high concentrations due to mass action. Amthamine is highly selective for H2R at 1–10 µM. However, at concentrations exceeding 50–100 µM, the thermodynamic barrier is overcome, allowing Amthamine to bind and activate H3R, H4R, and α2-adrenoceptors[2][3]. The Solution:

  • Cap your Amthamine concentration at a maximum of 10 µM for in vitro assays.

  • Implement a self-validating pharmacological blockade: Pre-treat your cells with a highly selective H2R antagonist (e.g., Famotidine or Ranitidine). If the signal persists despite H2R blockade, you are observing an off-target effect.

Q2: My cAMP signal spikes initially but drops rapidly within 15 minutes, even with Amthamine still present in the media. Is the compound degrading?

The Causality: The compound is not degrading; your receptor is desensitizing. H2R undergoes rapid, agonist-induced homologous desensitization. Prolonged exposure to Amthamine triggers β-arrestin recruitment, followed by dynamin- and clathrin-mediated receptor internalization[6]. This physically uncouples the H2R from the Gs protein, halting adenylyl cyclase activation. The Solution:

  • Time-course optimization: Measure cAMP accumulation strictly between 5 to 10 minutes post-stimulation[6][7].

  • PDE Inhibition: Ensure your assay buffer contains 1 mM IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases. This prevents the degradation of the cAMP that was generated before receptor internalization occurred[6].

Q3: I am using Famotidine as a negative control to block Amthamine-induced ERK1/2 phosphorylation, but pERK levels are still rising. Is Amthamine hitting an off-target kinase?

The Causality: This is a classic case of biased agonism , not an off-target effect of Amthamine. While traditional H2R antagonists (like Famotidine, Ranitidine, and Tiotidine) act as inverse agonists for the Gs/cAMP pathway, they actually act as full agonists for receptor internalization and MAPK/ERK1/2 activation[6][7][8]. Therefore, treating cells with Famotidine will independently trigger ERK1/2 phosphorylation, confounding your negative control. The Solution: Do not use H2R inverse agonists as negative controls for ERK/MAPK readouts. Instead, validate Amthamine's on-target ERK activation by using an upstream MEK inhibitor (e.g., PD98059) or by utilizing an H2R-knockdown/knockout cell line[8].

Part 3: Standardized Experimental Protocols

To ensure reproducibility and eliminate off-target artifacts, follow these self-validating protocols for Amthamine application.

Protocol 1: H2R-Specific cAMP Accumulation Assay

This protocol utilizes IBMX to trap cAMP and strict timing to avoid desensitization artifacts.

  • Cell Preparation: Seed H2R-expressing cells (e.g., HEK-293T transfected with hH2R) in a 24-well plate and culture until 80% confluent.

  • Starvation: Wash cells twice with PBS and incubate in serum-free medium for 2 hours to establish a baseline.

  • PDE Inhibition (Critical Step): Replace medium with basal culture medium supplemented with 1 mM IBMX . Incubate at 37°C for exactly 3 minutes[6][7]. Causality: IBMX inhibits phosphodiesterase, ensuring the transient cAMP spike is preserved for measurement.

  • Ligand Stimulation: Add Amthamine hydrochloride to a final concentration of 10 µM .

  • Incubation: Incubate for exactly 9 minutes at 37°C[6][7]. Exceeding this time will result in arrestin-mediated signal quenching.

  • Termination: Aspirate the medium rapidly and lyse the cells using the lysis buffer provided in your preferred cAMP competitive ELISA or FRET assay kit.

Protocol 2: Validating On-Target vs. Off-Target Receptor Desensitization

This protocol differentiates between true H2R desensitization and off-target cytotoxicity.

  • Pre-treatment: Expose cells to 10 µM Amthamine in the absence of IBMX for 30 minutes at 37°C to deliberately induce receptor internalization[6][7].

  • Washout: Wash the cells thoroughly three times with warm PBS to remove unbound Amthamine.

  • Re-challenge: Resuspend cells in fresh medium containing 1 mM IBMX. Incubate for 3 minutes.

  • Secondary Stimulation: Re-expose the cells to 10 µM Amthamine for 9 minutes.

  • Measurement: Measure cAMP. A reduction of >60% in cAMP compared to naive cells confirms successful, on-target homologous desensitization[6]. If the cells fail to respond to a non-receptor cAMP stimulant (like Forskolin) after this process, the cells have experienced off-target cytotoxicity, not specific desensitization.

Part 4: Visualization of Pathways & Workflows

Pathway Amthamine Amthamine (2-(Thiazol-5-yl)ethanamine) H2R Histamine H2 Receptor (Primary Target) Amthamine->H2R Optimal Conc. (1-10 µM) OffTarget Off-Target GPCRs (H3R, H4R, α2-AR) Amthamine->OffTarget High Conc. (>50 µM) Gs Gs Protein Activation H2R->Gs Arrestin β-Arrestin / Dynamin (Internalization) H2R->Arrestin Prolonged Exposure (>15 min) AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Figure 1: Amthamine signaling cascade illustrating concentration-dependent off-target divergence and temporal desensitization.

Workflow Start Observe Unexpected Assay Signal CheckConc Check Amthamine Concentration Start->CheckConc HighConc > 10 µM CheckConc->HighConc LowConc ≤ 10 µM CheckConc->LowConc Reduce Reduce to 1-10 µM to restore selectivity HighConc->Reduce Antagonist Co-treat with H2R Antagonist (e.g., Famotidine) LowConc->Antagonist SignalPersists Signal Persists Antagonist->SignalPersists SignalBlocked Signal Blocked Antagonist->SignalBlocked OffTarget Confirmed Off-Target Receptor Activation SignalPersists->OffTarget OnTarget Confirmed On-Target H2R Activation SignalBlocked->OnTarget

Figure 2: Logical troubleshooting workflow for isolating Amthamine off-target effects in in vitro assays.

References

  • Höfelschweiger, B. (2005). The Pyrilium Dyes: A New Class of Biolabels. Synthesis, Spectroscopy, and Application as Labels and in General Protein Assays. Doctoral Thesis, University of Regensburg. [Link]

  • Kraus, A. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. Publikationsserver der Universität Regensburg.[Link]

  • Gschwandtner, M., et al. (2013). Histamine H4 receptor activation on human slan-dendritic cells down-regulates their pro-inflammatory capacity. Immunology. PMC.[Link]

  • Alonso, N., et al. (2014). Signal transduction mechanism of biased ligands at histamine H2 receptors. Biochemical Journal.[Link]

  • Alonso, N., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology.[Link]

  • Ma, X., et al. (2023). Targeting the Central Histamine H2 Receptor: New Hope for Schizophrenia? Neuroscience Bulletin. PMC.[Link]

  • Seifert, R., et al. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences. PMC.[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Thiazol-5-yl)ethanamine in the Landscape of Histamine Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in pharmacology and drug development, the precise modulation of the histaminergic system is paramount for investigating its role in diverse physiological processes and for developing novel therapeutics. This guide provides an in-depth comparison of 2-(Thiazol-5-yl)ethanamine hydrochloride, a notable histamine H3 receptor agonist, with other key histamine agonists. The focus is on receptor selectivity, functional potency, and the experimental methodologies required for their characterization.

Introduction to Histamine Receptor Subtypes and Agonist Selectivity

Histamine exerts its diverse effects by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype is coupled to different intracellular signaling pathways and exhibits a unique tissue distribution, leading to a wide range of physiological responses.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), mediating allergic and inflammatory responses.[3][4]

  • H2 Receptor (H2R): Canonically coupled to Gs proteins, H2R activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7][8] This pathway is famously involved in the stimulation of gastric acid secretion.[7]

  • H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[1][9] H3Rs are predominantly found in the central nervous system where they act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine and other neurotransmitters.[9][10]

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[11][12] Its activation mediates processes like chemotaxis and cytokine release, implicating it in immune and inflammatory disorders.[11][13]

The development of receptor-selective agonists is crucial for dissecting the specific roles of these receptor subtypes. 2-(Thiazol-5-yl)ethanamine is valued for its selectivity towards the H3 receptor, making it a valuable tool for studying the effects of modulating this specific target.

Comparative Analysis of Receptor Affinity and Potency

To objectively evaluate 2-(Thiazol-5-yl)ethanamine, it is essential to compare its binding affinity (Ki) and functional potency (EC50) with the endogenous ligand, histamine, and other well-characterized synthetic agonists.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)Primary Activity
Histamine~1.4[14]~50~4.7[15]~8.1[16]Pan-Agonist
2-(Thiazol-5-yl)ethanamine High (Low Affinity)High (Low Affinity)Potent Agonist High (Low Affinity)H3-Selective Agonist
(R)-α-Methylhistamine>10,000>10,000~1.1 >10,000H3-Selective Agonist
Immepip>10,000>10,000~1-5 [17][18]~2.7[16]H3/H4 Agonist
Betahistine31,000 (Partial Agonist)[19]Low Affinity6,900 (Antagonist)[19]Low AffinityWeak H1 Agonist / H3 Antagonist
Clobenpropit>10,000>10,000Potent Antagonist[20][21]13 (Partial Agonist)[20]H3 Antagonist / H4 Agonist

Data for 2-(Thiazol-5-yl)ethanamine is inferred from its known selectivity profile; specific Ki values require targeted experimental determination. Values for other compounds are approximate and compiled from various sources.

Expert Interpretation: The data highlights the non-selective nature of histamine. In contrast, compounds like (R)-α-Methylhistamine and, by extension, 2-(Thiazol-5-yl)ethanamine, offer high selectivity for the H3 receptor. Immepip, while a potent H3 agonist, also displays significant affinity for the H4 receptor, a crucial consideration when interpreting experimental results.[16][22] Betahistine presents a complex profile, acting as a weak H1 partial agonist and a moderate H3 antagonist.[19][23][24][25][26] Clobenpropit is primarily an H3 antagonist but also functions as a partial agonist at the H4 receptor.[20][27]

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying signaling mechanisms is critical for designing and interpreting functional assays.

Histamine Receptor Signaling Pathways

The distinct coupling of histamine receptors to different G proteins dictates their downstream effects.

Histamine_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1 H1R Gq Gαq/11 H1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gαs H2->Gs Activates AC_H2 Adenylyl Cyclase (AC) Gs->AC_H2 Activates ATP_H2 ATP AC_H2->ATP_H2 Converts cAMP_H2 ↑ cAMP ATP_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 H3_H4 H3R / H4R Gi Gαi/o H3_H4->Gi Activates AC_H3_H4 Adenylyl Cyclase (AC) Gi->AC_H3_H4 Inhibits ATP_H3_H4 ATP AC_H3_H4->ATP_H3_H4 Converts cAMP_H3_H4 ↓ cAMP ATP_H3_H4->cAMP_H3_H4 PKA_H3_H4 ↓ PKA Activation cAMP_H3_H4->PKA_H3_H4

Caption: Canonical G protein signaling pathways for histamine receptor subtypes.

Experimental Workflow for Agonist Characterization

A systematic approach is required to determine the affinity and functional activity of a test compound like 2-(Thiazol-5-yl)ethanamine hydrochloride.

Workflow A 1. Cell Line Selection (Expressing target receptor, e.g., CHO-hH3R) B 2. Membrane Preparation (For binding assays) A->B D 4. Functional Assay Selection (e.g., cAMP assay for H3R) A->D C 3. Radioligand Binding Assay (Competition assay to determine Ki) B->C F 6. Data Analysis (Non-linear regression, Cheng-Prusoff) C->F E 5. Agonist Dose-Response (Determine EC50 and Emax) D->E E->F G 7. Selectivity Profiling (Test against H1, H2, H4 receptors) F->G H 8. Comparative Analysis G->H

Caption: A typical experimental workflow for characterizing a novel histamine agonist.

Key Experimental Protocols

The following protocols provide a framework for the reliable characterization of histamine agonists. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the target receptor.[28][29][30]

Causality: The principle is that a higher affinity test compound will displace the radioligand at a lower concentration. The resulting IC50 (concentration of test compound that inhibits 50% of specific binding) is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[31]

Materials:

  • Cell membranes expressing the human histamine receptor of interest (e.g., CHO-hH3R).

  • Radioligand (e.g., [3H]-N-α-methylhistamine for H3R).

  • Test compound (2-(Thiazol-5-yl)ethanamine HCl) and reference compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., high concentration of a known H3 agonist like immepip).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 150 µL of the diluted membrane preparation to initiate the reaction.[32]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[32]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester.[29][32] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31]

Protocol: cAMP Functional Assay (for H3R Agonist EC50 Determination)

This assay measures the ability of an H3R agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP.[33]

Causality: Since the H3 receptor is Gi-coupled, agonist binding inhibits adenylyl cyclase.[34][35] To measure this inhibition, the enzyme is first stimulated with forskolin to produce a detectable level of cAMP. The agonist's potency is then quantified by its ability to reduce this forskolin-stimulated cAMP production.[36]

Materials:

  • Live cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Forskolin.

  • Test compound (2-(Thiazol-5-yl)ethanamine HCl) and reference agonists.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[37][38]

  • Cell culture medium and plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the H3R-expressing cells into 96- or 384-well plates and grow to near confluence.[39]

  • Pre-treatment: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., IBMX) in serum-free medium for a short period (e.g., 30 minutes) to prevent cAMP breakdown.

  • Agonist Stimulation: Add serial dilutions of the test compound to the wells.

  • Forskolin Challenge: Immediately after adding the agonist, add a fixed concentration of forskolin (typically an EC80 concentration to achieve sub-maximal stimulation) to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[33]

  • Data Analysis:

    • Normalize the data, setting the forskolin-only wells as 100% response and basal (no forskolin) as 0%.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the curve using a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

2-(Thiazol-5-yl)ethanamine hydrochloride serves as a highly selective agonist for the H3 receptor. Its value in research lies in its ability to probe the function of this specific receptor subtype with minimal off-target effects at H1, H2, or H4 receptors. A direct comparison with the endogenous ligand histamine and other synthetic ligands reveals a landscape of varied selectivity and functional profiles. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the binding affinity and functional potency of 2-(Thiazol-5-yl)ethanamine and other novel compounds, ensuring data integrity and reproducibility in the pursuit of understanding the complex histaminergic system.

References

  • Gq Histaminic Smooth Muscle Contraction.
  • Clobenpropit dihydrobromide | H3 Antagonist/H4 Agonist. MedChemExpress.
  • Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. PMC.
  • Histamine H 1 Receptor-Mediated CREB Phosphorylation via G q Protein Signaling and Arrestin Modul
  • Histamine H2 receptor. Wikipedia.
  • Histamine H1 receptor. Wikipedia.
  • H2 (Histamine) Receptors Mnemonic for USMLE. Pixorize.
  • Diagram illustrating histamine receptor signalling—Gs pathway....
  • Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels. PubMed.
  • Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Is betahistine a strong antihistamine: Uses, Benefits, Risks and More. Universal Drugstore.
  • Signaling pathways associated with the histamine H3 receptor. The....
  • Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent p
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • The role of histamine H4 receptor in immune and inflamm
  • Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. PMC.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. Benchchem.
  • Histamine H3 receptor. Wikipedia.
  • Differential regulation of histamine H1 receptor-mediated ERK phosphorylation by Gq proteins and arrestins. Ovid.
  • H3 - Histamine - GPCR - Receptors. Axon Medchem.
  • Radioligand Binding Assay.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine deriv
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
  • Clobenpropit – Knowledge and References. Taylor & Francis.
  • Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activ
  • Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain.. ChEMBL.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
  • An In-depth Analysis of Betahistine Hydrochloride's R&D Progress.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Clobenpropit | Histamine H3-Receptor Antagonist. MedchemExpress.com.
  • Actions of betahistine at histamine receptors in the brain. PubMed.
  • Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry.
  • GloSensor™ cAMP Assay Protocol. Promega.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Diagram illustrating histamine receptor signalling—Gi pathway....
  • Homologous down-regulation of histamine H3 receptors in rat stri
  • N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. PubMed.
  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PMC.
  • H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the r
  • (PDF) Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo.
  • Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. PubMed.
  • Histamine H4 receptor. Wikipedia.
  • Histamine H4 receptors in the gastrointestinal tract. PMC.
  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • Histamine Receptor (Inhibitors Agonists Modul

Sources

Validation of 2-(Thiazol-5-yl)ethanamine Hydrochloride: Biological Effects & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous validation framework for 2-(Thiazol-5-yl)ethanamine hydrochloride , focusing on its biological effects, receptor selectivity, and experimental verification.

Executive Summary & Molecule Profile

2-(Thiazol-5-yl)ethanamine hydrochloride (CAS: 7730-82-7) is a structural isostere of histamine where the imidazole ring is replaced by a thiazole ring. Unlike its isomer 2-(Thiazol-2-yl)ethanamine (ThEA) —a well-established H1 receptor agonist—the 5-yl isomer exhibits a distinct pharmacological profile centered on Histamine H2 receptor agonism and potential H3 antagonism.

This guide validates the compound’s utility as a probe for H2-mediated signaling (gastric acid secretion, cardiac chronotropy) and provides a comparative framework against standard histamine receptor ligands.

Feature2-(Thiazol-5-yl)ethanamine (Target)2-(Thiazol-2-yl)ethanamine (ThEA)Histamine (Endogenous)
Primary Target H2 Receptor Agonist (Weak/Partial)H1 Receptor Agonist (Selective)Non-selective (H1, H2, H3, H4)
Mechanism Gs-Protein

cAMP Accumulation
Gq-Protein

Ca²⁺ Mobilization
Mixed
Key Application H2 selectivity studies; precursor to potent agonists (e.g., Amthamine)H1 selectivity studies; allergy researchGeneral reference standard
Structural Note 5-substituted (Histamine isostere)2-substituted (Isomer)4(5)-substituted Imidazole
Mechanism of Action & Signaling Pathway

The biological activity of 2-(Thiazol-5-yl)ethanamine is dictated by the 5-position substitution , which mimics the tautomeric geometry of histamine required for H2 receptor activation.

  • H2 Receptor Activation: The compound binds to the transmembrane domain of the H2 receptor, triggering a conformational change that activates the Gs

    
    -subunit .
    
  • Signal Transduction: Activated Gs stimulates Adenylyl Cyclase (AC) , converting ATP to cAMP .

  • Downstream Effects: Elevated cAMP activates Protein Kinase A (PKA) , leading to phosphorylation of effectors like the proton pump (H⁺/K⁺-ATPase) in parietal cells (acid secretion) or calcium channels in cardiomyocytes (positive chronotropy).

H2 Signaling Pathway Visualization

H2_Signaling Ligand 2-(Thiazol-5-yl)ethanamine H2R H2 Receptor (GPCR) Ligand->H2R Binding (Kd) Gs Gs Protein (Heterotrimeric) H2R->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Biological Response (Acid Secretion / Tachycardia) PKA->Effect Phosphorylation

Figure 1: The Gs-coupled signaling cascade activated by 2-(Thiazol-5-yl)ethanamine at the H2 receptor.

Comparative Analysis: Performance vs. Alternatives

Researchers must distinguish between the 5-yl isomer and other histamine analogs to select the correct tool for their assay.

A. Selectivity Profile
  • Vs. Histamine: The 5-yl thiazole ring is less basic than the imidazole ring of histamine. This reduces its affinity for H1 receptors (which require a specific tautomeric interaction) but retains H2 affinity, making it more selective for H2 than histamine, albeit often less potent.

  • Vs. Amthamine: Amthamine is a methyl-substituted derivative of 2-(Thiazol-5-yl)ethanamine. The methyl group stabilizes the bioactive conformation, making Amthamine a full and potent H2 agonist . The unsubstituted 5-yl compound is typically a partial agonist or weak full agonist in comparison.

  • Vs. 2-(Thiazol-2-yl)ethanamine (ThEA): This is the critical negative control. ThEA is an H1 agonist . If your assay shows activity with ThEA but not the 5-yl isomer, the effect is H1-mediated.

B. Quantitative Comparison (Estimated Potency)
CompoundH1 Activity (pD2 / EC50)H2 Activity (pD2 / EC50)Primary Utility
2-(Thiazol-5-yl)ethanamine Negligible / Very WeakActive (pD2 ~ 4.5 - 5.5) H2 Structural Probe
Histamine High (pD2 ~ 6.8)High (pD2 ~ 6.2)Non-selective Standard
Amthamine NegligibleVery High (pD2 ~ 6.2) Potent H2 Agonist
Dimaprit NegligibleModerate (pD2 ~ 5.5)H2 Selective Agonist
2-(Thiazol-2-yl)ethanamine High (pD2 ~ 5.5) NegligibleH1 Selective Agonist
Experimental Validation Protocols

To validate the biological effects of 2-(Thiazol-5-yl)ethanamine, a dual-assay approach is recommended: one to confirm H2 activity and one to rule out H1 cross-reactivity.

Protocol A: H2 Receptor Validation (cAMP Accumulation Assay)

Objective: Quantify the potency (EC50) of the compound in activating the Gs pathway.

  • Cell Line: HEK-293 cells stably expressing the human H2 receptor (HEK-H2).

  • Reagents:

    • Test Compound: 2-(Thiazol-5-yl)ethanamine HCl (10⁻⁹ M to 10⁻⁴ M).

    • Positive Control: Amthamine (10⁻⁹ M to 10⁻⁴ M).

    • Phosphodiesterase Inhibitor: IBMX (0.5 mM) to prevent cAMP degradation.

  • Workflow:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Incubate with IBMX for 30 min at 37°C.

    • Add Test Compound and incubate for 15–30 min.

    • Lyse cells and measure cAMP using a FRET-based or ELISA detection kit.

  • Data Analysis: Plot Log[Concentration] vs. Response (% of Amthamine max). Calculate EC50.[1]

Protocol B: H1 Receptor Exclusion (Calcium Mobilization)

Objective: Confirm lack of activity at H1 receptors (selectivity check).[2]

  • Cell Line: HeLa cells or HEK-293 expressing H1 receptors.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Workflow:

    • Monitor baseline fluorescence (Ex/Em: 494/506 nm).

    • Inject 2-(Thiazol-5-yl)ethanamine (100 µM).

    • Expectation: No significant increase in fluorescence.

    • Inject Histamine (10 µM) as a positive control.

    • Expectation: Rapid, transient spike in fluorescence.

Validation Workflow Diagram

Validation_Workflow cluster_H2 H2 Validation (Gs-cAMP) cluster_H1 H1 Exclusion (Gq-Ca2+) Compound 2-(Thiazol-5-yl)ethanamine HEK_H2 HEK-H2 Cells + IBMX Compound->HEK_H2 HeLa_H1 HeLa/H1 Cells + Fluo-4 Compound->HeLa_H1 cAMP_Assay cAMP ELISA/FRET HEK_H2->cAMP_Assay Result_H2 Dose-Dependent Increase (EC50) cAMP_Assay->Result_H2 Ca_Assay Ca2+ Flux (Fluorometry) HeLa_H1->Ca_Assay Result_H1 No Response (Selectivity Confirmed) Ca_Assay->Result_H1

Figure 2: Dual-pathway validation strategy to confirm H2 agonism and exclude H1 cross-reactivity.

References
  • Eriksen, K. et al. (1992). Histamine H2-receptor Agonists.[3][2][4] Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.

  • Coruzzi, G. et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81.

  • Durant, G.J. et al. (1975). Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905–909.

  • BindingDB. Affinity Data for 2-(Thiazolyl)ethanamine derivatives.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and pharmacology, understanding the selectivity of a chemical probe is paramount. The utility of a compound is intrinsically linked to its specificity for its intended target. This guide provides an in-depth comparative analysis of the likely cross-reactivity profile of 2-(Thiazol-5-yl)ethanamine hydrochloride, a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, we will employ a robust, structure-based comparative approach. By examining the well-documented cross-reactivity of structurally analogous compounds, we can infer a probable target landscape and provide a roadmap for its experimental validation.

Introduction: The Rationale for a Comparative Approach

2-(Thiazol-5-yl)ethanamine hydrochloride is a thiazole derivative with a flexible ethylamine side chain, a common pharmacophore in ligands targeting biogenic amine receptors. While this compound is commercially available and utilized as a building block in synthetic chemistry, its comprehensive pharmacological profile, particularly its cross-reactivity with various G-protein coupled receptors (GPCRs), remains largely uncharacterized in the public domain.

In the absence of direct experimental data, a comparative analysis with well-profiled, structurally related compounds offers a scientifically rigorous starting point for investigation. This guide will focus on three such comparators:

  • Betahistine: A structural analogue of histamine used in the treatment of Ménière's disease, known to act as a weak histamine H1 receptor agonist and a more potent histamine H3 receptor antagonist/inverse agonist.[1][2]

  • Imetit: A potent and high-affinity agonist for both histamine H3 and H4 receptors.[3][4]

  • Cipralisant: A highly potent and selective histamine H3 receptor ligand with a complex pharmacological profile, acting as an antagonist in vivo and an agonist in vitro.[5][6]

By dissecting the structural similarities and differences between these molecules and 2-(Thiazol-5-yl)ethanamine hydrochloride, we can formulate a data-driven hypothesis regarding its likely on-target and off-target activities. This guide will then equip researchers with the necessary experimental protocols to test these hypotheses and build a comprehensive selectivity profile.

Structural Comparison: Unveiling the Pharmacophoric Clues

The chemical structures of 2-(Thiazol-5-yl)ethanamine hydrochloride and its comparators reveal key pharmacophoric features that govern their interaction with histamine receptors. The presence of a heterocyclic ring system and an ethylamine or similar side chain is a recurring motif.

G cluster_0 2-(Thiazol-5-yl)ethanamine cluster_1 Betahistine cluster_2 Imetit cluster_3 Cipralisant a a b b c c d d

Figure 1: Chemical structures of the compounds.

The thiazole ring in 2-(Thiazol-5-yl)ethanamine can be considered a bioisostere of the imidazole ring present in histamine and imetit, and the pyridine ring in betahistine. The position of the ethylamine side chain on the heterocyclic ring is a critical determinant of receptor subtype selectivity.

Inferred Target Profile of 2-(Thiazol-5-yl)ethanamine hydrochloride

Based on its structural similarity to known histamine receptor ligands, the primary pharmacological targets for 2-(Thiazol-5-yl)ethanamine hydrochloride are hypothesized to be the histamine receptor subtypes (H1, H2, H3, and H4). The ethylamine side chain is a classic feature for histamine receptor recognition. The thiazole ring, while differing from the imidazole of histamine, is a common motif in many biologically active compounds and can engage in similar interactions within the receptor binding pocket.

Comparative Cross-Reactivity Analysis

To build a predictive model for the cross-reactivity of 2-(Thiazol-5-yl)ethanamine hydrochloride, we will compare the known binding affinities and functional activities of our selected comparator compounds.

CompoundHistamine H1 ReceptorHistamine H2 ReceptorHistamine H3 ReceptorHistamine H4 ReceptorOther Notable Targets
Betahistine Weak Partial Agonist (Ki ~10 µM)[7][8]Negligible Affinity[7]Antagonist/Inverse Agonist (Ki ~1.4-2.5 µM)[2][9]Not well characterized-
Imetit Low Affinity (>100 µM)[4]Low Affinity (>100 µM)[4]Potent Agonist (Ki ~0.3 nM)[3][4]Potent Agonist (Ki ~2.7 nM)[3][4]5-HT3 Receptor (Ki ~240 nM)[4]
Cipralisant Highly Selective for H3Highly Selective for H3Potent Agonist (in vitro, Ki ~0.47 nM) / Antagonist (in vivo)[5]Highly Selective for H3-

Table 1: Comparative Receptor Binding and Functional Activity Profile.

This comparative data suggests that 2-(Thiazol-5-yl)ethanamine hydrochloride is most likely to exhibit significant affinity for the histamine H3 and/or H4 receptors, given the precedent set by imetit. Its activity at H1 and H2 receptors is likely to be lower, similar to imetit and cipralisant. However, the potential for a more complex profile, akin to betahistine with mixed agonist/antagonist properties, cannot be ruled out without experimental verification.

Experimental Protocols for Determining Cross-Reactivity

To move from an inferred to a confirmed cross-reactivity profile, rigorous experimental validation is essential. The following are detailed, step-by-step protocols for key assays to characterize the interaction of 2-(Thiazol-5-yl)ethanamine hydrochloride with its putative targets.

Radioligand Binding Assay for Histamine Receptors

This assay determines the binding affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

G prep Membrane Preparation (Cells expressing receptor of interest) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation Add to assay plate filtration Filtration (Separation of bound and free radioligand) incubation->filtration Transfer to filter plate counting Scintillation Counting (Quantification of bound radioactivity) filtration->counting Add scintillant analysis Data Analysis (Calculation of IC50 and Ki values) counting->analysis Generate displacement curve

Figure 2: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Pyrilamine for H1, [3H]Tiotidine for H2, [3H]N-α-methylhistamine for H3, [3H]Histamine for H4), and the membrane preparation.

      • Non-specific Binding: A high concentration of a known non-radiolabeled ligand for the target receptor, the radioligand, and the membrane preparation.

      • Competitive Binding: Serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay for Gs- and Gi-Coupled Histamine Receptors

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a key second messenger. Histamine H2 receptors are typically Gs-coupled (increase cAMP), while H3 and H4 receptors are Gi-coupled (decrease cAMP).

G cell_culture Cell Seeding (Cells expressing receptor and cAMP biosensor) compound_add Compound Addition (Agonist, antagonist, or test compound) cell_culture->compound_add incubation Incubation compound_add->incubation lysis Cell Lysis (optional, depending on assay kit) incubation->lysis detection cAMP Detection (e.g., HTRF, luminescence) lysis->detection analysis Data Analysis (EC50 or IC50 determination) detection->analysis

Figure 3: cAMP Functional Assay Workflow.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the histamine receptor of interest into a 96- or 384-well plate. The cells may also be engineered to express a cAMP biosensor (e.g., using GloSensor™ technology).[11]

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Agonist Mode:

    • To determine if 2-(Thiazol-5-yl)ethanamine hydrochloride is an agonist, add serial dilutions of the compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • To determine if the compound is an antagonist, pre-incubate the cells with serial dilutions of 2-(Thiazol-5-yl)ethanamine hydrochloride.

    • Then, add a fixed concentration of a known agonist for the receptor (typically at its EC80 concentration).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[12][13]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and the maximal efficacy (Emax).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50. This can be used to calculate the antagonist constant (Kb).

Discussion and Future Perspectives

The comparative analysis presented in this guide strongly suggests that 2-(Thiazol-5-yl)ethanamine hydrochloride is a promising candidate for interacting with histamine receptors, particularly the H3 and H4 subtypes. However, this remains a well-informed hypothesis until it is substantiated by empirical data. The provided experimental protocols offer a clear path to achieving this.

Beyond the histamine receptor family, it is prudent for researchers to consider a broader cross-reactivity screening, especially against other biogenic amine receptors (e.g., serotonin, dopamine, adrenergic receptors) where structural similarities in ligands can lead to off-target effects. Comprehensive profiling using commercially available services that screen against large panels of receptors and enzymes is highly recommended for any compound intended for use as a chemical probe or as a lead for drug development.

Conclusion

While a definitive cross-reactivity profile for 2-(Thiazol-5-yl)ethanamine hydrochloride awaits experimental elucidation, this guide provides a robust, data-driven framework for its initial assessment. By leveraging the known pharmacology of its structural analogs—Betahistine, Imetit, and Cipralisant—we can anticipate a likely interaction with histamine receptors. The provided detailed experimental protocols empower researchers to systematically investigate this predicted profile, ensuring the responsible and effective use of this compound in their scientific endeavors. The principles of thorough characterization and validation are the cornerstones of scientific integrity and are indispensable for the advancement of pharmacology and drug discovery.

References

Sources

Efficacy of 2-(Thiazol-5-yl)ethanamine Hydrochloride: A Comparative Guide for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: A comprehensive review of the scientific literature did not yield specific experimental data on the efficacy of 2-(Thiazol-5-yl)ethanamine hydrochloride in various cell lines. This guide has been developed to provide a robust framework for the systematic evaluation of this compound, should it become a subject of investigation. The protocols and comparative strategies outlined herein are based on established methodologies for the in vitro assessment of novel chemical entities.

Introduction to Thiazole-Containing Compounds and the Rationale for Efficacy Screening

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural diversity of thiazole derivatives allows for fine-tuning of their pharmacological profiles. 2-(Thiazol-5-yl)ethanamine hydrochloride, the subject of this guide, is a member of this versatile class of compounds. While its specific biological activities are not documented in publicly available literature, its structural similarity to other bioactive molecules, such as certain histamine receptor agonists, suggests potential interactions with cellular targets.[4]

Given the precedent for anticancer activity among thiazole derivatives, a primary area of investigation for a novel compound like 2-(Thiazol-5-yl)ethanamine hydrochloride would be its effect on cancer cell proliferation and survival. This guide provides a comprehensive, step-by-step approach to systematically evaluate its efficacy across a panel of cancer cell lines, compare its potency, and elucidate its potential mechanism of action.

Proposed Experimental Workflow for Efficacy Screening

The following workflow outlines a logical progression for the in vitro evaluation of 2-(Thiazol-5-yl)ethanamine hydrochloride.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Apoptosis Assessment cluster_2 Phase 3: Mechanistic Investigation A Select a diverse panel of cancer cell lines (e.g., lung, breast, colon) and a normal cell line B Perform MTT or CCK-8 assay to determine cell viability after treatment A->B C Calculate IC50 values for each cell line B->C D Select sensitive and resistant cell lines based on IC50 values C->D Proceed with promising candidates E Perform Annexin V/PI staining followed by flow cytometry D->E F Quantify the percentage of apoptotic and necrotic cells E->F G Treat sensitive cell lines with the compound at its IC50 concentration F->G Investigate the mechanism of cell death H Perform Western blotting for key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2) G->H I Analyze protein expression levels to identify potential signaling pathways H->I G Compound 2-(Thiazol-5-yl)ethanamine hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) (Activated) Compound->Bax Up-regulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for investigation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of 2-(Thiazol-5-yl)ethanamine hydrochloride. By following these protocols, researchers can generate robust and comparable data on its efficacy across various cell lines. Positive results from this initial screening would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays), in vivo efficacy studies in animal models, and a thorough toxicological evaluation. The broad biological activities of thiazole derivatives suggest that a systematic investigation of this compound is a worthwhile endeavor.

References

  • Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

  • (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Reproducibility of Experiments Using 2-(Thiazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

2-(Thiazol-5-yl)ethanamine hydrochloride (CAS: 7730-82-7) is a critical bioisostere of histamine, widely used to probe Histamine H2 and H3 receptors. Unlike the natural ligand histamine, which contains an imidazole ring capable of tautomerization (N-H exchange), the thiazole ring in this compound is rigid and non-basic at the ring nitrogens.

The Reproducibility Crisis: Experiments using this compound often fail not due to lack of potency, but due to regioisomer contamination (4-yl vs. 5-yl isomers) and salt stoichiometry errors (hygroscopicity of the dihydrochloride form).

This guide provides the technical grounding required to standardize your data, comparing this synthetic analogue directly against the gold standard, Histamine Dihydrochloride.

Comparative Analysis: Thiazole Analogue vs. Histamine[1][2][3]

The following table contrasts the physicochemical and biological properties of 2-(Thiazol-5-yl)ethanamine with its primary alternatives.

Table 1: Performance & Stability Comparison
Feature2-(Thiazol-5-yl)ethanamine 2HCl Histamine Dihydrochloride (Standard)2-(Thiazol-4-yl)ethanamine (Isomer)
Role Selective H2 Agonist / H3 Antagonist ScaffoldNon-selective Pan-Agonist (H1-H4)Weak/Inactive Impurity
Receptor Selectivity High H2 Specificity (pD2 ~6.0)Low (Activates all subtypes)Negligible
Tautomerism None (Fixed Thiazole Ring)Yes (Ntau-H / Npi-H tautomers)None
Hygroscopicity High (Deliquescent)ModerateModerate
Metabolic Stability High (Resistant to HNMT*)Low (Rapidly methylated by HNMT)N/A
Key Risk Regioisomer Contamination (during synthesis)Autoxidation in solutionOften co-purifies with 5-yl

*HNMT: Histamine N-methyltransferase

Technical Deep Dive: Mechanisms & Reproducibility

The Regiochemistry Trap

In synthetic pathways involving alpha-haloketones and thioformamide/thiourea, a "halogen dance" or non-specific cyclization can occur. Commercial batches of the 5-yl isomer may contain trace amounts of the 4-yl isomer.

  • Impact: The 4-yl isomer is biologically inert at the H2 receptor but can compete for transport mechanisms or contribute to off-target noise.

  • Validation: Always request H-NMR verification focusing on the thiazole ring protons. The 5-yl isomer shows a distinct splitting pattern compared to the 4-yl.

Receptor Signaling & Causality

2-(Thiazol-5-yl)ethanamine mimics the monocationic tautomer of histamine. It activates the H2 receptor, coupling to Gs proteins, which elevates cAMP.

Diagram 1: H2 Receptor Signaling Cascade This pathway illustrates the downstream effects quantified in cAMP accumulation assays.

H2_Signaling Ligand 2-(Thiazol-5-yl) ethanamine Receptor H2 Receptor (GPCR) Ligand->Receptor Binding (pD2 ~6.0) Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Response Gastric Acid Secretion / Cardiac Stimulation PKA->Response

Caption: H2 Receptor activation pathway by thiazole analogues leading to physiological response.

Validated Experimental Protocols

To ensure reproducibility, you must control for the salt form and moisture content.

Protocol A: Preparation of Precise Stock Solutions

Objective: Eliminate variability caused by hygroscopicity.

  • Desiccation: Store the commercial vial of 2-(Thiazol-5-yl)ethanamine 2HCl in a vacuum desiccator over

    
     for 24 hours prior to weighing.
    
  • Weighing: Weigh quickly into a pre-tared anti-static weighing boat. Do not use paper.

  • Solvent Choice: Dissolve in 0.1 M HCl rather than pure water or DMSO for long-term storage. The acidic pH prevents any potential free-base oxidation and mimics the salt environment.

  • Concentration Check: Verify concentration using UV-Vis absorbance if the extinction coefficient is known ($ \epsilon_{260} $ for thiazoles is distinct), or rely on gravimetric precision post-desiccation.

Protocol B: H2 Receptor Binding Assay (Guinea Pig Atrium)

Objective: Functional validation of agonist activity.[1]

  • Tissue Prep: Isolate guinea pig right atria in Tyrode’s solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension and equilibrate for 60 mins.

  • Dosing: Add 2-(Thiazol-5-yl)ethanamine cumulatively (

    
     to 
    
    
    
    M).
  • Control: Run a parallel curve with Histamine 2HCl (

    
     to 
    
    
    
    M).
  • Calculation: Calculate the

    
     (-log 
    
    
    
    ).
    • Expected Result: The thiazole analogue should exhibit a

      
       approx. 6.0–6.2.
      
    • Failure Mode: If

      
       < 5.5, suspect 4-yl isomer contamination or salt hydration error (weighing water as drug).
      

Decision Logic for Researchers

When should you use the Thiazole analogue over Histamine?

Diagram 2: Experimental Decision Tree

Decision_Tree Start Select Ligand Q1 Target Receptor? Start->Q1 H1 H1 / Pan-Assay Q1->H1 General H2 H2 Specificity Q1->H2 Specific H3 H3 Antagonist Synthesis Q1->H3 Fragment Histamine Use Histamine 2HCl (Gold Standard) H1->Histamine Thiazole Use 2-(Thiazol-5-yl) ethanamine H2->Thiazole Avoids H1 noise H3->Thiazole High Potency Scaffold

Caption: Logic flow for selecting between Histamine and Thiazole analogues based on assay goals.

References

  • BenchChem. Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. (Context on histamine analogue screening).

  • BindingDB. Binding Affinity Data for 2-(Thiazol-5-yl)ethanamine. Ligand-Target Pair: Histamine H1/H2.[2]

  • Eriksen, K. et al. Histamine H2-receptor Agonists.[1] Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. J Med Chem. 1992. (Definitive work on the 5-yl isomer potency vs 4-yl).

  • Łażewska, D. et al. Non-imidazole histamine H3 ligands: part V. Synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl] and 1-[2-thiazol-5-yl] derivatives. Med Chem Res. 2013.[3] (Demonstrates superiority of 5-yl scaffold for H3 antagonism).

  • Sigma-Aldrich. Product Specification: 2-(Thiazol-5-yl)ethanamine dihydrochloride (CAS 7730-82-7). Safety and Handling.

Sources

A Comparative Guide to the Strategic Utility of 2-(Thiazol-5-yl)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 2-(Thiazol-5-yl)ethanamine hydrochloride, a key heterocyclic building block in modern drug discovery. We will move beyond a simple product description to offer a comparative analysis of its synthetic utility and strategic value, particularly in the development of selective histamine H3 receptor antagonists. The insights and data presented are synthesized from peer-reviewed literature to provide researchers with a robust, evidence-based understanding of why and how this intermediate is employed.

Part 1: Foundational Profile and Synthetic Accessibility

2-(Thiazol-5-yl)ethanamine hydrochloride is a primary amine-containing heterocyclic compound. Its structure, featuring a thiazole ring connected to an ethylamine side chain, makes it a valuable precursor for introducing a key pharmacophore into more complex molecules. The thiazole ring acts as a bioisostere for other aromatic systems like imidazole or benzene, offering a unique combination of electronic properties, hydrogen bonding capability, and metabolic stability.

The primary utility of this compound lies in its role as a starting material. Its value is therefore best understood not by its intrinsic biological activity, but by the efficiency with which it can be synthesized and incorporated into larger molecular scaffolds, and by the pharmacological properties it imparts to the final drug candidates.

Comparative Synthesis Routes

The efficient synthesis of 2-(Thiazol-5-yl)ethanamine is critical for its application. Several routes have been reported in the literature, each with distinct advantages. A common and effective method involves the reduction of a corresponding nitrile precursor.

Workflow: Synthesis of 2-(Thiazol-5-yl)ethanamine

cluster_0 Route A: Cyanation & Reduction cluster_1 Route B: Homologation & Reduction A 5-(Bromomethyl)thiazole B Thiazole-5-carbonitrile A->B NaCN, DMSO C 2-(Thiazol-5-yl)acetonitrile A->C KCN, EtOH/H2O B->C Unsuitable for ethylamine D 2-(Thiazol-5-yl)ethanamine C->D Reduction (e.g., LiAlH4 or H2/Raney Ni) E 2-(Thiazol-5-yl)ethanamine HCl D->E HCl in Ether A 2-(Thiazol-5-yl)ethanamine HCl B Free Base Amine A->B Basification (e.g., aq. NaOH) D Amide Bond Formation B->D C Carboxylic Acid (R-COOH) C->D Coupling Agents (e.g., HATU, EDCI) E Final H3R Antagonist D->E

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-(Thiazol-5-yl)ethanamine Hydrochloride

[1][2][3][4]

Executive Safety Directive

Status: Hazardous Chemical Waste Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation Disposal Method: High-Temperature Incineration via Licensed Contractor Prohibition: DO NOT discharge into municipal sewer systems, trash, or biohazard streams.[1][2][3][4]

As a Senior Application Scientist, I emphasize that while this compound is a stable salt, the thiazole moiety poses specific environmental persistence risks.[4] The disposal strategy must prevent leaching into groundwater and ensure complete thermal destruction of the heterocyclic ring.[2][4]

Chemical Profile & Hazard Identification

Before handling waste, verify the material against the following physicochemical profile to ensure compatibility with waste streams.

ParameterSpecificationOperational Implication
Chemical Name 2-(Thiazol-5-yl)ethanamine dihydrochlorideVerify label accuracy; distinct from the 2-yl isomer.
CAS Number 7730-82-7 Unique identifier for regulatory tracking.[1][2][3][4]
Molecular Formula C₅H₈N₂S[1][2][3][4][5] · xHCl (typically 2HCl)Nitrogen/Sulfur content requires incineration with scrubber.[2]
Physical State Solid (Crystalline powder)Hygroscopic; keep containers tightly sealed to prevent clumping.[2][3][4]
Solubility High (Water), Moderate (Methanol)Readily dissolves; spill cleanup requires liquid containment.[2][3][4]
Acidity (pH) Acidic in solution (pH 3-5)Do not mix with cyanides or sulfides (gas evolution risk).[1][2][3][4]

GHS Classification:

  • Warning

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][4][6]

  • H335: May cause respiratory irritation.[2][3][4][7]

Waste Segregation & Handling Protocol

Effective disposal begins with rigorous segregation.[2][3][4] Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.[2][3][4]

Scenario A: Solid Waste (Expired or Excess Material) [1][2][3][4][8]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3][4]

  • Labeling: Affix a hazardous waste label immediately.[2][3][4]

    • Constituents: "2-(Thiazol-5-yl)ethanamine hydrochloride"[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[2][3][7]

  • Protocol:

    • Transfer solid material into the container using a dedicated spatula.[2][3][4]

    • Do not fill >90% capacity.

    • Seal tightly.[2][3][4][9][10][11] Tape the cap if the waste will be stored for >1 week to prevent moisture absorption.[2][3][4]

Scenario B: Liquid Waste (Aqueous or Organic Solutions) [1][2][3][4]
  • Segregation:

    • Aqueous Stream: If dissolved in water/buffer.[2][3][4] Ensure pH is between 5–9 before consolidation (adjust carefully with dilute NaOH if necessary, but avoid generating free amine fumes).[2]

    • Organic Stream: If dissolved in MeOH, DMSO, or reaction solvents.[3][4]

  • Compatibility Warning: Never mix with oxidizing acids (Nitric, Perchloric) or strong bases.[2][3][4][12]

  • Protocol:

    • Pour solution into the appropriate "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the co-solvent.[2][3][4]

    • Record the volume and concentration on the waste log.[2][3][4]

Scenario C: Contaminated Debris (Sharps, Wipes, PPE) [2][3][4]
  • Sharps: Needles/glass contaminated with the compound go into Red Sharps Containers (labeled as Chemical Contaminated).[1][2][3][4]

  • Soft Debris: Gloves, weigh boats, and paper towels go into a Yellow Chem-Debris Bag (or equivalent solid hazardous waste pail).[1][2][3][4] Do not use regular trash.[1][2][3][4]

Visual Workflows
Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound enters the correct disposal stream, minimizing cross-contamination risks.[2][4]

WasteSegregationStartWaste Material:2-(Thiazol-5-yl)ethanamine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisSolidActionSegregate into HDPE JarLabel: 'Toxic Solid'Solid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebrisActionSolid Chemical Waste Bin(Double Bagged)Debris->DebrisActionAqueousAqueous (Water/Buffer)SolventCheck->AqueousOrganicOrganic (MeOH, DMSO)SolventCheck->OrganicAqActionAqueous Waste Carboy(Check pH Compatibility)Aqueous->AqActionOrgActionOrganic Solvent Waste(Halogenated/Non-Halogenated)Organic->OrgAction

Caption: Decision matrix for segregating 2-(Thiazol-5-yl)ethanamine hydrochloride waste based on physical state and solvent matrix.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.[2][3]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation.[2][4]

    • Liquid Spill: Surround with absorbent boom or vermiculite.[2][3][4]

  • Cleanup:

    • Scoop material into a waste container using a dustpan or stiff card.[2][3][4]

    • Wipe the surface with water, followed by a mild detergent.[2][4]

    • Do not use bleach immediately, as it may react with the amine to form chloramines.[2][3][4]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

Figure 2: Spill Response Workflow

SpillResponseAlert1. Alert & PPE(Gloves, Goggles, Mask)Assess2. Assess StateAlert->AssessSolidSpillSolid PowderAssess->SolidSpillLiquidSpillLiquid SolutionAssess->LiquidSpillCover3a. Cover withDamp TowelSolidSpill->CoverAbsorb3b. Absorb withVermiculiteLiquidSpill->AbsorbCollect4. Collect intoWaste ContainerCover->CollectAbsorb->CollectDecon5. Decontaminate Surface(Soap & Water)Collect->Decon

Caption: Step-by-step workflow for safely managing accidental spills of the compound.

Regulatory Compliance (RCRA & DOT)
  • RCRA Status: This compound is not a "P" or "U" listed waste.[2][3][4] However, due to its toxicity and irritant properties, it must be managed as Hazardous Waste .[3][4][8]

    • Waste Code: If not mixed with solvents, label as "Non-Regulated Toxic Solid" or consult local EHS for a state-specific code (e.g., TX-01).[1][2][3][4] If mixed with ignitable solvents, use D001 .[2][3][4]

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-(Thiazol-5-yl)ethanamine hydrochloride)[1][2][3][4]

    • Hazard Class: 6.1

    • Packing Group: III

References
  • Sigma-Aldrich. (2024).[1][2][3][4] Safety Data Sheet: 2-(Thiazol-5-yl)ethanamine dihydrochloride. Merck KGaA.[2][3][4] Link

  • PubChem. (2024).[2][3][4][13] Compound Summary: 2-(Thiazol-5-yl)ethanamine.[1][2][3][4][13] National Center for Biotechnology Information.[2][3][4] Link[1][2][3][4]

  • U.S. EPA. (2024).[2][3][4] Resource Conservation and Recovery Act (RCRA) Regulations.[2][4] Environmental Protection Agency.[2][3][4] Link[1][2][3][4]

  • Fisher Scientific. (2023).[2][3][4] Chemical Compatibility and Segregation Guide. Thermo Fisher Scientific.[2][3] Link

Personal protective equipment for handling 2-(Thiazol-5-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Blueprint: Handling 2-(Thiazol-5-yl)ethanamine hydrochloride

Introduction

As a Senior Application Scientist, I designed this operational blueprint to bridge the gap between standard Safety Data Sheet (SDS) boilerplate and actual laboratory execution. 2-(Thiazol-5-yl)ethanamine hydrochloride—a histamine analog frequently utilized in drug development and pharmacological assays—requires precise logistical planning. Because it is a hydrochloride salt, it presents specific particulate and chemical hazards that demand rigorous engineering controls and targeted Personal Protective Equipment (PPE). This guide provides a self-validating system for safe handling, ensuring both scientific integrity and operational safety.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous dictates how we protect against it. The primary hazards of 2-(Thiazol-5-yl)ethanamine HCl (H315: Skin irritation, H319: Serious eye irritation, H335: Respiratory irritation) stem from its molecular structure and physical state:

  • Particulate Aerosolization: As a crystalline hydrochloride salt, mechanical manipulation (e.g., weighing, transferring) generates fine, lightweight dust. When inhaled, these particulates dissolve in the mucosal lining of the upper respiratory tract, releasing localized acidic equivalents that cause acute irritation.

  • Dermal & Ocular Reactivity: The amine functionality, coupled with the acidic counterion, can disrupt the lipid bilayer of the skin and corneal epithelium. This leads to contact dermatitis and severe ocular damage if standard safety glasses are bypassed by airborne dust.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active defense strategy based on chemical permeation and physical exposure routes. According to the 1 [1], a hazard assessment must dictate hand and eye protection parameters.

PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior broad-spectrum resistance to aqueous HCl salts compared to latex, preventing dermal permeation of the polar amine.Every 2 hours, or immediately upon contamination/puncture.
Eye Protection ANSI Z87.1 Chemical Splash GogglesTight-fitting goggles prevent the ingress of fine, aerosolized hydrochloride dust which easily bypasses standard safety glasses.N/A (Decontaminate after use).
Body Protection 100% Cotton Lab Coat with Knit CuffsCotton resists static buildup (minimizing dust attraction); knit cuffs prevent sleeve drag and accidental wrist exposure.Weekly, or immediately if contaminated.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters >95% of irritating crystalline particulates.Dispose after single use if exposed to aerosols.

Self-Validating Experimental Protocol: Weighing & Transfer

Trustworthiness in the lab requires a self-validating system—incorporating immediate feedback loops into the procedure to confirm safety before proceeding. This protocol aligns with the rigorous standards set forth in2 [2].

  • Step 1: Pre-Operational Verification (Engineering Controls)

    • Action: Activate the chemical fume hood and clear the workspace of unnecessary clutter.

    • Validation Check: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the monitor is in alarm or reads below 80 fpm.

  • Step 2: Static Mitigation & Workspace Prep

    • Action: Wipe down the analytical balance and the surrounding hood surface with a slightly damp, lint-free cloth.

    • Causality: Moisture dissipates static charge. This prevents the lightweight hydrochloride powder from repelling off the micro-spatula and aerosolizing into the breathing zone.

  • Step 3: PPE Donning & Double-Gloving

    • Action: Don goggles and lab coat. Apply a base layer of nitrile gloves, followed by a second outer layer.

    • Validation Check: Perform a quick tactile stretch of the outer gloves to ensure no micro-tears exist before handling the chemical.

  • Step 4: Compound Manipulation

    • Action: Open the 2-(Thiazol-5-yl)ethanamine HCl container only within the 6-inch safe zone inside the hood sash. Use an anti-static micro-spatula to transfer the solid to a pre-tared weigh boat.

  • Step 5: Post-Transfer Decontamination

    • Action: Seal the source vial tightly. Remove the outer gloves inside the hood, turning them inside out to trap any residual dust.

    • Validation Check: Dispose of the outer gloves in the solid hazardous waste bin before removing your hands from the hood, ensuring zero particulate transfer to the general lab environment.

Spill Response & Waste Disposal Logistics

Proper disposal is critical for environmental stewardship and regulatory compliance, as emphasized by the 3 [3].

  • Solid Waste Management: Contaminated weigh boats, spatulas, and outer gloves must be segregated into a sealed, clearly labeled "Hazardous Solid Waste - Amine Hydrochlorides" container. Never sweep spilled powder with a dry brush; always use a wet-wipe method to prevent aerosolization.

  • Aqueous Waste Management: If the compound is dissolved in water or biological buffers, the resulting solution will be slightly acidic due to the hydrochloride salt.

    • Disposal Plan: Slowly neutralize the aqueous waste with a weak base (e.g., 5% Sodium Bicarbonate,

      
      ) while stirring.
      
    • Causality: Neutralization prevents incompatible, gas-evolving reactions when added to central laboratory carboys. Monitor the pH until it stabilizes between 6.0 and 8.0, then dispose of it via the institution's designated aqueous waste stream.

Workflow Visualization

The following diagram illustrates the logical decision-making process for handling and disposing of 2-(Thiazol-5-yl)ethanamine HCl.

Workflow Start Risk Assessment: 2-(Thiazol-5-yl)ethanamine HCl EngControl Verify Engineering Controls: Fume Hood (80-120 fpm) Start->EngControl PPE Don PPE: Double Nitrile, Goggles, Lab Coat EngControl->PPE Handling Execution: Anti-Static Weighing & Transfer PPE->Handling Spill Spill Event? Handling->Spill SpillResp Spill Response: Wet-Wipe & Segregate Spill->SpillResp Yes Waste Waste Segregation: Solid vs. Aqueous Spill->Waste No SpillResp->Waste Neutralize Aqueous Neutralization (pH 6.0-8.0) Waste->Neutralize Aqueous Decon Decontamination & PPE Removal Waste->Decon Solid Neutralize->Decon

Logical workflow for the safe handling, spill response, and disposal of 2-(Thiazol-5-yl)ethanamine HCl.

References

  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: National Research Council (NCBI Bookshelf)
  • Source: American Chemical Society (ACS)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.